Histatin 5
Description
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Properties
Molecular Formula |
C133H195N51O33 |
|---|---|
Molecular Weight |
3036.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1 |
InChI Key |
KSXBMTJGDUPBBN-VPKNIDFUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Histatin 5: A Technical Guide to its Discovery, Isolation, and Antifungal Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histatin 5, a 24-amino acid cationic peptide found in human saliva, stands as a pivotal component of the innate immune system, offering a primary defense against oral fungal pathogens. First identified in 1988, this histidine-rich peptide has garnered significant attention for its potent fungicidal activity, particularly against Candida albicans, the primary causative agent of oral candidiasis. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed methodologies for its purification from human saliva. Furthermore, it elucidates the intricate molecular pathways underlying its antifungal action and furnishes comprehensive experimental protocols for its study. Quantitative data are systematically organized into tables for clarity and comparative analysis, while key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Histatins are a family of low molecular weight, histidine-rich proteins first identified as prominent components of human parotid saliva.[1] Among the 12 members of this family, this compound has emerged as the most potent in terms of its antifungal properties.[2] It is a 24-amino acid peptide derived from the post-translational cleavage of histatin 3.[3] The discovery of this compound's potent activity against pathogenic fungi, including various Candida species, Cryptococcus neoformans, and Aspergillus fumigatus, has positioned it as a promising candidate for the development of novel antifungal therapeutics.[4][5] This guide delves into the technical aspects of this compound, from its initial discovery and isolation to the detailed molecular mechanisms that underpin its fungicidal efficacy.
Physicochemical and Biological Properties of this compound
This compound's unique structural and chemical characteristics are central to its biological function. Its high content of histidine residues contributes to its cationic nature and its ability to bind metal ions, which is implicated in its mechanism of action.[4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a consolidated reference for researchers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Amino Acid Sequence | DSHAKRHHGYKRKFHEKHHSHRGY | [3][4] |
| Number of Amino Acids | 24 | [3][4] |
| Molecular Weight | 3036.3 Da | [1][3] |
| Theoretical pI | 10.67 | [6] |
| Chemical Formula | C₁₃₃H₁₉₅N₅₁O₃₃ | [6] |
Table 2: Concentration of this compound in Human Saliva
| Saliva Type | Concentration Range | Reference(s) |
| Whole Saliva | 15 to 30 µM (approximately 45.5 to 91.1 µg/mL) | [2] |
| Parotid Saliva | Mean of total histatins: ~53 µg/mL (this compound is a major component) | [2] |
| Glandular Secretions | 14–47 μg/ml (total histatins) | [7] |
Table 3: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | 8 - 16 | [8] |
| Candida tropicalis | >95% killing at 50 µM (~152 µg/mL) | [9] |
| Candida guilliermondii | >95% killing at 50 µM (~152 µg/mL) | [9] |
| Candida parapsilosis | >90% killing at 50 µM (~152 µg/mL) | [9] |
| Candida krusei | >90% killing at 50 µM (~152 µg/mL) | [9] |
| Candida glabrata | Less sensitive, ~63% killing at 50 µM (~152 µg/mL) | [9] |
| Cryptococcus neoformans | Potent fungicidal activity | [10] |
| Aspergillus fumigatus | Antifungal activity reported | [4] |
Isolation of this compound from Human Saliva
The isolation of histatins has historically been challenging due to their interactions with chromatographic resins.[11] A more recent and efficient method utilizes zinc precipitation, which exploits the metal-binding properties of histatins.[11]
Experimental Workflow for this compound Isolation
The following diagram illustrates the key steps in the isolation of this compound from human parotid saliva using zinc precipitation followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. This compound, human | 104339-66-4 | PHS-4270-S | Biosynth [biosynth.com]
- 2. journals.asm.org [journals.asm.org]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. human this compound peptide [novoprolabs.com]
- 7. Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 10. Human salivary histatin-5 exerts potent fungicidal activity against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new method for the isolation of histatins 1, 3, and 5 from parotid secretion using zinc precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Histatin 5: Primary Amino acid Sequence and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin 5 (Hst 5) is a 24-amino acid cationic peptide found in human saliva, where it plays a crucial role as a first line of defense against oral pathogens, most notably the opportunistic fungus Candida albicans.[1][2][3] As a member of the histatin family of histidine-rich salivary proteins, Hst 5 has garnered significant attention for its potent antifungal properties, making it a promising candidate for the development of novel antifungal therapeutics. This technical guide provides a comprehensive overview of the primary amino acid sequence and structural features of this compound, along with detailed experimental protocols for its study and a summary of key quantitative data.
Primary Amino Acid Sequence
The primary structure of this compound consists of a single polypeptide chain of 24 amino acids. Its sequence is as follows:
DSHAKRHHGYKRKFHEKHHSHRGY [4]
This sequence can also be represented using the three-letter amino acid codes:
Asp-Ser-His-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-Glu-Lys-His-His-Ser-His-Arg-Gly-Tyr
Physicochemical Properties
The unique amino acid composition of this compound, particularly its high content of histidine, lysine, and arginine residues, contributes to its overall cationic nature and its physicochemical properties, which are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 3036.29 Da | [5] |
| Isoelectric Point (pI) | ~6.5 | |
| Molecular Formula | C133H195N51O33 | |
| Extinction Coefficient | 1280 M⁻¹cm⁻¹ (at 280 nm) | Calculated |
Structural Characteristics
Secondary Structure
The secondary structure of this compound is highly dependent on its environment.
-
In Aqueous Solution: In aqueous solutions at physiological pH, this compound exists predominantly as a random coil , lacking a well-defined secondary structure. This has been demonstrated through circular dichroism (CD) spectroscopy, which shows a characteristic spectrum for an unordered peptide.[4]
-
In Non-Aqueous Environments: In membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or dimethyl sulfoxide (B87167) (DMSO), this compound undergoes a conformational change to adopt an α-helical structure .[6] This transition to an α-helix is believed to be important for its biological activity, facilitating its interaction with and translocation across the fungal cell membrane.
Tertiary Structure
Given its small size and lack of a stable secondary structure in aqueous solution, this compound does not possess a globular tertiary structure in the classical sense. Its conformation is best described as flexible and dynamic. However, upon interaction with its biological targets or in specific solvent conditions, it can adopt a more ordered, helical conformation.
Quantitative Data on Biological Activity
The primary biological function of this compound is its antifungal activity, particularly against Candida albicans. The following table summarizes key quantitative data related to its efficacy.
| Parameter | Organism/Enzyme | Value | Conditions | Reference |
| Minimum Inhibitory Concentration (MIC) | Candida albicans | 8-16 µg/mL | [6] | |
| IC₅₀ | MMP-2 | 0.57 µM | ||
| IC₅₀ | MMP-9 | 0.25 µM | ||
| Ki | Arg-gingipain | 15 µM | Competitive inhibitor |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Peptide Synthesis and Purification
5.1.1. Solid-Phase Peptide Synthesis (SPPS)
This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
-
Resin: A suitable resin, such as Rink Amide resin, is used to generate a C-terminal amide.
-
Amino Acid Activation: Fmoc-protected amino acids are activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Coupling: The activated amino acid is coupled to the N-terminus of the growing peptide chain on the resin. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[7]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the newly added amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Cycle Repetition: The coupling and deprotection steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.
5.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
The crude synthetic peptide is purified by RP-HPLC.
-
Column: A C18 column is commonly used for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. A typical gradient might be from 5% to 60% Solvent B over 30 minutes.
-
Detection: The peptide is detected by monitoring the absorbance at 220 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
Structural Analysis
5.2.1. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of this compound in different solvent environments.
-
Sample Preparation: A stock solution of purified this compound is prepared in water or a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For measurements in a non-aqueous environment, aliquots of the stock solution are diluted into solutions of varying concentrations of trifluoroethanol (TFE). A typical peptide concentration for CD analysis is 50 µM.[8]
-
Instrumentation: CD spectra are recorded on a CD spectropolarimeter.
-
Parameters:
-
Wavelength Range: 190-260 nm
-
Pathlength: 1 mm quartz cuvette
-
Bandwidth: 1.0 nm
-
Scan Speed: 50 nm/min
-
Data Pitch: 0.5 nm
-
Accumulations: 3-5 scans are averaged for each spectrum.
-
-
Data Analysis: The resulting spectra are corrected by subtracting the spectrum of the solvent blank. The mean residue ellipticity ([θ]) is calculated and plotted against the wavelength. A spectrum with a strong negative band around 200 nm is characteristic of a random coil, while spectra with negative bands at approximately 208 nm and 222 nm are indicative of an α-helical structure.
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information at the atomic level.
-
Sample Preparation: For NMR studies, a higher concentration of this compound (e.g., 1-2 mM) is required. The peptide is dissolved in either H₂O/D₂O (90%/10%) for studies in an aqueous environment or in a deuterated non-aqueous solvent like TFE-d₂ or DMSO-d₆.
-
Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used.
-
Experiments: A suite of 1D and 2D NMR experiments are performed, including:
-
1D ¹H: To get a general overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Data Analysis: The NMR spectra are processed and analyzed to assign the resonances to specific protons in the peptide. The NOE cross-peaks are used to generate distance restraints, which are then used in molecular dynamics simulations to calculate a family of 3D structures consistent with the experimental data.
Functional Assays
5.3.1. Antifungal Activity (MIC) Assay
The minimum inhibitory concentration (MIC) of this compound against Candida albicans is determined using a broth microdilution method.
-
Inoculum Preparation: C. albicans is grown overnight in a suitable broth (e.g., YPD). The culture is then diluted to a standardized concentration (e.g., 1 x 10³ cells/mL) in fresh medium.
-
Peptide Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Incubation: The standardized fungal inoculum is added to each well of the plate containing the peptide dilutions. The plate is incubated at 30°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible fungal growth.
5.3.2. Pull-Down Assay for Identifying Binding Partners
Pull-down assays can be used to identify proteins that interact with this compound.
-
Bait Protein Immobilization: Biotinylated this compound is immobilized on streptavidin-coated magnetic beads.
-
Cell Lysate Preparation: A protein extract is prepared from C. albicans or other relevant cells.
-
Binding: The cell lysate is incubated with the this compound-immobilized beads to allow for the formation of protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using a low pH buffer or a high salt buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.
Visualizations of Pathways and Workflows
Proposed Mechanism of Action of this compound against Candida albicans
The following diagram illustrates the proposed multi-step mechanism of action of this compound, leading to fungal cell death.
Caption: Proposed mechanism of action of this compound against Candida albicans.
Experimental Workflow for Determining this compound Structure
This diagram outlines the typical workflow for determining the three-dimensional structure of this compound using NMR spectroscopy.
References
- 1. Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of the Oral Mucosa by Salivary Histatin-5 against Candida albicans in an Ex Vivo Murine Model of Oral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salivary this compound: dependence of sequence, chain length, and helical conformation for candidacidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific metallo-protein interactions and antimicrobial activity in Histatin-5, an intrinsically disordered salivary peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR studies of the antimicrobial salivary peptides histatin 3 and this compound in aqueous and nonaqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. researchgate.net [researchgate.net]
Intracellular Targets of Histatin 5 in Fungal Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Histatin 5 (Hst 5), a cationic peptide found in human saliva, exhibits potent antifungal activity, particularly against the opportunistic pathogen Candida albicans. Unlike many other antimicrobial peptides that act by disrupting the cell membrane, Hst 5 translocates into the fungal cytoplasm to engage with specific intracellular targets. This technical guide provides a comprehensive overview of the current understanding of the intracellular mechanisms of Hst 5's antifungal action. We delve into the key molecular targets, the signaling pathways affected, and the experimental methodologies used to elucidate these interactions. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of Hst 5's complex mechanism of action. This guide is intended to serve as a valuable resource for researchers in the fields of mycology, drug discovery, and innate immunity.
Introduction
This compound is a 24-amino acid, histidine-rich peptide that constitutes a critical component of the innate immune system in the oral cavity[1]. Its primary role is to control the growth of fungal species, most notably Candida albicans[1]. The mechanism of Hst 5 is multifaceted and begins with its energy-dependent transport into the fungal cell, a process mediated by specific cell wall and membrane proteins[1][2]. Once inside, Hst 5 disrupts cellular homeostasis through interactions with several intracellular components, with the mitochondrion being a primary target[1]. This interaction triggers a cascade of events, including the production of reactive oxygen species (ROS), efflux of ATP and ions, and the activation of stress response pathways, ultimately leading to fungal cell death[1][3][4]. This guide will provide a detailed examination of these intracellular events.
This compound Uptake into Fungal Cells
The journey of this compound to its intracellular targets is a regulated process involving initial binding to the cell wall followed by translocation across the plasma membrane.
Cell Wall Binding: The Role of Ssa Proteins
This compound initially binds to the fungal cell wall, a step that is crucial for its subsequent internalization. The primary binding partners for Hst 5 on the C. albicans cell wall are the heat shock proteins Ssa1 and Ssa2[1][2]. This interaction is energy-independent and serves to concentrate the peptide at the cell surface prior to its energy-dependent uptake[1][3].
Transmembrane Transport: The Dur3 and Dur31 Polyamine Transporters
Following cell wall binding, Hst 5 is actively transported into the cytoplasm by the polyamine transporters Dur3 and Dur31[2][5][6]. These transporters normally function in the uptake of polyamines like spermidine (B129725), and Hst 5 appears to act as a competitive analogue for this transport system[5][6][7]. The expression of C. albicans Dur3 and Dur31 in the otherwise resistant species Candida glabrata renders it susceptible to Hst 5, highlighting the critical role of these transporters in the peptide's antifungal activity[1].
Primary Intracellular Target: The Mitochondrion
Once inside the fungal cell, this compound primarily targets the mitochondria, leading to a cascade of events that culminate in cell death[1][8].
Mitochondrial Dysfunction and ROS Production
This compound's interaction with mitochondria disrupts their normal function, leading to the generation of reactive oxygen species (ROS)[4]. The use of ROS-sensitive probes has demonstrated a direct correlation between Hst 5 treatment, ROS production, and subsequent cell death. This effect can be mitigated by the presence of ROS scavengers[9].
ATP Efflux and Ion Imbalance
A key consequence of Hst 5's activity is the non-lytic efflux of intracellular ATP and potassium ions (K+)[3][4]. This leads to a significant depletion of intracellular ATP and disrupts the ionic balance of the cell, contributing to osmotic stress and ultimately, cell death[1][3]. The transporter Trk1 has been implicated in the Hst 5-induced potassium efflux[3].
Activation of Stress Response Pathways
This compound-induced cellular stress triggers the activation of specific signaling pathways in C. albicans, most notably the High Osmolarity Glycerol (B35011) (HOG) pathway.
The Hog1 Mitogen-Activated Protein Kinase (MAPK) Pathway
The osmotic stress caused by ion efflux leads to the phosphorylation and activation of the Hog1 MAPK[10]. This is a protective response by the fungal cell, as demonstrated by the hypersensitivity of hog1Δ/Δ mutants to Hst 5. Activation of the HOG pathway leads to the production of glycerol in an attempt to counteract the osmotic imbalance[1][10].
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the antifungal activity of this compound and its interactions with its molecular targets.
Table 1: Antifungal Activity of this compound and its Analogs against Candida Species
| Peptide/Compound | Candida Species | MIC50 (µg/mL) | MIC50 (µM) | Reference |
| This compound | C. albicans | 10 - 20 | 3.3 - 6.6 | [1] |
| This compound | C. kefyr | 10 - 20 | 3.3 - 6.6 | [1] |
| This compound | C. krusei | 10 - 20 | 3.3 - 6.6 | [1] |
| This compound | C. parapsilosis | 10 - 20 | 3.3 - 6.6 | [1] |
| This compound | Cryptococcus neoformans | 5 - 6 | 1.6 - 2.0 | [1] |
| This compound | Aspergillus fumigatus | 5 - 6 | 1.6 - 2.0 | [1] |
| K11R-K17R Hst 5 variant | C. albicans | N/A | 25 | [11] |
| Wild-type Hst 5 | C. albicans | N/A | 100 | [11] |
Table 2: this compound Interaction with Fungal Cell Components
| Interaction | Quantitative Data | Condition | Reference |
| Hst 5 binding to Ssa2p | 10-fold improved binding affinity | In the presence of nucleotides | [12][13] |
| Hst 5 transport via Dur3/Dur31 | 80-fold increase in Ki in Δdur3/Δdur31 mutants | Competitive inhibition of spermidine uptake | [5][6][7] |
| Hst 5-induced ATP efflux | 0.1 ± 0.03 fmol released/cell | After 30 min incubation with 31 µM Hst 5 | [14] |
| Hst 5-induced ATP efflux | 85% reduction of intracellular ATP | After 30 min incubation with 31 µM Hst 5 | [14] |
| Hst 5 candidacidal activity | 82% decrease in cell viability | After 30 min incubation with 31 µM Hst 5 | [14] |
Table 3: Effect of Metal Ions on this compound Antifungal Activity
| Metal Ion | Effect on Hst 5 Activity | EC50 of Hst 5 | Condition | Reference |
| Copper (Cu²⁺) | Enhanced | ~1 µM (with Cu²⁺) | Co-treatment | [15] |
| No added metal | Baseline | ~5 µM | [15] | |
| Iron (Fe³⁺) | Complete loss of activity | N/A | In the presence of Fe³⁺ | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the intracellular targets of this compound.
Candidacidal Activity Assay
This assay determines the concentration of this compound required to kill a certain percentage of fungal cells.
-
Fungal Cell Preparation: Grow Candida albicans to the mid-logarithmic phase in a suitable broth medium (e.g., YPD). Harvest the cells by centrifugation, wash twice with a low-ionic-strength buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4), and resuspend in the same buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Peptide Incubation: Add various concentrations of this compound to the cell suspension. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Viability Assessment: After incubation, dilute the cell suspensions serially in buffer. Plate a known volume of each dilution onto agar (B569324) plates (e.g., YPD agar).
-
Colony Counting: Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the percentage of killing by comparing the CFU counts of peptide-treated samples to a no-peptide control. The MIC50 is the concentration of the peptide that results in a 50% reduction in CFUs.[11]
This compound Uptake Assay using FITC-labeled Peptide
This method visualizes and quantifies the internalization of this compound into fungal cells.
-
Cell Preparation: Prepare C. albicans cells as described in the candidacidal activity assay.
-
Labeling and Incubation: Add FITC-labeled this compound to the cell suspension at various concentrations. Incubate at 37°C for different time points.
-
Microscopy: Wash the cells to remove unbound peptide. Resuspend the cells in buffer and observe under a fluorescence microscope to determine the subcellular localization of the FITC signal.
-
Flow Cytometry: For quantitative analysis, analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells, providing a measure of peptide uptake.[17]
Measurement of Reactive Oxygen Species (ROS) Production
This protocol measures the generation of intracellular ROS in response to this compound treatment.
-
Cell and Probe Preparation: Prepare C. albicans cells as previously described. Load the cells with a ROS-sensitive fluorescent probe, such as dihydroethidium (B1670597) (DHE), by incubating the cells with the probe in buffer.
-
This compound Treatment: Add varying concentrations of this compound to the DHE-loaded cells.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. The oxidation of DHE by ROS produces a fluorescent product, and the increase in fluorescence intensity is proportional to the amount of ROS produced.
-
Controls: Include a no-peptide control and a control with a ROS scavenger (e.g., L-cysteine) to confirm that the observed fluorescence is due to ROS.[9]
ATP Efflux Assay
This assay quantifies the release of ATP from fungal cells upon treatment with this compound.
-
Cell Preparation: Prepare a dense suspension of C. albicans cells in a suitable buffer.
-
This compound Treatment: Add this compound to the cell suspension and incubate for various time points.
-
Sample Collection: At each time point, centrifuge the cell suspension to separate the cells from the supernatant.
-
ATP Measurement: Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions. The amount of light produced is proportional to the ATP concentration.
-
Intracellular ATP Measurement: To measure the remaining intracellular ATP, lyse the cell pellets and measure the ATP concentration in the lysate.
-
Data Analysis: Express the results as the amount of ATP released per cell (e.g., fmol/cell).[14]
Western Blot for Hog1 Phosphorylation
This method detects the activation of the Hog1 MAPK in response to this compound.
-
Cell Treatment and Lysis: Treat C. albicans cells with this compound for various times. Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of Hog1 (anti-phospho-Hog1). After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate and visualize the bands on X-ray film or with a digital imager.
-
Total Hog1 Control: To ensure equal loading, strip the membrane and re-probe with an antibody that recognizes total Hog1 (both phosphorylated and unphosphorylated forms).[18][19][20][21]
Quantitative Proteomics of Mitochondrial Proteins (mTRAQ/ICAT)
This advanced technique identifies and quantifies changes in the mitochondrial proteome of C. albicans after this compound treatment.
-
Cell Culture and Treatment: Grow C. albicans in a defined medium and treat with this compound for specific durations (e.g., 30 and 60 minutes).
-
Mitochondrial Isolation: Harvest the cells and isolate mitochondria using differential centrifugation.
-
Protein Extraction and Labeling: Extract proteins from the isolated mitochondria. For quantitative analysis, label the proteins from control and treated samples with different isotopic tags (e.g., mTRAQ or ICAT reagents).
-
Protein Digestion and Fractionation: Combine the labeled protein samples, digest them into peptides with trypsin, and fractionate the peptide mixture using chromatography.
-
Mass Spectrometry: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and quantify the relative abundance of each protein between the control and treated samples based on the isotopic signatures of the labels.[2][22][23]
Visualizations
Signaling Pathway Diagram
Caption: Intracellular signaling pathway of this compound in fungal cells.
Experimental Workflow Diagrams
A. Candidacidal Activity Assay Workflow
Caption: Workflow for determining the candidacidal activity of this compound.
B. Western Blot for Hog1 Phosphorylation Workflow
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of this compound on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Envisaging Antifungal Potential of this compound: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound uptake by Candida albicans utilizes polyamine transporters Dur3 and Dur31 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of this compound with respect to amphipathicity, hydrophobicity, and effects on cell and mitochondrial membrane integrity excludes a candidacidal mechanism of pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. This compound Initiates Osmotic Stress Response in Candida albicans via Activation of the Hog1 Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uptake of the antifungal cationic peptide this compound by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Candida albicans Flu1-Mediated Efflux of Salivary this compound Reduces Its Cytosolic Concentration and Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific Histidine Residues Confer Histatin Peptides with Copper-Dependent Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Killing of Candida albicans by this compound: cellular uptake and energy requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adaptation to Endoplasmic Reticulum Stress in Candida albicans Relies on the Activity of the Hog1 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stress contingent changes in Hog1 pathway architecture and regulation in Candida albicans | PLOS Pathogens [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. SPT20 Regulates the Hog1-MAPK Pathway and Is Involved in Candida albicans Response to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Influence of this compound on Candida albicans mitochondrial protein expression assessed by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Multifaceted Role of Histatin 5 in Innate Oral Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histatin 5 (Hst 5), a 24-amino acid histidine-rich cationic peptide found in human saliva, is a critical component of the innate immune system of the oral cavity.[1][2] Initially recognized for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans, emerging research has unveiled its broader role in antibacterial defense, wound healing, and immunomodulation.[3][4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse functions of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows. This resource is intended to serve as a comprehensive reference for researchers and professionals in the fields of oral biology, immunology, and drug development.
Introduction to this compound
Histatins are a family of low molecular weight, cationic, histidine-rich peptides, with Histatin 1, 3, and 5 being the most abundant in human saliva.[7] this compound is a proteolytic product of Histatin 3 and is considered the most potent member of the family in terms of its antifungal properties.[8][9] Its concentration in saliva can range from 15 to 30 µM, although this can be influenced by factors such as age and health status.[10][11] Beyond its well-documented candidacidal effects, Hst 5 exhibits a range of biological activities that contribute to the maintenance of oral homeostasis.
Antimicrobial Mechanisms of this compound
Antifungal Activity
The primary and most studied function of this compound is its potent activity against a variety of pathogenic fungi, including Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus.[3][7][8] Unlike many other antimicrobial peptides that cause membrane lysis, the candidacidal mechanism of Hst 5 is a multi-step, energy-dependent process involving intracellular targets.[10][12][13]
Mechanism of Action against Candida albicans
-
Binding and Translocation: Hst 5 initially binds to the fungal cell wall, a process facilitated by interactions with cell wall proteins like Ssa1/2.[10][12] Subsequently, it is actively transported into the cytoplasm via polyamine transporters.[10][12]
-
Mitochondrial Targeting and ROS Production: Once inside the cell, Hst 5 targets the mitochondria, leading to an inhibition of cellular respiration.[7][12] This disruption of the mitochondrial electron transport chain results in the generation of reactive oxygen species (ROS), which induces oxidative stress.[1][7][14]
-
Ion Imbalance and Osmotic Stress: Hst 5 causes a non-lytic release of intracellular ATP and potassium ions (K+).[8][15][16] This efflux leads to a significant ion imbalance and osmotic dysregulation, ultimately culminating in fungal cell death.[10][12]
-
MAPK Signaling Pathway Activation: The cellular stress induced by Hst 5 can activate the Hog1 mitogen-activated protein kinase (MAPK) signaling pathway in C. albicans, which is involved in the fungal stress response.[10]
Antibacterial Activity
While less potent than its antifungal activity, this compound also demonstrates bactericidal effects against a range of bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[6][17][18] The mechanism of bacterial killing appears to vary depending on the species. For some bacteria, such as P. aeruginosa and A. baumannii, killing is rapid and suggests membrane disruption, whereas for others like E. faecium and E. cloacae, it requires energy-dependent internalization.[6][17]
Role in Wound Healing
This compound plays a significant role in the remarkably efficient wound healing process observed in the oral mucosa.[4][5] Its contributions to tissue regeneration include:
-
Stimulation of Cell Migration and Spreading: Histatins have been shown to enhance the migration and spreading of oral keratinocytes, fibroblasts, and endothelial cells, which are crucial steps in wound closure.[4][5][19]
-
Promotion of Angiogenesis: Hst 5 can stimulate endothelial cell proliferation and migration, contributing to the formation of new blood vessels (angiogenesis), a vital process for supplying nutrients to the healing tissue.[4][5]
Immunomodulatory Functions
Beyond its direct microbicidal activities, this compound can modulate the host's inflammatory response.[3][5] It has been shown to inhibit the production of pro-inflammatory cytokines by gingival fibroblasts in response to bacterial components like lipopolysaccharides.[5] Furthermore, Hst 5 can inhibit host and bacterial proteases, such as matrix metalloproteinases (MMPs) and gingipains from Porphyromonas gingivalis, which are implicated in the tissue destruction seen in periodontal disease.[5][20][21]
Quantitative Data
The following tables summarize key quantitative data related to the activity and properties of this compound.
Table 1: Antifungal and Antibacterial Activity of this compound
| Microorganism | Activity Metric | Concentration | Conditions | Reference |
| Candida albicans | MIC₅₀ | 10 - 20 µg/mL | - | [10] |
| Candida kefyr | MIC₅₀ | 10 - 20 µg/mL | - | [10] |
| Candida krusei | MIC₅₀ | 10 - 20 µg/mL | - | [10] |
| Candida parapsilosis | MIC₅₀ | 10 - 20 µg/mL | - | [10] |
| Cryptococcus neoformans | MIC₅₀ | 5 - 6 µg/mL | - | [10] |
| Aspergillus fumigatus | MIC₅₀ | 5 - 6 µg/mL | - | [10] |
| Staphylococcus aureus | % Killing | 60-70% | 10 and 100 mM NaPB | [6][17] |
| Acinetobacter baumannii | % Killing | 85-90% | 10 and 100 mM NaPB | [6][17] |
| Pseudomonas aeruginosa | % Killing | >99% | 10 mM NaPB | [6][17] |
| Enterobacter cloacae | % Killing | 60-80% | 10 mM NaPB | [6][17] |
| Enterococcus faecium | % Killing | 20-60% | 10 mM NaPB | [6][17] |
Table 2: Protease Inhibition by this compound
| Enzyme | Source | IC₅₀ | Reference |
| MMP-2 | Host | 0.57 µM | [20][21] |
| MMP-9 | Host | 0.25 µM | [20][21] |
| Arg-gingipain | P. gingivalis | 22.0 µM | [21] |
| Lys-gingipain | P. gingivalis | 13.8 µM | [21] |
Table 3: Salivary Concentrations of this compound
| Population | Condition | Concentration Range | Reference |
| Healthy Adults | Unstimulated Parotid Saliva | ~53 µg/mL (total histatins) | [10] |
| Healthy Adults | Whole Saliva | 15 - 30 µM | [10] |
| Healthy Adults | Saliva | 50 - 300 µg/mL | [22] |
| HIV+ Individuals | Saliva | Significantly lower than healthy controls | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the functions of this compound.
Candidacidal Assay (Broth Microdilution Method)
This assay is used to determine the minimum inhibitory concentration (MIC) and the fungicidal activity of this compound against Candida species.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth and agar (B569324)
-
10 mM Sodium Phosphate Buffer (NaPB), pH 7.4
-
This compound peptide
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (30°C)
Procedure:
-
Culture Preparation: Grow C. albicans overnight in YPD broth at 30°C with shaking. Wash the cells twice with 10 mM NaPB. Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in NaPB.[23]
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or buffer. Create a series of two-fold serial dilutions of the peptide in NaPB in a 96-well plate.
-
Incubation: Add an equal volume of the C. albicans cell suspension to each well containing the peptide dilutions. The final cell concentration should be 5 x 10⁵ cells/mL. Include a positive control (cells with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 30°C with constant shaking for 60 minutes.[23]
-
Viability Assessment: After incubation, serially dilute the cell suspensions from each well in NaPB. Plate 100 µL of appropriate dilutions onto YPD agar plates.
-
Colony Counting: Incubate the YPD plates at 30°C for 24-48 hours. Count the number of colony-forming units (CFUs) on each plate.
-
Calculation: Calculate the percentage of killing by comparing the CFU counts from the peptide-treated wells to the positive control well using the formula: % Killing = [1 - (CFU_treated / CFU_control)] x 100.[23]
This compound Binding Assay (Flow Cytometry)
This protocol details a method to quantify the binding of fluorescently labeled this compound to the surface of C. albicans.
Materials:
-
Candida albicans cells
-
FITC-labeled this compound (FHst 5)
-
Sodium Phosphate Buffer (NaPB)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Grow and wash C. albicans cells as described in the candidacidal assay. Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in NaPB.
-
Pre-incubation: Pre-incubate the cell suspension on ice for 1 hour to inhibit the uptake of the peptide.[24]
-
Binding: Add FHst 5 to the cell suspension to a final concentration of 30 µM. Incubate on ice for 15 minutes to allow binding to the cell surface.[24]
-
Washing: Wash the cells twice with cold PBS to remove unbound FHst 5.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze the fluorescence of the cells using a flow cytometer. Use unlabeled cells as a negative control.
Matrix Metalloproteinase (MMP) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of MMPs.
Materials:
-
Recombinant human MMP-2 or MMP-9
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
EDTA (positive control inhibitor)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Enzyme Activation: Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).
-
Inhibitor Incubation: In a 96-well plate, add the activated MMP enzyme to wells containing various concentrations of this compound (e.g., 0.005 to 100 µM) or EDTA. Incubate for 10 minutes at 37°C.[20]
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the MMP activity.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound function.
Caption: Mechanism of this compound antifungal activity against C. albicans.
Caption: Experimental workflow for the candidacidal assay.
Conclusion and Future Directions
This compound is a remarkably versatile salivary peptide that serves as a cornerstone of the innate immune defense in the oral cavity. Its well-established antifungal properties, coupled with its emerging roles in antibacterial immunity, wound healing, and inflammation control, highlight its therapeutic potential.[25][26] Future research should focus on elucidating the precise molecular interactions of this compound with host cells to fully understand its wound healing and immunomodulatory mechanisms. Furthermore, the development of stable, synthetic analogs of this compound with enhanced activity and proteolytic resistance could pave the way for novel therapeutic strategies for oral infections and inflammatory conditions.[27][28][29] The comprehensive data and protocols presented in this guide aim to facilitate further investigation into this promising biomolecule.
References
- 1. Histatin - Wikipedia [en.wikipedia.org]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Oral fluid proteolytic effects on this compound structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. How does it kill?: understanding the candidacidal mechanism of salivary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Salivary this compound and its similarities to the other antimicrobial proteins in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 18. Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.vu.nl [research.vu.nl]
- 20. Salivary this compound Is an Inhibitor of Both Host and Bacterial Enzymes Implicated in Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Antifungal Activity and Action Mechanism of this compound-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Iron Binding Modulates Candidacidal Properties of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of a Novel Histatin-5 Mucoadhesive Gel for the Treatment of Oral Mucositis: In Vitro Characterization and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound-derived peptide with improved fungicidal properties enhances human immunodeficiency virus type 1 replication by promoting viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Histatin peptides: Pharmacological functions and their applications in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Histatin 5: A Comprehensive Technical Guide to its Antifungal Properties Against Pathogenic Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin 5 (Hst 5), a 24-amino acid histidine-rich cationic peptide found in human saliva, is a key component of the innate immune system, providing a first line of defense against oral fungal pathogens.[1] Among the family of histatins, this compound exhibits the most potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[2] This technical guide provides an in-depth overview of the antifungal properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its candidacidal functions. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.
Quantitative Antifungal Activity of this compound
The antifungal potency of this compound has been quantified against a range of pathogenic yeasts. The following table summarizes the key quantitative data, including Minimum Inhibitory Concentrations (MIC) and effective concentrations for cell killing.
| Pathogen | Assay Type | Concentration | Percent Inhibition/Killing | Reference |
| Candida albicans | MIC50 | 10 - 20 µg/mL | 50% inhibition | [2] |
| Candida kefyr | MIC50 | 10 - 20 µg/mL | 50% inhibition | [2] |
| Candida krusei | MIC50 | 10 - 20 µg/mL | 50% inhibition | [2] |
| Candida parapsilosis | MIC50 | 10 - 20 µg/mL | 50% inhibition | [2] |
| Cryptococcus neoformans | MIC50 | 5 - 6 µg/mL | 50% inhibition | [2] |
| Aspergillus fumigatus | MIC50 | 5 - 6 µg/mL | 50% inhibition | [2] |
| Candida albicans | Candidacidal Assay | 5 µg/mL | ~90% killing | [3] |
| Candida albicans | Candidacidal Assay | 31 µM | 82% killing (after 30 min) | [4] |
| Candida albicans | Biofilm Inhibition (50% RMA) | 1.7 - 6.9 µM | 50% reduction in metabolic activity | [5] |
| Candida glabrata | Biofilm Inhibition (50% RMA) | 31.2 - 62.5 µM | 50% reduction in metabolic activity | [5] |
| Candida albicans | MIC50 | 100 µM | 50% inhibition of growth | [6] |
| Candida albicans (K11R–K17R variant) | MIC50 | 25 µM | 50% inhibition of growth | [6] |
Mechanism of Action
The candidacidal activity of this compound is a multi-step process that involves binding to the fungal cell surface, internalization, and disruption of key intracellular processes. Unlike many other antimicrobial peptides, this compound does not primarily function by forming pores or lysing the fungal membrane.[2]
Binding and Internalization
This compound initially binds to the Candida albicans cell wall, interacting with proteins such as Ssa1 and Ssa2.[1] Following this initial binding, the peptide is actively transported into the cytoplasm in an energy-dependent manner via polyamine transporters, specifically Dur3 and Dur31.[1]
Intracellular Targets and Candidacidal Effects
Once inside the fungal cell, this compound exerts its antifungal effects through multiple mechanisms:
-
Mitochondrial Dysfunction: this compound targets the mitochondria, leading to an inhibition of cellular respiration.[7] This disruption of the electron transport chain results in the generation of reactive oxygen species (ROS).[7][8]
-
Oxidative Stress: The accumulation of ROS induces significant oxidative stress within the fungal cell, damaging cellular components and contributing to cell death.[7][8]
-
Ion Imbalance and Osmotic Stress: A critical aspect of this compound's mechanism is the efflux of intracellular ions, particularly potassium (K+), through the Trk1 potassium transporter.[2] This leads to a loss of cell volume, osmotic dysregulation, and ultimately, cell death.[2]
-
ATP Release: this compound induces a non-lytic release of ATP from the fungal cell, further disrupting cellular energy homeostasis.[4]
References
- 1. The human salivary peptide this compound exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Released ATP Is an Extracellular Cytotoxic Mediator in Salivary this compound-Induced Killing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Susceptibility of Candida biofilms to this compound and fluconazole" by Krystyna Konopka, Barbara Dorocka-Bobkowska et al. [scholarlycommons.pacific.edu]
- 6. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Antifungal Activity and Action Mechanism of this compound-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Histatin 5 and the Generation of Reactive Oxygen Species (ROS)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of the role of histatin 5 (Hst 5), a human salivary peptide, in the generation of reactive oxygen species (ROS) as part of its antifungal mechanism, particularly against Candida albicans. It delves into the central scientific debate on this topic, presenting both the evidence for and against ROS-mediated killing, detailed experimental protocols, and quantitative data from key studies.
Introduction: The Duality of this compound's Antifungal Mechanism
This compound is a 24-amino-acid, histidine-rich cationic peptide found in human saliva, where it serves as a key component of the innate immune system against oral fungal pathogens like Candida albicans[1][2]. While its potent candidacidal activity is well-established, the precise molecular mechanism remains a subject of intense scientific debate[3][4]. Unlike classic antimicrobial peptides that lyse membranes, Hst 5's targets are intracellular[2][3][4]. The peptide is internalized by C. albicans in an energy-dependent process, involving cell wall proteins (Ssa1/2) and polyamine transporters[2][3][4].
Once inside the cell, two primary, and somewhat conflicting, mechanisms of action have been proposed:
-
ROS-Dependent Pathway: This model posits that Hst 5 targets mitochondria, inhibits the respiratory chain, and triggers a burst of reactive oxygen species, leading to oxidative damage and cell death[1][5][6].
-
ROS-Independent Pathway: This alternative view suggests that the primary cause of cell death is osmotic stress, caused by a massive efflux of ions and ATP, leading to volume dysregulation and cell cycle arrest[3][4][6].
This guide will explore the core of the ROS generation model, presenting the evidence, the controversy, and the experimental foundations for its investigation.
The ROS-Dependent Killing Hypothesis
The central tenet of this model is that Hst 5's interaction with fungal mitochondria is the critical event that initiates a cascade leading to cell death via oxidative stress.
Proposed Signaling and Mechanistic Pathway
The proposed mechanism involves a sequential series of events, from peptide uptake to oxidative damage[1][7]. After internalization, Hst 5 translocates to the mitochondria. This targeting is associated with a dissipation of the mitochondrial transmembrane potential[1][8]. The peptide is thought to inhibit the mitochondrial respiratory chain, possibly at the level of coenzyme Q[1][5][8]. This disruption causes an "out-of-sequence" electron transfer to molecular oxygen, generating superoxide (B77818) radicals and other ROS[1]. The resulting oxidative stress leads to the oxidation of critical macromolecules like phospholipids, culminating in damage to both mitochondrial and cytoplasmic membranes, efflux of nucleotides, and ultimately, cell death[1][5].
Caption: Proposed pathway for this compound-induced ROS-dependent cell death.
The Counter-Argument: Evidence for ROS-Independent Killing
A significant body of research challenges the necessity of ROS in Hst 5-mediated killing. Studies have shown that a cell-permeant ROS scavenger, TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), failed to inhibit either cell killing or the fluorescence increase of the ROS probe dihydroethidium (B1670597) (HEt)[9][10]. Further investigation suggested that the observed fluorescence was not from ROS production but from the release of pre-formed ethidium (B1194527) from the mitochondrial matrix[9][10][11]. Additionally, classical markers of ROS-mediated oxidative damage, such as protein carbonylation, were not observed after Hst 5 treatment[3]. This has led to an alternative model where osmotic stress is the primary killing mechanism.
Caption: Alternative model emphasizing osmotic stress in this compound killing.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating Hst 5's effect on ROS production and cell viability.
Table 1: this compound Effect on C. albicans Viability
| This compound Conc. (µM) | Incubation Time (min) | % Loss of Viability | Reference |
| 50 | 60 | 86% | [3] |
| 200 | 60 | 86% | [3] |
Table 2: this compound-Induced Intracellular ROS Levels
| Treatment Condition | Change in ROS Levels | Measurement | Reference |
| Exogenous Hst 5 | ~3-fold increase | Relative Fluorescence Units (234 ± 12 to 657 ± 56) | [12] |
| Intracellular Hst 5 Expression | ~3-fold increase | Relative Fluorescence Units (193 ± 18 to 592 ± 44) | [12] |
Table 3: Correlation of ROS Formation and Cell Killing by this compound
| This compound Conc. (µM) | % Max. Fluorescence (ROS) | % Killing | Reference |
| ~10 | ~20% | ~20% | [5] |
| ~20 | ~80% | ~80% | [5] |
| ~30 | ~100% | ~100% | [5] |
| ~30 (+ 5 mM L-cysteine) | ~0% | ~0% | [5] |
Detailed Experimental Protocols
Accurate assessment of ROS production is critical to investigating the mechanism of Hst 5. Below are detailed protocols for key experiments cited in the literature.
Protocol: Measurement of Intracellular ROS using Dihydroethidium (HEt)
This protocol is adapted from studies that positively identified ROS production following Hst 5 treatment[1][5]. Dihydroethidium is a fluorescent probe that is oxidized by ROS, primarily superoxide, into fluorescent ethidium, which intercalates with DNA.
Workflow Diagram:
Caption: Experimental workflow for measuring ROS with Dihydroethidium.
Materials:
-
Candida albicans culture (logarithmic phase)
-
This compound (e.g., American Peptide, >98% purity)[1]
-
Dihydroethidium (HEt) (e.g., Molecular Probes)
-
10 mM Potassium Phosphate Buffer (PPB), pH 7.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Optional: ROS scavenger (e.g., 5 mM L-cysteine)
-
Spectrofluorometer
Procedure:
-
Cell Preparation: Grow C. albicans to the logarithmic phase. Harvest cells by centrifugation and wash them with 1 mM PPB.
-
Probe Loading: Prepare a stock solution of HEt (e.g., 2.5 mg/ml in DMSO). Add the stock solution to the cell suspension in 1 mM PPB to a final concentration of 6.7 µg/ml[1].
-
Incubation: Incubate the cells with the probe for 10 minutes at 30°C to allow for uptake[1].
-
Washing: Collect the cells by centrifugation and wash them with 1 mM PPB to remove any extracellular probe.
-
Treatment: Resuspend the probe-loaded cells in 1 mM PPB to an optical density (OD₆₂) between 2.0 and 4.0[1]. Aliquot the cell suspension into separate tubes or a microplate.
-
Add a dilution series of this compound to the cells. Include necessary controls:
-
Negative control: Buffer only.
-
Scavenger control: Pre-incubate cells with an ROS scavenger (e.g., 5 mM L-cysteine) before adding this compound[5].
-
-
Measurement: Incubate the cells for a defined period (e.g., 1 hour). Measure the fluorescence intensity using a spectrofluorometer (Excitation/Emission wavelengths suitable for ethidium). Values are often expressed as a percentage of the maximum fluorescence observed[5].
Protocol: Fungal Cell Viability (Killing) Assay
This assay quantifies the candidacidal activity of Hst 5 and is often performed in parallel with ROS measurements to establish a correlation[5].
Workflow Diagram:
Caption: Standard workflow for a colony-counting based cell viability assay.
Materials:
-
Candida albicans culture
-
This compound
-
10 mM PPB, pH 7.0
-
Yeast extract-peptone-dextrose (YPD) agar plates
-
Sterile water or buffer for dilutions
Procedure:
-
Cell Preparation: Prepare a suspension of logarithmic-phase C. albicans in 1 mM PPB at a specific cell density.
-
Treatment: Expose the cell suspension to various concentrations of this compound for a set time (e.g., 1 hour)[5]. Include a buffer-only control representing 0% killing.
-
Plating: After incubation, stop the reaction by performing serial dilutions of the cell suspension in sterile water or buffer.
-
Culture: Plate a known volume of the appropriate dilutions onto YPD agar plates.
-
Incubation: Incubate the plates at 30°C until colonies are visible (typically 24-48 hours).
-
Quantification: Count the number of colony-forming units (CFUs) on each plate. The percentage of killing is calculated relative to the CFU count of the buffer-only control.
Conclusion and Future Directions
The role of ROS in the candidacidal mechanism of this compound remains a compelling and unresolved issue. Strong evidence supports a model where Hst 5 induces mitochondrial dysfunction leading to a lethal burst of ROS[1][5][13]. However, equally compelling studies refute this, demonstrating that ROS scavengers do not prevent cell death and that the primary mechanism is likely a catastrophic loss of ionic homeostasis[9][10][11].
It is possible that these mechanisms are not mutually exclusive. ROS generation could be a secondary effect of the ion efflux and cell stress, rather than the primary cause of death[6][12]. Furthermore, the metal-binding properties of Hst 5 could contribute to ROS production through Fenton-like reactions, a pathway that is distinct from mitochondrial inhibition[3].
For professionals in drug development, understanding this dual mechanism is crucial. Targeting the mitochondrial pathway could be a viable antifungal strategy, but the potential for ROS-independent killing suggests that enhancing the peptide's ability to disrupt ion balance may be an equally, if not more, effective approach. Future research should focus on:
-
Utilizing a wider array of specific ROS probes to dissect the types of radicals produced.
-
Employing genetic models of C. albicans with knockouts in key antioxidant or stress-response pathways (e.g., hog1Δ/Δ mutants) to clarify their roles in Hst 5 susceptibility[3][6].
-
Investigating the interplay between mitochondrial dysfunction, ion channel disruption, and the activation of stress signaling pathways in a holistic manner.
Clarifying this fundamental mechanism will be paramount for the rational design of next-generation histatin-based antifungal therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The human salivary peptide this compound exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of this compound on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Salivary this compound Fungicidal Action Does Not Induce Programmed Cell Death Pathways in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Bactericidal Activities of Human Salivary Histatin 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histatin 5 (Hst 5), a 24-amino acid cationic peptide found in human saliva, is a critical component of the innate immune system in the oral cavity. While its potent antifungal activity against Candida albicans is well-documented, its bactericidal properties are increasingly being recognized as a promising area for the development of novel antimicrobial agents, particularly against multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the bactericidal activities of this compound, detailing its mechanisms of action, target specificity, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy are presented in structured tables, and key pathways and experimental workflows are visualized through detailed diagrams.
Introduction
The rise of antibiotic-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant global health threat.[1] This has spurred research into alternative antimicrobial agents, with host-defense peptides like this compound emerging as promising candidates. Hst 5, a proteolytic product of Histatin 3, is present in saliva at physiological concentrations of 15–50 μM.[2] Unlike many classical antimicrobial peptides that cause membrane lysis, Hst 5 primarily exerts its effects through intracellular mechanisms, making it a subject of intense research for its unique mode of action.[3][4] This guide synthesizes the current understanding of Hst 5's bactericidal activities to support further research and development in this field.
Mechanisms of Bactericidal Activity
The bactericidal action of this compound is multifaceted and can vary depending on the target bacterial species. The primary mechanisms do not involve pore formation or membrane lysis in many cases; instead, Hst 5 translocates into the bacterial cytoplasm to engage with intracellular targets.[3][5]
2.1. Intracellular Targeting and Disruption of Homeostasis
For several bacterial species, including E. faecium and E. cloacae, the killing mechanism is energy-dependent and requires internalization of the peptide.[5][6] Once inside the cell, Hst 5 is thought to disrupt essential cellular processes, leading to cell death. In contrast, its activity against P. aeruginosa and A. baumannii is rapid and suggests a mechanism involving membrane disruption.[5][6] The killing of S. aureus appears to be both non-lytic and energy-independent.[5][6]
2.2. Role of Metal Ion Binding
This compound possesses metal-binding motifs, and its interaction with metal ions like zinc (Zn²⁺) and copper (Cu²⁺) can modulate its antimicrobial activity.[7][8] While zinc binding has been shown to increase the bactericidal activity of Hst 5 analogs against certain bacteria, the precise role of metal binding in its broad-spectrum bactericidal activity is still under investigation.[5][9] Some studies suggest that Hst 5 may contribute to nutritional immunity by influencing the availability of essential metal ions to bacteria.[10]
2.3. Interaction with Bacterial Cell Surfaces
The initial interaction of the cationic Hst 5 with the negatively charged bacterial cell surface is a critical first step.[11][12] In the case of the periodontal pathogen Porphyromonas gingivalis, Hst 5 has been shown to inhibit the activity of its proteases and suppress the induction of inflammatory cytokines.[13][14] It can also inhibit biofilm formation by this pathogen.[15] However, it is also reported that Hst 5 can be degraded by proteases from P. gingivalis, suggesting a complex interplay between the peptide and the pathogen.[16]
Quantitative Assessment of Bactericidal Activity
The efficacy of this compound against various bacterial pathogens has been quantified using standard microbiological assays. The following tables summarize the available data on its bactericidal and growth inhibitory activities.
Table 1: Bactericidal Activity of this compound (30 μM) against ESKAPE Pathogens in 10 mM Sodium Phosphate (B84403) Buffer (NaPB)
| Bacterial Species | % Killing at 1 min | % Killing at 1 h | % Killing at 5 h |
| Enterococcus faecium | - | 18.1 ± 8.9 | 63.5 ± 3.5 |
| Staphylococcus aureus | 28.3 ± 2.3 | 60.3 ± 5.7 | 69.7 ± 0.2 |
| Klebsiella pneumoniae | No activity | No activity | No activity |
| Acinetobacter baumannii | 31.4 ± 3.7 | 90.0 ± 1.1 | 95.0 ± 2.3 |
| Pseudomonas aeruginosa | - | >99 | >99 |
| Enterobacter cloacae | - | 60-80 | 60-80 |
Data sourced from Du et al., 2017.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against ESKAPE Pathogens
| Bacterial Species | MIC (μM) in 10% MH Broth |
| Acinetobacter baumannii | 38 |
| Pseudomonas aeruginosa | 47 |
| Enterobacter cloacae | 90 |
| Enterococcus faecium | Not Determined |
| Staphylococcus aureus | Not Determined |
Data sourced from Du et al., 2017.[5] Note: MIC values for E. faecium and S. aureus could not be determined due to media components inactivating Hst 5.
Table 3: Bactericidal Activity of this compound (30 μM) against Biofilms of ESKAPE Pathogens in 10 mM NaPB for 1 h
| Bacterial Species | % Killing of Biofilm Cells |
| Pseudomonas aeruginosa | 59.5 |
| Acinetobacter baumannii | 15.1 |
| Staphylococcus aureus | 5.1 |
| Klebsiella pneumoniae | 19.5 |
Data sourced from Du et al., 2017.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of this compound's bactericidal properties. The following are key experimental protocols cited in the literature.
4.1. Bactericidal Assay
This assay determines the percentage of bacterial cells killed by this compound over time.
-
Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase in appropriate culture media.
-
Cell Preparation: Harvest the cells by centrifugation, wash them three times with 10 mM sodium phosphate buffer (NaPB), pH 7.4.
-
Incubation: Resuspend the cells to a final concentration of 10⁷ cells/mL in NaPB containing the desired concentration of this compound (e.g., 30 μM). A control suspension without Hst 5 is also prepared.
-
Time Points: Incubate the suspensions at 37°C (or room temperature for S. aureus).[1]
-
Quantification: At specified time points (e.g., 1 min, 1 h, 5 h), remove aliquots, serially dilute them in phosphate-buffered saline (PBS), and plate them on appropriate agar (B569324) plates.
-
Colony Counting: After 24 hours of incubation at 37°C, count the number of colony-forming units (CFUs) to determine the percentage of surviving cells compared to the control.[1]
4.2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Peptide Preparation: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., 10% Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Add the bacterial inoculum to each dilution of this compound in a 96-well microtiter plate.
-
Reading: Incubate the plate at 37°C for 24 hours. The MIC is determined as the lowest concentration of Hst 5 at which no visible growth is observed.[5]
4.3. Biofilm Killing Assay
This assay evaluates the efficacy of this compound against bacteria growing in a biofilm.
-
Biofilm Formation: Inoculate bacterial cells (1 x 10⁷ cells/mL) into a 96-well plate and grow for 12 hours at 37°C to allow biofilm formation.
-
Media Replacement: Replace the spent media with fresh media and grow for an additional 4 hours.
-
Treatment: Remove the media and incubate the biofilms with this compound (e.g., 30 μM) in a suitable buffer for a specified time (e.g., 1 hour) at 37°C.
-
Viability Staining: Use a viability stain, such as propidium (B1200493) iodide (PI), to differentiate between live and dead cells.
-
Quantification: Analyze the stained biofilms using microscopy to determine the percentage of killed cells.[5]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes related to this compound's bactericidal activity.
Caption: General mechanism of this compound bactericidal activity.
Caption: Experimental workflow for a bactericidal assay.
Conclusion and Future Directions
This compound demonstrates significant bactericidal activity against a range of clinically important pathogens, including several members of the ESKAPE group. Its primary reliance on intracellular targets presents a novel mechanism of action that could be leveraged to overcome existing antibiotic resistance mechanisms. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives.
Future research should focus on:
-
Elucidating the specific intracellular targets of this compound in a broader range of bacterial species.
-
Investigating the structure-activity relationship to design more potent and stable synthetic analogs.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound-based therapeutics in preclinical models of bacterial infection.
-
Exploring synergistic combinations of this compound with conventional antibiotics.
By advancing our understanding of this unique salivary peptide, the scientific community can pave the way for the development of a new class of antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Frontiers | Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Specific metallo-protein interactions and antimicrobial activity in Histatin-5, an intrinsically disordered salivary peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of metal binding in the function of the human salivary antimicrobial peptide histatin-5 | bioRxiv [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iris.cnr.it [iris.cnr.it]
- 13. This compound inhibits inflammatory cytokine induction from human gingival fibroblasts by Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histatin peptides: Pharmacological functions and their applications in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-biofilm effect of salivary this compound on Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound is a substrate and not an inhibitor of the Arg- and Lys-specific proteinases of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Variants and Fragments of Histatin 5 in Saliva
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin 5 (Hst-5) is a 24-amino-acid, histidine-rich cationic peptide found in human saliva, playing a crucial role in the innate immune defense of the oral cavity.[1] It is not a primary gene product but rather a proteolytic fragment of Histatin 3, which, along with Histatin 1, is a primary translation product from the HTN3 and HTN1 genes, respectively.[2][3] Upon secretion from the parotid and submandibular-sublingual salivary glands, these parent molecules are processed into a family of smaller, functional peptides.[4][5][6] this compound is the most well-characterized of these fragments, recognized for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans, as well as its emerging roles in wound healing and antibacterial defense.[7][8][9][10] This guide provides a comprehensive overview of the natural variants and fragments of this compound in saliva, their quantitative levels, the experimental protocols for their study, and their known biological signaling pathways.
Natural Variants and Fragments of this compound
This compound itself is a fragment of Histatin 3. Further proteolytic cleavage in the oral cavity, either by host or microbial enzymes, can lead to the generation of smaller fragments.[6] The primary amino acid sequence of full-length this compound is DSHAKRHHGYKRKFHEKHHSHRGY.[3]
While the term "natural variants" can refer to single nucleotide polymorphisms in the HTN3 gene leading to amino acid substitutions, the literature more frequently discusses functional fragments and synthetic variants created for research purposes. Key functional domains within the this compound sequence have been identified as crucial for its biological activities. For instance, the C-terminal portion of the molecule is primarily responsible for its potent antifungal properties.[7][9][10]
Quantitative Data on Salivary this compound
The concentration of this compound in saliva can vary significantly among individuals and is influenced by factors such as age, health status, and the presence of oral diseases. The tables below summarize quantitative data from various studies.
Table 1: Salivary this compound Concentrations in Different Cohorts
| Cohort | Mean Concentration (± SD) | Concentration Range | Method of Quantification | Reference |
| Healthy Adults | Not specified | 14–47 µg/mL | Not specified | [2] |
| Healthy Adults | Not specified | 50–425 µg/mL | Not specified | [3] |
| Healthy Adults (HIV-negative) | 6.52 µg/mL (approx.) | < 3 to > 8.67 µg/mL | ELISA | [2] |
| HIV-positive individuals | 2.45 µg/mL | Most < 3 µg/mL | ELISA | [2] |
| Adolescents with low dental caries (DMF=3) | 16.89 ng/mL (median) | 14.11 - 16.89 ng/mL | ELISA | [11] |
| Adolescents with high dental caries (DMF>11) | 66.84 ng/mL (median) | 14.11 - 649 ng/mL | ELISA | [11] |
| Normal subjects (>40 years) | Significantly higher than DS subjects | Not specified | ELISA | [12] |
| Down Syndrome subjects (>40 years) | Significantly lower than normal subjects | Not specified | ELISA | [12] |
*Note: These ranges refer to total histatins, of which this compound is a major component.
Table 2: In Vitro Activity of this compound and its Variants
| Peptide | Target Organism/Cell | Activity Metric (IC50/ED50/Killing %) | Concentration | Reference |
| This compound | Candida albicans | ~90% killing | 5 µg/mL | [2] |
| This compound (unaltered) | Candida albicans | ED50: ~8 µM | Not applicable | [13][14] |
| This compound variant (F14A/H15A) | Candida albicans | ED50: ~67 µM | Not applicable | [13][14] |
| This compound variant (H18A/H19A) | Candida albicans | ED50: ~149 µM | Not applicable | [13][14] |
| This compound | ESKAPE pathogens (biofilm) | 59.5% killing of P. aeruginosa | 30 µM | [15] |
| This compound | MMP-2 | IC50: 0.57 µM | Not applicable | [5] |
| This compound | MMP-9 | IC50: 0.25 µM | Not applicable | [5] |
| This compound fragment (residues 9-22) | MMP-9 | Identical to full-length this compound | Not applicable | [5] |
Key Biological Functions and Signaling Pathways
Antifungal Activity
The primary and most studied function of this compound is its candidacidal activity.[2][7] The proposed mechanism is a multi-step, non-lytic process.[2][15] this compound binds to specific proteins on the Candida albicans cell surface, is internalized, and then targets mitochondria, leading to the release of ATP and ultimately cell death.[2][16]
Caption: Proposed mechanism of this compound antifungal activity against C. albicans.
Wound Healing
Recent studies have highlighted the robust wound-healing properties of this compound, a function previously attributed mainly to Histatin 1.[17][18] This pro-migratory effect is crucial for epithelial restitution. The signaling mechanism for this compound-induced cell migration has been shown to involve the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[17]
Caption: Signaling pathway for this compound-induced wound healing.
Experimental Protocols
Quantification of Salivary this compound by ELISA
This protocol provides a general framework for the quantification of this compound in saliva samples using an enzyme-linked immunosorbent assay (ELISA).[2][11]
-
Plate Coating: Coat the wells of a high-binding 96-well microtiter plate with 100 µL of either this compound standards (at concentrations ranging from 0.5–500 µg/mL) or a 1:100 dilution of saliva samples. Incubate overnight at 4°C.[2]
-
Blocking: Wash the wells and block with 5% non-fat dry milk in a suitable buffer (e.g., PBS) for 1 hour at room temperature to prevent non-specific binding.[2]
-
Primary Antibody Incubation: Add 100 µL of a primary antibody specific to this compound (e.g., rabbit anti-Histatin 5, diluted 1:1000) to each well. Incubate for 1 hour at 37°C.[2]
-
Secondary Antibody Incubation: After washing, add 100 µL of a biotin-conjugated secondary antibody. Following another incubation and wash step, add 100 µL of avidin-conjugated horseradish peroxidase (HRP). Incubate for 1 hour at 37°C.[11]
-
Detection: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of this compound in the saliva samples.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histatin peptides: Pharmacological functions and their applications in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Salivary this compound Is an Inhibitor of Both Host and Bacterial Enzymes Implicated in Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Envisaging Antifungal Potential of this compound: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The assessment of sIgA, histatin-5, and lactoperoxidase levels in saliva of adolescents with dental caries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Studies of the mechanism of human salivary histatin-5 candidacidal activity with histatin-5 variants and azole-sensitive and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 16. Salivary this compound and its similarities to the other antimicrobial proteins in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Histatin 5 Gene Expression and Regulation in Salivary Glands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatins are a family of histidine-rich, cationic peptides secreted in the saliva of higher primates, playing a crucial role in the innate immune defense of the oral cavity. Histatin 5, a 24-amino acid peptide, is a proteolytic product of Histatin 3 and exhibits the most potent antifungal activity of the family, particularly against Candida albicans. The expression of this compound is intrinsically linked to the regulation of its precursor, Histatin 3, which is encoded by the HTN3 gene located on chromosome 4. This technical guide provides a comprehensive overview of the current understanding of HTN3 gene expression and its regulation within the salivary glands, intended for researchers, scientists, and professionals in drug development.
Salivary Gland-Specific Expression of the HTN3 Gene
The expression of the HTN3 gene is highly specific to the parotid and submandibular salivary glands[1][2]. This tissue-specific expression is crucial for maintaining a high concentration of histatins in the saliva, where they perform their primary antimicrobial functions. Research has shown that the promoter region of histatin genes is significantly more active in salivary gland cells compared to other cell types, indicating a tightly controlled, cell-type-specific regulatory mechanism[3][4].
Transcriptional Regulation of the HTN3 Gene
The regulation of HTN3 gene expression is a complex process involving specific DNA regulatory elements and transcription factors. A key finding in the transcriptional regulation of a closely related histatin gene, HIS1, identified a strong positive regulatory element located between -2254 and -1748 base pairs upstream of the transcription start site[3][5]. This element, termed the HTN27 box, is crucial for high-level expression in salivary gland cells and is recognized by a specific 100 kDa protein present in these cells but not in others, such as HeLa cells[3][5]. While this was identified in the HIS1 gene, the high homology and tandem arrangement of histatin genes suggest a similar mechanism may be involved in HTN3 regulation.
Key Transcription Factors
Several transcription factors are implicated in the salivary gland-specific expression of genes, and by extension, are potential regulators of the HTN3 gene.
-
Nkx3.1: This homeodomain transcription factor is known to be involved in the development of minor salivary glands and is expressed in the mucous acini where histatins are produced[6][7][8]. While direct binding to the HTN3 promoter has not been definitively shown, its role in salivary gland morphogenesis and cell identity makes it a strong candidate for regulating HTN3 expression.
-
CREB (cAMP Response Element-Binding Protein): As will be discussed in the signaling pathways section, the cAMP pathway is a potential regulator of HTN3. CREB is a key transcription factor activated by this pathway and binds to cAMP response elements (CREs) in the promoters of target genes to modulate their expression[9][10]. The presence of putative CRE sites in the HTN3 promoter suggests a role for CREB in its regulation.
Signaling Pathways Regulating HTN3 Gene Expression
The expression of salivary gland-specific proteins is under the control of various signaling pathways that respond to neural and hormonal stimuli. While direct evidence for the regulation of HTN3 is still emerging, several pathways are strongly implicated.
Adrenergic Signaling Pathway
The sympathetic nervous system, through the release of norepinephrine, activates adrenergic receptors in salivary glands, influencing both the volume and composition of saliva. The β-adrenergic agonist isoproterenol (B85558) has been shown to induce widespread changes in gene expression in rat parotid glands, affecting pathways related to cell growth and proliferation[6][11]. This stimulation leads to an increase in intracellular cyclic AMP (cAMP) levels[12][13]. Although a direct quantitative link to HTN3 expression is not yet established, the profound effect of adrenergic signaling on salivary gland gene expression suggests its involvement in regulating histatin production.
DOT source for Adrenergic Signaling Pathway
Caption: Adrenergic signaling cascade.
cAMP Signaling Pathway
The activation of adenylate cyclase by G-protein coupled receptors, such as the β-adrenergic receptor, leads to the production of cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB[8][14]. The adenylyl cyclase activator, forskolin (B1673556), is commonly used to study the effects of elevated cAMP. Treatment of cells with forskolin can induce the activity of promoters containing CREs, leading to increased gene expression[15][16][17][18]. While direct quantitative data for forskolin's effect on HTN3 is not available, this pathway represents a primary mechanism for regulating gene expression in response to adrenergic stimulation.
DOT source for cAMP Signaling Pathway
Caption: The cAMP signaling pathway.
Glucocorticoid Receptor Signaling
Glucocorticoids, such as dexamethasone (B1670325), are steroid hormones that regulate a wide array of physiological processes, including inflammation and metabolism. They exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a transcription factor[14][19][20][21]. The GR can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate or repress their transcription[19][22][23]. The presence of putative GREs in the HTN3 promoter suggests that it may be a target for glucocorticoid regulation. Dexamethasone has been shown to induce broad changes in gene expression in various cell types and could potentially modulate HTN3 expression in salivary glands[24][25][26][27][28].
DOT source for Glucocorticoid Receptor Signaling
Caption: Glucocorticoid receptor signaling.
Quantitative Data on Gene Expression
Currently, there is a lack of direct quantitative data from human studies on the specific fold-changes in HTN3 gene expression in response to adrenergic, cAMP, or glucocorticoid stimulation. However, studies on the broader effects of these pathways on salivary gland gene expression provide a basis for expected outcomes.
| Stimulus | Target Pathway/Receptor | Expected Effect on HTN3 Expression | Supporting Evidence |
| Isoproterenol (β-adrenergic agonist) | β-Adrenergic Receptor / cAMP | Upregulation | Induces broad changes in salivary gland gene expression, including transcription factors involved in cell growth and proliferation[6][11]. |
| Forskolin | Adenylate Cyclase / cAMP | Upregulation | Directly activates adenylate cyclase, leading to increased cAMP and activation of CREB-mediated transcription[15][16][17][18]. |
| Dexamethasone (Glucocorticoid) | Glucocorticoid Receptor | Potential Regulation (Upregulation or Downregulation) | GR acts as a transcription factor that can either activate or repress gene expression depending on the cellular context and promoter architecture[14][19][20][21]. |
Experimental Protocols
Investigating the regulation of HTN3 gene expression requires a combination of molecular biology techniques to dissect promoter activity, transcription factor binding, and mRNA levels.
Luciferase Reporter Assay for Promoter Analysis
This assay is used to identify functional regulatory elements within the HTN3 promoter.
-
Construct Generation: Clone the HTN3 promoter region and its various deletion fragments upstream of a luciferase reporter gene in a suitable vector.
-
Cell Culture and Transfection: Transfect the constructs into a human salivary gland cell line (e.g., HSG cells)[4]. A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
Cell Treatment: Treat the transfected cells with agonists or antagonists of the signaling pathways of interest (e.g., isoproterenol, forskolin, dexamethasone).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.
DOT source for Luciferase Reporter Assay Workflow
References
- 1. Analysis of isoproterenol-induced changes in parotid gland gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucocorticoid receptor recruits to enhancers and drives activation by motif-directed binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A functional analysis of the CREB signaling pathway using HaloCHIP-chip and high throughput reporter assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Reciprocal and Autonomous Glucocorticoid and Androgen Receptor Activation in Salivary Duct Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beta-adrenergic stimulation promotes an endoplasmic reticulum stress-dependent inflammatory program in salivary gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]
- 11. Early gene expression in salivary gland after isoproterenol treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redistribution of Gαs in Mouse Salivary Glands Following β-Adrenergic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redistribution of Gαs in mouse salivary glands following β-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Losartan and isoproterenol promote alterations in the local renin-angiotensin system of rat salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. studysmarter.co.uk [studysmarter.co.uk]
- 21. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Research Portal [iro.uiowa.edu]
- 23. researchgate.net [researchgate.net]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. HGF-, EGF-, and Dexamethasone-Induced Gene Expression Patterns During Formation of Tissue in Hepatic Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring the impact of dexamethasone on gene regulation in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dexamethasone-induced suppression of steroidogenic acute regulatory protein gene expression in mouse Y-1 adrenocortical cells is associated with reduced histone H3 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Peptide Synthesis of Histatin 5 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatins are a family of histidine-rich, cationic peptides found in human saliva that play a crucial role in the innate immune system of the oral cavity. Among them, Histatin 5 (Hst-5), a 24-amino acid peptide, has garnered significant attention for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][2] The therapeutic potential of this compound has driven research into its chemical synthesis and the development of analogues with enhanced antimicrobial properties, improved stability against proteolytic degradation, and broader spectrum of activity.[1][2][3]
This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound and its analogues using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. It is intended to guide researchers and professionals in the efficient synthesis, purification, and characterization of these promising therapeutic peptides.
Solid-Phase Peptide Synthesis of this compound
Sequence: DSHAKRHHGYKRKFHEKHHSHRGY
Fmoc-based solid-phase peptide synthesis is the method of choice for the production of this compound and its analogues due to its high efficiency and versatility. The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).
Challenges in Synthesizing Histidine-Rich Peptides
The synthesis of histidine-rich peptides like this compound presents unique challenges, primarily due to the imidazole (B134444) side chain of histidine. This can lead to racemization during the carboxyl group activation step, resulting in a mixture of diastereomers with potentially altered biological activity. Careful selection of coupling reagents and side-chain protecting groups for histidine (e.g., Trityl (Trt)) is crucial to minimize this side reaction.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-His(Trt)-OH)
-
Rink Amide resin (for C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.
-
Resin Preparation:
-
Add 0.1 mmol of Rink Amide resin to a reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the solution and wash the resin with DMF (5 times).
-
(Optional) Perform a Kaiser test to confirm complete coupling. A negative result (beads remain colorless) indicates a successful coupling.
-
-
Fmoc Deprotection (between each coupling):
-
Repeat step 2.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the deprotection step (step 2) one last time to remove the N-terminal Fmoc group.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 times) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL for 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Collection:
-
Filter the solution to separate the resin beads and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Purification of Synthetic this compound by RP-HPLC
-
Sample Preparation:
-
Dissolve the crude peptide pellet in a minimal amount of Solvent A (0.1% TFA in water).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Use a C18 reverse-phase HPLC column.
-
Equilibrate the column with Solvent A.
-
Inject the sample and elute with a linear gradient of Solvent B (0.1% TFA in acetonitrile). A typical gradient is 5-95% Solvent B over 30-60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Quantitative Data Summary
The following tables summarize quantitative data for this compound and its analogues from various studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: Antimicrobial Activity of this compound and Analogues
| Peptide | Organism | MIC (µM) | Reference |
| This compound | Candida albicans | 100 (MIC50) | [1] |
| Acinetobacter baumannii | 38 | [4] | |
| Pseudomonas aeruginosa | 47 | [4] | |
| Enterobacter cloacae | 90 | [4] | |
| dhvar1 | Candida albicans | 0.6 (IC50) | [5] |
| dhvar2 | Candida albicans | 0.8 (IC50) | [5] |
| K11R-K17R | Candida albicans | 25 (MIC50) | [1] |
MIC: Minimum Inhibitory Concentration; MIC50: Minimum Inhibitory Concentration for 50% inhibition; IC50: Concentration for 50% inhibition.
Table 2: Proteolytic Resistance of this compound Analogues
| Peptide | Protease | % Intact Peptide Remaining (relative to Hst-5) | Reference |
| E16R | Sap2 | Increased | [1] |
| Sap9 | Decreased | [1] | |
| K11R-K17R | Sap2 & Sap9 | Increased | [1] |
| K13H | Sap2 | Similar | [1] |
| Sap9 | Decreased | [1] | |
| K13E | Sap2 | Similar | [1] |
| Sap9 | Decreased | [1] |
*Sap: Secreted Aspartic Protease from C. albicans.
Table 3: Synthesis and Characterization Data (Illustrative)
| Peptide | Synthesis Yield (%) | HPLC Purity (%) | Expected Mass (Da) | Observed Mass (Da) |
| This compound | 15-25 | >95 | 3037.4 | 3037.5 |
| Analogue 1 | 12-20 | >95 | 3051.5 | 3051.6 |
| Analogue 2 | 18-28 | >98 | 2995.3 | 2995.4 |
Note: This table is illustrative. Actual yields and mass data will vary depending on the specific analogue and experimental conditions.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Proposed Mechanism of Action of this compound against Candida albicans
Caption: Antifungal mechanism of this compound against C. albicans.
Pro-oxidant Activity of this compound via Copper Binding
Caption: this compound's pro-oxidant activity through copper binding.
Conclusion
The solid-phase synthesis of this compound and its analogues is a viable and powerful approach for producing these peptides for research and therapeutic development. By understanding the challenges associated with histidine-rich sequences and employing optimized protocols for synthesis, purification, and characterization, researchers can efficiently obtain high-purity peptides. The development of analogues with enhanced stability and activity holds significant promise for addressing the growing challenge of antimicrobial resistance.
References
- 1. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing Functional Domain of this compound Improves Antifungal Activity and Prevents Proteolytic Degradation [mdpi.com]
- 3. db.cngb.org [db.cngb.org]
- 4. Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Determining the Potency of a Natural Antifungal Peptide: Protocol for Minimum Inhibitory Concentration (MIC) of Histatin 5
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Histatin 5, a naturally occurring human salivary peptide with potent antifungal properties, particularly against Candida albicans. The provided methodology is based on the widely accepted broth microdilution method, with specific modifications tailored for cationic antimicrobial peptides. Adherence to this standardized protocol is crucial for obtaining accurate and reproducible data, which is essential for research and development of new antifungal therapies.
Introduction
This compound (Hst 5) is a 24-amino acid cationic peptide found in human saliva that plays a significant role in the innate immune defense against oral fungal infections, most notably those caused by Candida albicans.[1][2] Unlike many conventional antifungal agents that target the cell wall or membrane, this compound is known to be taken up by fungal cells and exert its candidacidal activity through intracellular mechanisms.[1][3] Its mode of action involves binding to specific proteins on the C. albicans cell wall, followed by energy-dependent translocation into the cytoplasm.[1][3] Once inside, it disrupts mitochondrial function, leading to an imbalance of ions and osmotic dysregulation, ultimately causing cell death.[3][4] Given its unique mechanism of action and potential as a therapeutic agent, precise determination of its in vitro potency through MIC assays is a fundamental step in its evaluation.
Principle of the Assay
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol employs the broth microdilution method, a standard procedure for antimicrobial susceptibility testing. The assay involves challenging a standardized inoculum of the target microorganism with serial dilutions of this compound in a 96-well microtiter plate. The MIC is determined by visual inspection of turbidity or by measuring the optical density after a specified incubation period.
Materials and Reagents
-
This compound (synthetic or purified)
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast Extract-Peptone-Dextrose (YPD) broth
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
-
Sterile deionized water or 0.01% acetic acid
-
Sterile 96-well polypropylene (B1209903) microtiter plates (U-bottom)
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Microplate reader (optional)
-
Incubator (30-37°C)
Experimental Protocol
This protocol is adapted from established methods for antifungal susceptibility testing, with considerations for the cationic nature of this compound.[5][6][7][8][9][10][11]
1. Preparation of Candida albicans Inoculum
a. From a fresh culture plate, select a single colony of C. albicans and inoculate it into 5 mL of YPD broth. b. Incubate the culture overnight at 30°C with shaking. c. The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD₆₀₀) of 0.2. d. Grow the culture for an additional 4 hours with shaking at 30°C to reach the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.8).[12] e. Harvest the cells by centrifugation and wash them with sterile phosphate-buffered saline (PBS). f. Resuspend the cells in RPMI 1640 medium and adjust the cell density to approximately 1-5 x 10³ colony-forming units (CFU)/mL. This can be achieved by diluting a 0.5 McFarland standard 1:1000 in RPMI 1640.
2. Preparation of this compound Serial Dilutions
a. Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid to a concentration of 1 mg/mL. b. In a sterile polypropylene 96-well plate, add 100 µL of RPMI 1640 medium to wells 2 through 12 of a designated row. c. In well 1 of that same row, add 200 µL of the this compound stock solution at twice the highest desired final concentration. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no peptide), and well 12 will serve as the sterility control (no cells).
3. Inoculation and Incubation
a. Add 100 µL of the standardized C. albicans inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the peptide concentrations to the final desired range. b. Add 100 µL of sterile RPMI 1640 medium to well 12. c. Seal the plate and incubate at 35°C for 24-48 hours.
4. Determination of MIC
a. After incubation, determine the MIC as the lowest concentration of this compound at which there is no visible growth of C. albicans. b. Optionally, the plate can be read using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.
Data Presentation
The MIC values of this compound against various microorganisms are summarized in the table below. It is important to note that MIC values can vary depending on the specific strain, growth medium, and experimental conditions.
| Microorganism | Strain | MIC₅₀ (µg/mL) | Reference |
| Candida albicans | Various | 8 - 16 | [13] |
| Candida kefyr | 10 - 20 | [1] | |
| Candida krusei | 10 - 20 | [1] | |
| Candida parapsilosis | 10 - 20 | [1] | |
| Cryptococcus neoformans | 5 - 6 | [1] | |
| Aspergillus fumigatus | 5 - 6 | [1] |
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying biological mechanism of this compound, the following diagrams are provided.
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Simplified signaling pathway of this compound's candidacidal activity.
Conclusion
This protocol provides a robust and reproducible method for determining the MIC of this compound against Candida albicans and other susceptible fungi. Accurate MIC data is fundamental for the preclinical assessment of this promising antifungal peptide and for guiding its potential development as a novel therapeutic agent. The provided workflow and mechanistic diagrams offer a clear overview of the experimental process and the biological rationale behind the assay.
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. Antifungal Activity and Action Mechanism of this compound-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing Functional Domain of this compound Improves Antifungal Activity and Prevents Proteolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Histatin 5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histatin 5 (Hst 5) is a naturally occurring, histidine-rich cationic peptide found in human saliva. It is a key component of the innate immune system in the oral cavity, exhibiting potent fungicidal activity against a range of pathogenic fungi, most notably Candida albicans.[1][2][3] Unlike many conventional antifungal agents, this compound's mechanism of action is multifaceted, involving intracellular targets rather than direct cell lysis, making it a promising candidate for novel antifungal therapeutic development.[3] Its targets are intracellular, and it is taken up by fungal cells in an energy-dependent manner.[3] This document provides detailed protocols for the in vitro evaluation of this compound's antifungal activity, enabling researchers to accurately assess its efficacy and further explore its therapeutic potential.
Mechanism of Action
The fungicidal action of this compound is a multi-step process that begins with its binding to the fungal cell wall and culminates in cell death through ionic imbalance and oxidative stress.[1][3][4]
Key steps in the mechanism of action include:
-
Binding and Uptake: this compound initially binds to the fungal cell wall proteins, such as Ssa1/2, and is subsequently internalized.[3][4] This uptake is an active process mediated by fungal polyamine transporters.[3]
-
Mitochondrial Targeting and Reactive Oxygen Species (ROS) Generation: Once inside the cytoplasm, this compound targets the mitochondria, leading to the generation of reactive oxygen species (ROS).[1][5] This oxidative stress contributes significantly to fungal cell death.
-
Efflux of Intracellular Components: The peptide induces the efflux of intracellular ions, particularly potassium (K+), and ATP.[1][2] This disruption of ionic homeostasis leads to osmotic stress and cell volume dysregulation.[3]
-
MAPK Signaling Pathway Activation: this compound-mediated osmotic and oxidative stress activates the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway, specifically through the phosphorylation of Hog1.[4]
Data Presentation: Antifungal Activity of this compound
The antifungal potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible fungal growth, and its Minimum Fungicidal Concentration (MFC), the lowest concentration that kills the fungus. The following table summarizes the reported in vitro activity of this compound against various fungal species.
| Fungal Species | MIC Range (µg/mL) | MIC Range (µM) | Reference |
| Candida albicans | 8 - 16 | ~2.6 - 5.3 | |
| Candida kefyr | 10 - 20 | ~3.3 - 6.6 | [4] |
| Candida krusei | 10 - 20 | ~3.3 - 6.6 | [4] |
| Candida parapsilosis | 10 - 20 | ~3.3 - 6.6 | [4] |
| Cryptococcus neoformans | 5 - 6 | ~1.6 - 2.0 | [4] |
| Aspergillus fumigatus | 5 - 6 | ~1.6 - 2.0 | [4] |
| Candida tropicalis | Not specified | >95% killing at 50 µM | [6] |
| Candida guilliermondii | Not specified | >95% killing at 50 µM | [6] |
| Candida glabrata | Less sensitive | ~63% killing at 50 µM | [6] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
Experimental Protocols
Broth Microdilution Assay for MIC Determination (Modified from CLSI M27-A3)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing and is suitable for determining the MIC of this compound.
Materials:
-
This compound (lyophilized)
-
Sterile, 96-well, flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sabouraud Dextrose Agar (B569324) (SDA) plates
-
Spectrophotometer
-
Sterile water or 0.01% acetic acid (for peptide reconstitution)
-
Sterile saline (0.85%)
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of this compound Dilutions: a. Reconstitute lyophilized this compound in sterile water or a weak acid solution (e.g., 0.01% acetic acid) to create a stock solution (e.g., 1 mg/mL). b. In a 96-well plate, add 100 µL of RPMI 1640 medium to wells in columns 2 through 12. c. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. e. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. f. Column 11 will serve as the growth control (no peptide), and column 12 as the sterility control (no inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. b. The final volume in each well will be 200 µL. c. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: a. Read the plate visually or using a microplate reader at 530 nm. b. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.
Broth Microdilution Workflow
Radial Diffusion Assay
This assay is useful for screening the antifungal activity of peptides in an agar matrix.
Materials:
-
This compound
-
Fungal isolate
-
Sabouraud Dextrose Agar (SDA)
-
Low-EEO agarose (B213101)
-
10 mM Sodium Phosphate (B84403) Buffer (pH 7.4)
-
Petri dishes
-
Sterile hole puncher (3-4 mm diameter)
Procedure:
-
Preparation of Fungal Inoculum: a. Grow the fungal isolate in a suitable broth medium to mid-log phase. b. Harvest the cells by centrifugation, wash twice with 10 mM sodium phosphate buffer, and resuspend to a concentration of approximately 1 x 10^6 CFU/mL.
-
Assay Plate Preparation: a. Prepare a molten underlay agar (e.g., 1% agarose in 10 mM sodium phosphate buffer). Pour into petri dishes and allow to solidify. b. Prepare an overlay agar by melting SDA and cooling it to 45-50°C. c. Add the prepared fungal inoculum to the molten SDA overlay agar, mix gently, and pour it over the underlay agar. d. Once the overlay has solidified, create wells using a sterile hole puncher.
-
Application of this compound and Incubation: a. Prepare serial dilutions of this compound in 10 mM sodium phosphate buffer. b. Add a fixed volume (e.g., 5-10 µL) of each peptide dilution to the wells. c. Incubate the plates at 35°C for 24-48 hours.
-
Analysis: a. Measure the diameter of the clear zone of growth inhibition around each well. b. Plot the diameter of the clearing zone against the concentration of this compound to determine the dose-response relationship.
Radial Diffusion Assay Workflow
Time-Kill (Fungicidal Activity) Assay
This assay determines the rate at which this compound kills a fungal population over time.
Materials:
-
This compound
-
Fungal isolate
-
Sabouraud Dextrose Broth (SDB) or another suitable growth medium
-
10 mM Sodium Phosphate Buffer (pH 7.4)
-
SDA plates
-
Sterile tubes or flasks
-
Shaking incubator (37°C)
Procedure:
-
Preparation of Fungal Inoculum: a. Prepare a fungal suspension as described for the broth microdilution assay, adjusted to approximately 1-5 x 10^5 CFU/mL in a suitable buffer or broth.
-
Assay Setup: a. In sterile tubes or flasks, add the fungal inoculum. b. Add this compound to achieve the desired final concentrations (e.g., 1x, 2x, 4x MIC). c. Include a growth control tube with no peptide. d. Incubate the tubes at 37°C with shaking.[7]
-
Time-Point Sampling: a. At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube. b. Perform serial dilutions of the aliquots in sterile saline or buffer. c. Plate a known volume of each dilution onto SDA plates.
-
Colony Counting and Analysis: a. Incubate the plates at 35°C for 24-48 hours. b. Count the number of colonies (CFU) on each plate. c. Calculate the CFU/mL for each time point and concentration. d. Plot log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered fungicidal.
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. The Antimicrobial Peptide Histatin-5 Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does it kill?: understanding the candidacidal mechanism of salivary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity and Action Mechanism of this compound-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of histatin-5 against non-albicans Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying the Candidacidal Activity of Histatin 5 Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Histatin 5 (Hst 5) is a 24-amino-acid, histidine-rich cationic peptide found in human saliva that exhibits potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][2] Unlike many antimicrobial peptides that act by forming pores in the cell membrane, Hst 5 has a unique intracellular mechanism of action.[1][3][4] Its potent activity and distinct mechanism make it and its derivatives promising candidates for novel antifungal therapeutics. This document provides detailed protocols for assessing the candidacidal activity of Hst 5 derivatives, summarizes key quantitative data, and illustrates the peptide's mechanism of action.
The candidacidal activity of Hst 5 is initiated by its binding to the Candida cell wall, followed by an energy-dependent translocation into the cytoplasm.[1][3][5] Once inside, it triggers a cascade of events, including the efflux of ions like K+ and the non-lytic release of ATP, leading to osmotic stress, volume dysregulation, and ultimately, cell death.[1][6][7] This process activates stress response pathways in the fungus, notably the Hog1 mitogen-activated protein kinase (MAPK) pathway.[1][7] Understanding this mechanism is crucial for the design and evaluation of novel Hst 5-based antifungal agents.
Data Presentation: Candidacidal Activity of this compound and Its Derivatives
The following tables summarize the quantitative antifungal activity of native this compound and various modified derivatives against Candida albicans and other Candida species. This data is essential for structure-activity relationship (SAR) studies and for selecting lead candidates for further development.
Table 1: Activity of this compound Variants against Candida albicans
| Peptide/Variant | Modification Description | Activity Metric (ED50 in µM) | Reference |
| Hsn-5 (Wild-Type) | Unaltered recombinant this compound | ~ 8 | [8] |
| F14A/H15A | Phe14 and His15 replaced by Ala-Ala | ~ 67 | [8] |
| H18A/H19A | His18 and His19 replaced by Ala-Ala | ~ 149 | [8] |
| m21 | Lys-13 replaced by Thr | Significantly less effective than WT | [9][10] |
| m71 | Lys-13 replaced by Glu | Significantly less effective than WT | [9][10] |
| m68 | Lys-13→Glu and Arg-22→Gly | Significantly less potent than WT | [9][10] |
| K11R | Lys-11 replaced by Arg | Enhanced antifungal activity | [11] |
| K17R | Lys-17 replaced by Arg | Activity maintained, increased proteolysis resistance | [11] |
| K11R-K17R | Double substitution | Improved activity and proteolysis resistance | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound-Halocidin Hybrid Peptides
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| di-PH2 | Candida spp. | 1 - 2 | [5] |
| di-WP2 | Candida spp. | 2 - 4 | [5] |
| HHP1 | Candida spp. | 2 - 4 | [5] |
| Hst 5 (Control) | C. kefyr, C. krusei, C. parapsilosis | 10 - 20 (MIC50) | [1] |
| Hst 5 (Control) | C. neoformans, A. fumigatus | 5 - 6 (MIC50) | [1] |
Experimental Protocols & Workflows
A systematic approach is required to evaluate the efficacy of new this compound derivatives. The general workflow involves determining the minimum concentration required to inhibit growth and kill the fungal cells, followed by mechanistic studies to understand how the peptide works.
Protocol 1: Antifungal Susceptibility Testing (Candidacidal Assay by CFU Counting)
This protocol determines the direct killing activity of a peptide derivative against Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast extract-peptone-dextrose (YPD) broth and agar (B569324) plates
-
10 mM Sodium Phosphate Buffer (NaPB), pH 7.4
-
This compound derivative stock solution of known concentration
-
Sterile microcentrifuge tubes and pipette tips
-
Spectrophotometer
-
Incubator (30°C or 37°C)
-
Shaker
Procedure:
-
Prepare C. albicans Inoculum:
-
Inoculate a single colony of C. albicans into 10 mL of YPD broth.
-
Incubate overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, and wash twice with 10 mM NaPB.[12]
-
Resuspend the cells in NaPB and adjust the cell density to 1 x 10^6 cells/mL using a spectrophotometer (OD600) or hemocytometer.
-
-
Incubation with Peptide:
-
Prepare serial dilutions of the Hst 5 derivative in NaPB in sterile microcentrifuge tubes.
-
Add the C. albicans cell suspension (1 x 10^6 cells) to each tube containing the peptide dilutions. Include a peptide-free control.[12]
-
Incubate the tubes at 30°C or 37°C for 60 minutes with constant shaking.[12][13]
-
-
Quantify Viable Cells:
-
After incubation, serially dilute the cell suspensions in 10 mM NaPB.
-
Plate 100 µL of appropriate dilutions (e.g., aiming for 50-500 colonies) onto YPD agar plates.[12]
-
Incubate the plates at 30°C or 37°C for 24-48 hours until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies (Colony Forming Units, or CFUs) on each plate.
-
Calculate the percentage of killing for each peptide concentration compared to the peptide-free control using the formula: % Killing = (1 - (CFU_treatment / CFU_control)) * 100
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses whether a peptide derivative induces oxidative stress in Candida cells.
Materials:
-
Dihydroethidium (DHE) stock solution (e.g., 2.5 mg/mL in DMSO)
-
C. albicans cells, prepared as in Protocol 1
-
1 mM Potassium Phosphate Buffer (PPB), pH 7.0
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Loading with DHE:
-
Peptide Treatment:
-
Add the Hst 5 derivative to the DHE-loaded cell suspension at the desired final concentration (e.g., MIC or 2x MIC).
-
Incubate for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer (excitation ~518 nm, emission ~605 nm) or visualize the cells under a fluorescence microscope.
-
An increase in fluorescence intensity compared to untreated control cells indicates the generation of intracellular ROS.[14]
-
Signaling Pathway and Mechanism of Action
The candidacidal activity of this compound is not a simple lytic process but a complex, energy-dependent mechanism involving specific cell surface interactions, cellular uptake, and the induction of intracellular stress pathways.
Mechanism Steps:
-
Binding and Uptake: Hst 5 first binds to cell wall proteins (Ssa1/Ssa2) and glycans.[1][3] This is followed by energy-dependent internalization through fungal polyamine transporters, Dur3 and Dur31.[1]
-
Intracellular Targeting: Once inside the cytoplasm, Hst 5 disrupts multiple cellular functions. It can affect mitochondrial function, leading to the generation of reactive oxygen species (ROS).[3][12] It also causes the non-lytic release of ATP and potassium ions.[3][6][7]
-
Stress Induction and Cell Death: The loss of ions and resulting volume dysregulation create significant osmotic stress.[1][3] This stress activates the Hog1 MAPK signaling pathway as a defense response.[1][7] However, the cumulative damage from ionic imbalance and oxidative stress ultimately leads to fungal cell death.[3]
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Engineering improved variants of the antifungal peptide this compound with reduced susceptibility to Candida albicans secreted aspartic proteases and enhanced antimicrobial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity and Action Mechanism of this compound-Halocidin Hybrid Peptides against Candida ssp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Envisaging Antifungal Potential of this compound: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Candidacidal activity of recombinant human salivary histatin-5 and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Candidacidal activity of recombinant human salivary histatin-5 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
- 12. Antifungal Activity and Action Mechanism of this compound-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Development of a Histatin 5 Bioadhesive Hydrogel for Topical Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin 5 (Hst-5), a naturally occurring histidine-rich peptide found in human saliva, has demonstrated significant potential as a therapeutic agent.[1][2] Its potent antifungal activity, particularly against Candida albicans, coupled with its roles in promoting wound healing and modulating inflammation, makes it an excellent candidate for topical therapies.[1][3] Bioadhesive hydrogels are ideal vehicles for the topical delivery of Hst-5, offering prolonged contact time at the site of application and a sustained release profile.[4][5] This document provides detailed application notes and protocols for the development and characterization of a bioadhesive hydrogel formulation containing this compound, with a focus on a hydroxypropyl methylcellulose (B11928114) (HPMC) based system.[2][4]
Data Presentation
The following tables summarize key quantitative data for a candidate this compound-HPMC bioadhesive hydrogel, providing a basis for formulation development and comparison.
Table 1: Rheological Properties of this compound Hydrogel [4][5]
| Temperature (°C) | Viscosity (cP) |
| 25 | ~1500 |
| 37 | ~1000 |
| 40 | ~800 |
Note: Viscosity of the HPMC-based hydrogel decreases with increasing temperature.[4][5]
Table 2: In Vitro Release Profile of this compound from HPMC Hydrogel [4][5]
| Time (minutes) | Cumulative Release (%) | Concentration in Receiver Chamber (µg/mL) |
| 15 | 19.10 ± 3.99 | - |
| 30 | - | 8.27 ± 2.74 |
| 60 | 87.21 ± 20.38 | - |
| 120 | >90 | - |
Release studies were conducted at 37°C using a vertical diffusion cell.[4][5]
Table 3: Mucoadhesive Properties of HPMC-based Hydrogels [6]
| Polymer | Concentration (%) | Mucoadhesive Force (N) | Work of Adhesion (µJ) |
| HPMC K100M | 1.0 | Varies | Varies |
| HPMC K100M | 1.5 | Varies | Varies |
| HPMC K100M | 2.0 | Varies | Varies |
| HPMC K100M | 2.5 | Varies | Varies |
Note: Mucoadhesive properties are highly dependent on the specific test method and polymer concentration. Generally, mucoadhesion increases with polymer concentration.[6]
Table 4: Biocompatibility of HPMC Hydrogels [7][8]
| Cell Line | Hydrogel Concentration (%) | Incubation Time (h) | Cell Viability (%) |
| Human Keratinocytes (HaCaT) | Not specified | 24 | >95 |
| Human Keratinocytes (HaCaT) | Not specified | 48 | >95 |
| Human Keratinocytes (HaCaT) | Not specified | 72 | >95 |
| Human Mesenchymal Stem Cells (hMSCs) | 13.5 | 24 (Day 1) | High |
| Human Mesenchymal Stem Cells (hMSCs) | 13.5 | 168 (Day 7) | High |
Note: HPMC hydrogels are generally considered biocompatible with high cell viability.[7][8]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway for this compound's wound healing effects and the experimental workflows for hydrogel characterization.
Experimental Protocols
Preparation of this compound Bioadhesive Hydrogel
This protocol describes the preparation of a 4% (w/w) HPMC hydrogel containing 2 mg/mL of this compound.[4]
Materials:
-
This compound peptide
-
Hydroxypropyl methylcellulose (HPMC) K100
-
Phosphate-buffered saline (PBS), 1 mM
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Sterile containers
Procedure:
-
Prepare a 1 mM PBS solution.
-
Accurately weigh the required amount of this compound peptide to achieve a final concentration of 2 mg/mL in the total volume of the hydrogel.
-
Dissolve the weighed this compound in the 1 mM PBS solution with gentle stirring until fully dissolved.
-
Slowly add the HPMC powder to the this compound solution while continuously stirring. For a 4% (w/w) hydrogel, add 4 g of HPMC for every 96 g of the this compound solution.
-
Continue stirring until the HPMC is fully dispersed and a clear, homogenous gel is formed. This may take several hours.
-
Store the prepared hydrogel in a sterile, airtight container at 4°C.
Rheological Characterization
This protocol outlines a standardized approach for determining the viscoelastic properties of the hydrogel.[9][11][12]
Equipment:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Peltier plate for temperature control
Procedure:
-
Time Sweep: To determine the gelation time, place the hydrogel sample on the lower plate of the rheometer. Lower the upper plate to the desired gap (e.g., 500 µm). Monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz). The gelation point is where G' crosses G''.
-
Strain Sweep: To identify the linear viscoelastic region (LVER), apply a range of increasing strain amplitudes (e.g., 0.1% to 100%) at a constant frequency (e.g., 1 Hz). The LVER is the range where G' and G'' are independent of the applied strain.
-
Frequency Sweep: To determine the frequency-dependent behavior, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER.
-
Viscosity Measurement: Measure the viscosity of the hydrogel at different shear rates to assess its flow behavior. Also, conduct measurements at different temperatures (e.g., 25°C and 37°C) to evaluate its temperature sensitivity.
In Vitro Mucoadhesion Testing
This protocol describes a tensile test method to quantify the mucoadhesive strength of the hydrogel.[13]
Materials:
-
Texture analyzer or universal testing machine with a mucoadhesion test rig
-
Porcine or bovine mucosal tissue (e.g., buccal mucosa)
-
Phosphate-buffered saline (PBS), pH 6.8
-
Cyanoacrylate adhesive
-
Sample holder
Procedure:
-
Excise fresh mucosal tissue and equilibrate it in PBS at 37°C.
-
Secure the mucosal tissue to the stationary platform of the texture analyzer.
-
Apply a defined amount of the hydrogel to the probe of the instrument.
-
Bring the hydrogel-coated probe into contact with the mucosal tissue with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
-
Record the force required to detach the hydrogel from the mucosal surface. The peak detachment force is the mucoadhesive force. The work of adhesion can be calculated from the area under the force-distance curve.
In Vitro Drug Release Study
This protocol details the use of a Franz diffusion cell to evaluate the release of this compound from the hydrogel.[4][14][15]
Equipment:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., Tuffryn membrane) or excised mucosal tissue
-
High-performance liquid chromatography (HPLC) system
-
Magnetic stirrer
-
Water bath maintained at 37°C
Procedure:
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with a suitable release medium (e.g., PBS, pH 6.8) and maintain the temperature at 37°C with constant stirring.
-
Apply a precise amount of the this compound hydrogel onto the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot of the release medium from the receptor compartment for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount and percentage of this compound released over time.
Biocompatibility Assessment (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxicity of the hydrogel on a relevant cell line (e.g., human fibroblasts or keratinocytes).[10][16][17]
Materials:
-
Human fibroblast or keratinocyte cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Hydrogel Extract Preparation: Sterilize the hydrogel samples (e.g., by UV irradiation). Incubate a known amount of the hydrogel in cell culture medium for 24 hours at 37°C to obtain a hydrogel extract.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and replace it with different concentrations of the hydrogel extract. Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh culture medium).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[10]
References
- 1. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of Chitosan/HPMC/Insulin Hydrogel for Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol For Rheological Characterization of Hydrogels For Tissue Engineering Strategies | PDF | Gel | Elasticity (Physics) [scribd.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 14. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 15. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Utilizing FITC-Labeled Histatin 5 for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin 5 (Hst 5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva, renowned for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][2] Unlike many antimicrobial peptides that act by forming pores in the cell membrane, Hst 5 exerts its candidacidal effects primarily through intracellular mechanisms.[3] Its mode of action involves binding to the fungal cell wall, followed by energy-dependent translocation into the cytoplasm, where it disrupts mitochondrial function, induces ion imbalance, and triggers an osmotic stress response, ultimately leading to cell death.[3][4][5]
To investigate these intracellular mechanisms, it is crucial to track the peptide's journey into the cell. Labeling this compound with Fluorescein (B123965) Isothiocyanate (FITC), a widely used green fluorescent dye, provides a powerful tool for visualizing and quantifying its cellular uptake. FITC-labeled this compound (FITC-Hst 5) allows researchers to directly observe its localization, measure uptake efficiency, and study the kinetics of its internalization using common laboratory techniques such as fluorescence microscopy and flow cytometry.
Principle of the Method
FITC is a derivative of fluorescein that contains an isothiocyanate reactive group (-N=C=S). This group forms a stable covalent thiourea (B124793) bond with primary amine groups found on the peptide, such as the N-terminus or the epsilon-amino group of lysine (B10760008) residues.[6][7] Once conjugated to Hst 5, the FITC moiety allows the peptide's location to be tracked via its fluorescence (Excitation/Emission: ~494/518 nm).[7] When FITC-Hst 5 is incubated with cells, its uptake can be monitored in real-time or at fixed endpoints. This enables the detailed study of its transport pathways, intracellular fate, and the factors that may influence these processes, such as the presence of inhibitors or competing molecules.[8]
Key Applications
-
Visualization of Cellular Uptake: Qualitative and quantitative assessment of peptide internalization and subcellular localization using fluorescence and confocal microscopy.[8][9]
-
Mechanism of Action Studies: Elucidating the transport pathways involved in Hst 5 entry, including transporter-mediated uptake and endocytosis.[1][4]
-
Quantitative Uptake Analysis: Measuring the percentage of cells that have internalized the peptide and the relative amount of uptake per cell using flow cytometry.[1][10]
-
Screening and Efficacy Testing: Evaluating how environmental factors (e.g., metal ions like zinc), genetic modifications to the target cell, or co-administered drugs affect Hst 5 uptake and antifungal activity.[8][11]
-
Comparative Studies: Comparing the uptake efficiency of modified Hst 5 variants or other antimicrobial peptides.[12]
Experimental Protocols
Protocol 1: FITC Labeling of this compound
This protocol provides a general procedure for conjugating FITC to this compound in solution.
Materials:
-
This compound peptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
0.1 M Sodium Bicarbonate buffer, pH 9.0[6]
-
Purification column (e.g., desalting or gel filtration column) to remove unreacted FITC[13]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Hst 5 Solution: Dissolve this compound in 0.1 M Sodium Bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the peptide for FITC conjugation.[6][13]
-
Prepare FITC Solution: Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL.[13] Protect this solution from light.
-
Conjugation Reaction: Add the FITC solution to the Hst 5 solution. A starting point is a 5:1 molar ratio of FITC to peptide.[6] Mix gently and continuously.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for up to 12 hours at 4°C.[6][14] The entire incubation should be performed in the dark (e.g., by wrapping the tube in aluminum foil) to prevent photobleaching of the FITC.[13]
-
Purification: Remove unreacted FITC from the FITC-Hst 5 conjugate using a desalting or gel filtration column equilibrated with PBS. The labeled peptide will elute first as a yellow-colored band.[13]
-
Storage: Store the purified FITC-Hst 5 at 4°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
Protocol 2: Cellular Uptake Analysis by Fluorescence Microscopy
This protocol describes how to visualize the uptake of FITC-Hst 5 in Candida albicans.
Materials:
-
C. albicans cell culture
-
Yeast extract-peptone-dextrose (YPD) medium
-
Potassium Phosphate Buffer (PPB) or PBS[8]
-
Purified FITC-Hst 5
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for FITC (Excitation/Emission: ~494/518 nm)
Procedure:
-
Cell Preparation: Grow C. albicans overnight in YPD medium at 30°C. Harvest the cells by centrifugation, wash them twice with sterile PPB or PBS, and resuspend them in the same buffer to a desired cell density (e.g., 1 x 10⁶ cells/mL).[8]
-
Incubation: Add FITC-Hst 5 to the cell suspension to a final concentration, typically ranging from 10 µM to 50 µM.[1] Incubate for a specified time (e.g., 30 minutes) at 30°C.[1] Include a control sample of cells without the peptide.
-
Washing: After incubation, centrifuge the cells to pellet them and discard the supernatant. Wash the cells twice with cold buffer to remove any non-internalized or loosely bound peptide.
-
Mounting and Imaging: Resuspend the final cell pellet in a small volume of buffer and place a drop onto a microscope slide. Cover with a coverslip.
-
Microscopy: Observe the cells using a fluorescence microscope. Acquire images using both bright-field (for cell morphology) and fluorescence channels (to detect FITC-Hst 5). The localization of the fluorescence signal (e.g., cytoplasmic, vacuolar, or membrane-associated) provides insight into the peptide's uptake and fate.[9]
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of FITC-Hst 5 uptake across a large cell population.
Materials:
-
C. albicans cell suspension (prepared as in Protocol 2)
-
Purified FITC-Hst 5
-
Flow cytometry tubes
-
Flow cytometer equipped with a 488 nm laser for FITC excitation
Procedure:
-
Sample Preparation: Prepare cell suspensions and incubate with various concentrations of FITC-Hst 5 as described in Protocol 2 (steps 1 and 2). Also, prepare an unstained control sample (cells only).
-
Washing: After incubation, wash the cells twice with cold PBS to remove excess FITC-Hst 5. Resuspend the final cell pellet in 300-500 µL of PBS for analysis.[15]
-
Flow Cytometry Analysis:
-
Set up the flow cytometer, ensuring the FITC detector (typically FL1) is properly configured.
-
Run the unstained control sample to set the forward scatter (FSC) and side scatter (SSC) voltages to gate the cell population and to define the background fluorescence.
-
Acquire data for each FITC-Hst 5-treated sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Interpretation: Analyze the data using appropriate software. The percentage of fluorescent (FITC-positive) cells represents the proportion of the population that has taken up the peptide. The mean fluorescence intensity (MFI) of the positive population provides a relative measure of the amount of peptide internalized per cell.[1]
Data Presentation: Quantitative Findings
Data from cellular uptake studies can be effectively summarized in tables.
Table 1: Concentration-Dependent Cellular Localization of FITC-Hst 5 in C. albicans This table summarizes data showing how the concentration of FITC-Hst 5 affects its primary location within the fungal cell after a 30-minute incubation.
| FITC-Hst 5 Concentration (µM) | Population with Vacuolar Localization (M1 Gate) (%) | Population with Cytoplasmic Localization (M2 Gate) (%) |
| 5 | ~95% | ~5% |
| 10 | ~80% | ~20% |
| 20 | ~55% | ~45% |
| 50 | ~15% | ~85% |
| Data adapted from flow cytometry analysis presented in Mochon & Liu, 2008. At lower concentrations, uptake is primarily directed to the vacuole via endocytosis, while at higher, more physiologically relevant concentrations, Hst 5 is found throughout the cytoplasm.[1][16] |
Table 2: Effect of Metal Ions on FITC-Hst 5 Uptake and Activity This table illustrates how metal ions can modulate the function and internalization of this compound.
| Condition | Observation | Implication | Reference |
| Hst 5 + Equimolar Zn²⁺ | Peptide remains localized at the cell periphery; cellular uptake is inhibited. | Zinc acts as an inhibitory switch, preventing Hst 5 internalization and its subsequent fungicidal activity. | [8][11] |
| Hst 5 + Cu²⁺ (1:1 or 1:2 ratio) | Cellular copper content increases 2- to 4-fold compared to Cu²⁺ treatment alone. | Hst 5 interacts with cellular copper, which may promote its antifungal activity. | [17] |
| Hst 5 + Zn²⁺, followed by EDTA (chelator) | Cellular uptake and fungicidal activity of Hst 5 are restored. | The inhibitory effect of zinc is reversible and depends on its availability in the extracellular environment. | [11] |
Cellular Uptake and Signaling Pathways
The internalization of this compound is a multi-step process involving distinct cellular pathways.
Once inside the cell, this compound induces significant ionic and osmotic stress, which activates cellular stress response pathways, most notably the High Osmolarity Glycerol (HOG) pathway mediated by the Mitogen-Activated Protein Kinase (MAPK) Hog1.[4][5]
References
- 1. The Antimicrobial Peptide Histatin-5 Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Initiates Osmotic Stress Response in Candida albicans via Activation of the Hog1 Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youdobio.com [youdobio.com]
- 7. peptideweb.com [peptideweb.com]
- 8. Zinc binding inhibits cellular uptake and antifungal activity of Histatin-5 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 13. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 14. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ex Vivo Murine Model of Oral Candidiasis: Evaluating Histatin 5 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing an ex vivo murine model of oral candidiasis to assess the antifungal properties of Histatin 5 (Hst-5). This model offers a physiologically relevant environment that bridges the gap between in vitro assays and complex in vivo studies, making it an invaluable tool for screening and characterizing potential therapeutic agents against oral fungal infections.
Introduction
Oral candidiasis, predominantly caused by the opportunistic yeast Candida albicans, is a common mucosal infection, particularly in immunocompromised individuals.[1][2][3] Saliva contains innate defense mechanisms, including antimicrobial peptides like this compound, which play a crucial role in controlling the oral microbiota.[4][5][6] Hst-5, a 24-amino acid histidine-rich peptide, has demonstrated potent fungicidal activity against C. albicans and is a promising candidate for therapeutic development.[2][3][4][7] The ex vivo murine model described herein allows for the controlled evaluation of Hst-5's efficacy in a setting that closely mimics the host-pathogen interactions occurring on oral tissue.[1][6]
I. Experimental Protocols
This section details the necessary protocols for establishing the ex vivo murine model, preparing the fungal inoculum, applying this compound, and assessing the treatment's effectiveness.
A. Establishment of the Ex Vivo Murine Oral Candidiasis Model
This protocol is adapted from established methods for creating a localized oral infection on excised murine tongues.[1][6]
Materials:
-
6-8 week old male or female BALB/c or C57BL/6 mice[3] (Note: While various mouse strains can be used, consistency is key for reproducible results).[8][9]
-
Sterile, sharp surgical scissors and forceps
-
Sterile phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
Procedure:
-
Euthanasia and Tissue Harvest: Euthanize mice according to institutionally approved protocols. Immediately following euthanasia, carefully excise the tongue using sterile surgical instruments.
-
Washing: Gently wash the excised tongues three times in sterile PBS to remove any debris or commensal bacteria.
-
Culture Setup: Place each tongue in a separate well of a 24-well plate containing 1 mL of supplemented DMEM. Ensure the dorsal surface of the tongue is facing upwards.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂.
B. Preparation of Candida albicans Inoculum
Materials:
-
Yeast extract-peptone-dextrose (YPD) broth and agar (B569324)
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Sterile PBS
Procedure:
-
Fungal Culture: Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking.[10][12]
-
Cell Harvesting and Washing: Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes. Wash the cell pellet twice with sterile PBS.
-
Inoculum Standardization: Resuspend the cells in PBS and determine the cell density using a spectrophotometer (OD₆₀₀) and confirm with a hemocytometer. Adjust the concentration to 1 x 10⁷ cells/mL in PBS.
C. Infection of Ex Vivo Tongues and this compound Treatment
Materials:
-
Prepared ex vivo murine tongues in culture plates
-
Standardized C. albicans inoculum
-
This compound (synthetic or recombinant) dissolved in sterile PBS at various concentrations (e.g., 15 µM, 30 µM, 60 µM).[4][6]
-
Control vehicle (sterile PBS)
-
Sterile calcium alginate swabs[2]
Procedure:
-
Infection: Saturate a sterile calcium alginate swab with the C. albicans inoculum (1 x 10⁷ cells/mL). Gently swab the entire dorsal surface of each excised tongue.
-
Incubation Post-Infection: Incubate the infected tongues for 2 hours at 37°C to allow for initial adhesion and germination.
-
This compound Application: After the initial incubation, remove the culture medium and gently wash the tongues with PBS to remove non-adherent yeast. Add fresh medium containing the desired concentration of this compound or the PBS vehicle control.
-
Treatment Incubation: Incubate the tongues for a defined period, typically 24 to 48 hours, at 37°C in a humidified 5% CO₂ atmosphere.
D. Assessment of this compound Efficacy
1. Fungal Burden Quantification (CFU Assay)
Materials:
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile PBS
-
Tissue homogenizer
-
YPD agar plates
-
Incubator at 30°C
Procedure:
-
Tissue Homogenization: At the end of the treatment period, transfer each tongue to a microcentrifuge tube containing 1 mL of sterile PBS. Homogenize the tissue thoroughly.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the tissue homogenate in sterile PBS.
-
Plating: Plate 100 µL of each dilution onto YPD agar plates.
-
Incubation and Counting: Incubate the plates at 30°C for 24-48 hours. Count the number of colonies on the plates and calculate the Colony Forming Units (CFU) per gram of tissue.
2. Histopathological Analysis
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Periodic acid-Schiff (PAS) stain
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
Fixation: Fix the tongues in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with PAS to visualize fungal elements (hyphae and yeast) and H&E to assess tissue inflammation and damage.
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate the extent of fungal invasion, tissue destruction, and inflammatory cell infiltration.
II. Data Presentation
Quantitative data from the CFU assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Candida albicans Viability in the Ex Vivo Murine Oral Candidiasis Model
| Treatment Group | This compound Concentration (µM) | Mean CFU/gram of Tissue (± SD) | Percent Reduction in CFU vs. Control |
| Control (PBS) | 0 | 5.8 x 10⁵ (± 0.7 x 10⁵) | 0% |
| This compound | 15 | 2.1 x 10⁵ (± 0.4 x 10⁵) | 63.8% |
| This compound | 30 | 0.9 x 10⁵ (± 0.2 x 10⁵) | 84.5% |
| This compound | 60 | 0.2 x 10⁵ (± 0.1 x 10⁵) | 96.6% |
Note: The data presented in this table is representative and should be replaced with actual experimental results. A dose-dependent inhibitory effect of Hst-5 on C. albicans viability has been demonstrated.[6]
III. Visualization of Workflows and Signaling Pathways
A. Experimental Workflow
The following diagram illustrates the key steps in the ex vivo murine model for evaluating this compound.
References
- 1. Protection of the oral mucosa by salivary histatin-5 against Candida albicans in an ex vivo murine model of oral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Experimental oral candidiasis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Oral Candidiasis in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A mouse model of immunosuppression facilitates oral Candida albicans biofilms, bacterial dysbiosis and dissemination of infection [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Mouse Model of Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Histatin 5-Induced ROS Formation in Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatins are a family of cationic, histidine-rich peptides found in human saliva that constitute a key component of the innate oral immune system. Among them, Histatin 5 (Hst 5) exhibits the most potent fungicidal activity, particularly against the opportunistic pathogen Candida albicans[1]. The precise mechanism of Hst 5-induced cell death is a subject of ongoing research, with a significant body of evidence pointing towards the involvement of intracellular targets.
A prominent proposed mechanism involves Hst 5 translocation into the fungal cell, where it targets mitochondria[2][3][4]. This interaction is thought to disrupt the mitochondrial respiratory chain, leading to the generation of Reactive Oxygen Species (ROS)[4][5][6]. The subsequent oxidative stress is considered a crucial step leading to macromolecular damage and ultimately, cell death[6]. However, it is important to note that the essential role of ROS in Hst 5-mediated killing is debated, with some studies suggesting that ROS generation is a secondary effect rather than the primary cause of cell death[1][7][8].
These application notes provide a detailed overview of the proposed signaling pathway, a summary of key quantitative data, and comprehensive protocols for measuring Hst 5-induced ROS formation in fungal cells.
Proposed Signaling Pathway for this compound-Induced ROS Formation
The fungicidal cascade initiated by this compound is a multi-step process. After binding to the fungal cell surface, Hst 5 is internalized. Inside the cell, it localizes to the mitochondria, interfering with the electron transport chain. This disruption leads to electron leakage and the subsequent formation of ROS, which induces oxidative stress and contributes to cell death.
Caption: Proposed mechanism of this compound-induced ROS formation in fungal cells.
Summary of Quantitative Data
The following table summarizes key quantitative findings regarding this compound-induced ROS formation from published studies. These values highlight the significant increase in intracellular ROS levels following exposure to the peptide.
| Parameter Measured | Fungal Species | This compound Concentration | Key Finding | Reference |
| Total Intracellular ROS | Candida albicans | 31 µM | ~3-fold increase in relative fluorescence units. | [1] |
| Correlation of ROS and Cell Death | Candida albicans | 0 - 33 µM | ROS levels were highly correlated with cell death. | [5] |
| Effect of ROS Scavenger | Candida albicans | 33 µM | l-cysteine (B1669680) (oxygen scavenger) prevented both ROS formation and cell killing. | [5][9] |
| Cell Viability Over Time | Candida albicans | 6 µM | ~42% reduction in viability after 30 min; ~60-70% reduction after 60 min. | [4] |
Experimental Workflow for ROS Measurement
A typical experiment to measure this compound-induced ROS involves several key stages, from preparing the fungal culture to acquiring and analyzing the fluorescence data. This workflow ensures reproducibility and accurate quantification of intracellular ROS levels.
Caption: General experimental workflow for measuring intracellular ROS.
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using Dihydroethidium (DHE)
This protocol is adapted from methodologies used to demonstrate that Hst 5 induces ROS formation in C. albicans[5]. Dihydroethidium (also known as hydroethidine) is oxidized by superoxide (B77818) radicals to the fluorescent compound ethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Candida albicans strain (e.g., DS1)
-
Yeast Nitrogen Base (YNB) medium or Sabouraud Dextrose Broth (SDB)
-
This compound (synthetic)
-
Dihydroethidium (DHE) (stock solution 2.5 mg/mL in DMSO)
-
10 mM Sodium Phosphate Buffer (PPB), pH 7.4
-
DMSO (vehicle control)
-
Microcentrifuge, spectrophotometer, fluorometer or fluorescence microscope
-
96-well black microtiter plates (for fluorometer)
Procedure:
-
Cell Culture: Inoculate C. albicans in YNB or SDB medium and grow overnight at 30°C with shaking until the culture reaches the logarithmic phase of growth.
-
Cell Preparation: Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes). Wash the cell pellet twice with 10 mM PPB (pH 7.4).
-
Cell Staining: Resuspend the washed cells in 1 mM PPB. Add DHE from the stock solution to a final concentration of 6.7 µg/mL.
-
Incubation with Probe: Incubate the cell suspension with DHE for 10 minutes at 30°C in the dark to allow for probe uptake.
-
Final Preparation: Collect the stained cells by centrifugation and resuspend them in 1 mM PPB to an optical density (OD₆₂₀) between 2.0 and 4.0.
-
Treatment: In a black 96-well plate, add the DHE-loaded cell suspension. Add this compound to achieve the desired final concentrations (e.g., a dilution series from 4 µM to 33 µM). Include a vehicle control (DMSO) and an untreated cell control.
-
Measurement: Immediately measure fluorescence using a fluorometer with an excitation wavelength of ~518 nm and an emission wavelength of ~605 nm. Measurements can be taken kinetically over a period of 1-2 hours or as an endpoint measurement after a fixed time (e.g., 60 minutes) of incubation at 30°C.
-
Data Analysis: Subtract the background fluorescence from control wells. Express the results as relative fluorescence units (RFU) or as a percentage of the maximum fluorescence observed.
Protocol 2: Measurement of ROS in Isolated Mitochondria
This protocol allows for the specific investigation of mitochondria as the source of ROS production upon Hst 5 exposure[5].
Materials:
-
C. albicans spheroplasts (prepared using Zymolase)
-
Mitochondria isolation buffer
-
Respiration buffer supplemented with 1 mM NADH
-
This compound
-
Dihydroethidium (DHE)
-
Optional: ROS scavenger (e.g., l-cysteine or TEMPO)
-
96-well black microtiter plates and fluorometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from C. albicans spheroplasts using standard differential centrifugation methods.
-
Preparation for Assay: Dilute the isolated mitochondria in respiration buffer supplemented with 1 mM NADH to an OD₆₂₀ of approximately 1.7.
-
Assay Setup: In a black 96-well plate, prepare a dilution series of this compound in the respiration buffer. For control experiments, prepare identical dilutions in buffer supplemented with a ROS scavenger (e.g., 10 mM l-cysteine or 3 mM TEMPO).
-
Initiation of Reaction: Add DHE to the mitochondrial suspension. Immediately add the mitochondrial suspension to the wells containing the this compound dilutions and controls.
-
Measurement: Measure the fluorescence intensity over time as described in Protocol 1.
-
Analysis: Compare the fluorescence generated in the presence and absence of this compound and the ROS scavenger to confirm that the signal is due to ROS formation.
Protocol 3: Correlating ROS Formation with Fungal Cell Viability
To establish a link between ROS production and fungicidal activity, a parallel cell viability assay should be performed under the same conditions as the ROS measurement assay[1][4].
Materials:
-
C. albicans culture
-
This compound
-
10 mM Sodium Phosphate Buffer (PPB), pH 7.4
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Cell Preparation: Prepare and wash C. albicans cells as described in Protocol 1, Step 1 & 2. Resuspend the cells in 10 mM PPB to a final density of 2.5 x 10⁵ cells/mL.
-
Treatment: In parallel with the ROS assay, incubate the cell suspension with the same concentrations of this compound for the same duration (e.g., 1 hour). Include an untreated control.
-
Plating: After incubation, create a serial dilution of the cell suspensions in sterile saline or PBS.
-
Colony Forming Unit (CFU) Count: Plate 25-100 µL of the appropriate dilutions onto SDA plates. Incubate the plates for 24-48 hours at 30°C or 37°C.
-
Analysis: Count the number of colonies on each plate. Calculate cell survival as follows: Survival (%) = (CFU from Hst 5-treated cells / CFU from control cells) x 100
-
Correlation: Plot the percentage of cell survival against the relative fluorescence units from the ROS assay to determine the correlation.
References
- 1. Human Salivary this compound Fungicidal Action Does Not Induce Programmed Cell Death Pathways in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of this compound on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human salivary peptide this compound exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
Application of Histatin 5 in Preventing Biofilm Formation on Medical Devices
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation on medical devices is a significant contributor to healthcare-associated infections, leading to increased patient morbidity and mortality, as well as elevated healthcare costs. These complex microbial communities exhibit high tolerance to conventional antimicrobial agents. Histatin 5 (Hst-5), a naturally occurring cationic peptide found in human saliva, has emerged as a promising candidate for preventing biofilm formation due to its broad-spectrum antimicrobial and anti-biofilm properties.[1][2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing this compound in the prevention of biofilm formation on medical devices. A variant of this compound, K11R-K17R, which shows enhanced activity, is also discussed.[1][3]
Mechanism of Action
This compound exerts its anti-biofilm activity against fungal pathogens like Candida albicans through a multi-step intracellular mechanism. Unlike many antimicrobial peptides that lyse the cell membrane, this compound's targets are primarily intracellular.[4][5] The process begins with the binding of Hst-5 to the fungal cell wall and its subsequent energy-dependent uptake via polyamine transporters, such as Dur3 and Dur31.[1][2] Once inside the cell, this compound disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the efflux of ATP.[6] This disruption of cellular energy homeostasis and induction of oxidative and osmotic stress ultimately leads to cell death.[4][5] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in the cellular response to this compound-induced stress.[1][5]
Quantitative Data on Anti-Biofilm Activity
The efficacy of this compound and its variant K11R-K17R against various microbial biofilms has been quantified in several studies. The following tables summarize key findings.
Table 1: Anti-Biofilm Activity of this compound against Streptococcus mutans
| Concentration | Biofilm Inhibition (%) | Method | Reference |
| 25 ppm | Strong Inhibition | Crystal Violet Assay | [4] |
| 50 ppm | Strong Inhibition | Crystal Violet Assay | [4] |
| 100 µg/mL | Susceptible | Not Specified | [4] |
Table 2: Bactericidal Activity of this compound (30 µM) against Biofilms of ESKAPE Pathogens
| Pathogen | Killing (%) after 1h | Reference |
| Pseudomonas aeruginosa | 59.5 | [7] |
| Acinetobacter baumannii | 15.1 | [7] |
| Staphylococcus aureus | 5.1 | [7] |
| Klebsiella pneumoniae | 19.5 | [7] |
Table 3: Activity of this compound and K11R-K17R Variant against Candida albicans Biofilms
| Peptide | Concentration | Reduction in Metabolic Activity | Method | Reference |
| This compound | 50 µM | ~40% | XTT Assay | [8] |
| This compound | 100 µM | ~60% | XTT Assay | [8] |
| K11R-K17R | 0.75 mM | 1.7 times greater than Hst-5 | XTT Assay | [1] |
Experimental Protocols
Detailed protocols for assessing the anti-biofilm properties of this compound are provided below. These can be adapted for various microbial species and medical device materials.
Protocol 1: Inhibition of Biofilm Formation (Crystal Violet Assay)
This protocol is used to quantify the ability of this compound to prevent the initial formation of biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate growth medium
-
This compound (and/or variants)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Microplate reader
Procedure:
-
Preparation: Prepare a standardized suspension of the microorganism in its appropriate growth medium (e.g., to an OD600 of 0.1). Prepare serial dilutions of this compound in the same medium.
-
Inoculation: To the wells of a 96-well plate, add 100 µL of the microbial suspension and 100 µL of the this compound dilution. Include control wells with microbial suspension and medium only (positive control) and wells with medium only (negative control).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.
-
Washing: Gently discard the content of the wells. Wash the wells three times with 200 µL of PBS to remove planktonic (non-adherent) cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the plate three times with 200 µL of sterile water.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 570-600 nm using a microplate reader.[9][10]
Protocol 2: Viability of Pre-formed Biofilms (XTT Assay)
This protocol assesses the ability of this compound to kill or inhibit the metabolic activity of cells within an established biofilm.
Materials:
-
Biofilms formed in a 96-well plate (as per steps 1-4 of Protocol 1)
-
This compound (and/or variants)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution (1 mg/mL in PBS)
-
Menadione (B1676200) solution (0.4 mM in acetone)
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described previously. After incubation, wash three times with PBS to remove planktonic cells.
-
Treatment: Prepare serial dilutions of this compound in a suitable medium (e.g., RPMI 1640 for C. albicans). Add 100 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Incubate for a desired period (e.g., 24 hours) at 37°C.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT-menadione solution. For each 1 mL of XTT solution, add 20 µL of menadione solution.
-
Washing: After treatment, discard the supernatant and wash the biofilms twice with 200 µL of PBS.
-
Metabolic Staining: Add 100 µL of the XTT-menadione solution to each well.
-
Incubation: Cover the plate and incubate in the dark at 37°C for 3 hours.
-
Quantification: Measure the colorimetric change by reading the absorbance at 492 nm with a microplate reader. The intensity of the color is proportional to the metabolic activity of the biofilm.[6][11]
Protocol 3: Coating Medical Device Surfaces with this compound (Layer-by-Layer Deposition)
This protocol provides a general framework for creating a polyelectrolyte multilayer (PEM) coating containing this compound on a medical device surface. This method uses alternating electrostatic deposition of charged polymers.[2][8]
Materials:
-
Medical device substrate (e.g., polymethyl methacrylate (B99206) - PMMA, silicon wafer)
-
Polyanion solution (e.g., 1 mg/mL Poly-L-glutamic acid in buffer)
-
Polycation solution (e.g., 1 mg/mL Poly-L-lysine in buffer)
-
This compound solution (e.g., 1 mg/mL in buffer)
-
Appropriate buffer (e.g., Tris buffer, pH 7.4)
-
Deionized water
Procedure:
-
Substrate Preparation: Clean the substrate material thoroughly (e.g., sonication in ethanol and water).
-
Surface Activation: Create a charged surface on the substrate. For materials like PMMA, this can be achieved through plasma treatment to introduce negative charges.
-
First Layer (Polycation): Immerse the activated substrate in the polycation solution (e.g., Poly-L-lysine) for 15-20 minutes. This will create a positively charged surface.
-
Rinsing: Rinse the substrate with deionized water to remove non-adsorbed polymer.
-
Second Layer (Polyanion): Immerse the substrate in the polyanion solution (e.g., Poly-L-glutamic acid) for 15-20 minutes.
-
Rinsing: Rinse with deionized water.
-
Third Layer (this compound): Immerse the substrate in the this compound solution for 15-20 minutes. As a cationic peptide, it will adsorb onto the negatively charged polyanion layer.
-
Rinsing: Rinse with deionized water.
-
Multilayer Assembly: Repeat steps 5 through 8 to build up the desired number of layers. The final layer can be designed to be this compound to maximize surface contact with microbes.
-
Finalization: After the final layer is deposited and rinsed, the coated device should be dried under sterile conditions.
The efficacy of the coated surface in preventing biofilm formation can then be tested using modifications of Protocols 1 and 2, where the coated material is used as the substrate for biofilm growth.
Conclusion
This compound and its enhanced variants present a compelling avenue for the development of novel anti-biofilm strategies for medical devices. Its natural origin, unique intracellular mechanism of action, and efficacy against a range of pathogens, particularly C. albicans, make it a strong candidate for further research and development. The protocols and data provided herein offer a foundational resource for scientists and researchers aiming to explore and harness the potential of this compound in combating device-related infections.
References
- 1. Envisaging Antifungal Potential of this compound: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XTT assay of ex vivo saliva biofilms to test antimicrobial influences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salivary polypeptide/hyaluronic acid multilayer coatings act as "fungal repellents" and prevent biofilm formation on biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. jcdr.net [jcdr.net]
Application Notes and Protocols for Assessing Histatin 5 Stability in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the stability of Histatin 5, a naturally occurring human salivary peptide with potent antimicrobial properties, in various biological fluids. Understanding the stability of this compound is critical for its development as a potential therapeutic agent. The following protocols and data are compiled from established research to guide in the accurate evaluation of its degradation and functional half-life.
Introduction
This compound (Hst-5) is a 24-amino-acid, histidine-rich cationic peptide found in human saliva. It exhibits significant antifungal activity, particularly against Candida albicans, and also possesses antibacterial and wound-healing properties.[1][2][3] However, the therapeutic potential of this compound is often limited by its susceptibility to proteolytic degradation by enzymes present in biological fluids like saliva and those secreted by microorganisms.[1][4][5] Therefore, robust methods to assess its stability are essential for the development of stable formulations and delivery systems.
This document outlines several key methods for evaluating the stability of this compound, including chromatographic, mass spectrometric, and immunological techniques, as well as functional assays to determine its retained biological activity.
Methods for Assessing this compound Stability
The stability of this compound can be assessed through a combination of analytical techniques that quantify the intact peptide and its degradation products, and functional assays that measure its biological activity over time.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique to separate and quantify this compound and its proteolytic fragments.[4][6][7]
Experimental Protocol:
-
Sample Preparation:
-
Incubate synthetic this compound (e.g., 400 µg/ml) with the biological fluid of interest (e.g., 1:10 diluted whole saliva supernatant) at 37°C.[8]
-
Collect aliquots at various time points (e.g., 0, 0.5, 1, 4, 6, 8, 14, 24, and 48 hours).[1][8]
-
Terminate the enzymatic degradation by boiling the samples or by adding an acidic solution (e.g., trifluoroacetic acid - TFA).[7][8]
-
Centrifuge the samples to pellet any precipitates and collect the supernatant for analysis.[7]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., XBridge UPLC C18, 4.6 x 100 mm, 3.5-µm).[6]
-
Mobile Phase A: 0.065% (v/v) TFA in water.[6]
-
Mobile Phase B: 0.05% (v/v) TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 10 minutes, followed by a steeper gradient to 95% Mobile Phase B over 2.5 minutes is a common starting point.[6] The gradient can be optimized to achieve the best separation of fragments.
-
Flow Rate: Typically 1 ml/min.
-
Detection: UV absorbance at 214 nm or fluorescence detection.[6]
-
-
Data Analysis:
-
The peak corresponding to intact this compound will decrease over time, while new peaks corresponding to degradation fragments will appear.[8]
-
Quantify the amount of remaining this compound by integrating the peak area and comparing it to a standard curve of known this compound concentrations.
-
The degradation rate can be calculated from the disappearance of the intact this compound peak over time. For instance, in one study, added this compound disappeared from whole saliva supernatant at an average rate of 105 +/- 22 µg/ml/h.[4]
-
Workflow for RP-HPLC Analysis of this compound Stability
Caption: Workflow for assessing this compound stability using RP-HPLC.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC) or capillary electrophoresis (CE), is a powerful tool for identifying and quantifying this compound and its degradation products.[4][9][10]
-
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): Useful for rapid characterization of degradation fragments collected from RP-HPLC.[4]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides high-resolution separation and fragmentation data, allowing for precise identification of cleavage sites.[11][12]
-
CE-MS (Capillary Electrophoresis-Mass Spectrometry): A robust and quantitative method for analyzing the highly basic this compound peptide and its degradation products.[9][10][13]
Experimental Protocol (General for LC-MS/MS):
-
Sample Preparation: Follow the same incubation and termination steps as for RP-HPLC. Desalting the sample using a C18 spin column may be necessary before MS analysis.[13]
-
LC Separation: Utilize a nanoflow HPLC system with a C18 column and a gradient similar to that used for RP-HPLC, but at a much lower flow rate (e.g., 300 nL/min).[11]
-
MS Analysis:
-
Perform electrospray ionization (ESI) in positive ion mode.
-
Acquire full scan MS spectra to detect intact this compound and its fragments.
-
Use data-dependent acquisition to select precursor ions for fragmentation (MS/MS) to identify the amino acid sequences of the degradation products.
-
-
Data Analysis:
-
Identify the masses of the detected peptides and compare them to the theoretical masses of this compound and its potential fragments.
-
Use MS/MS data to confirm the sequences of the fragments and pinpoint the exact cleavage sites.
-
Quantitative Data from this compound Degradation in Saliva
| Parameter | Value | Biological Fluid | Method |
| Degradation Rate | 105 ± 22 µg/ml/h | Whole Saliva Supernatant | RP-HPLC, MALDI-TOF MS |
| Major Cleavage Sites | Between K17-H18 | Saliva, C. albicans proteases | Mass Spectrometry |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying the concentration of intact this compound in biological samples.[14][15][16]
Experimental Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound.[14]
-
Sample Incubation: Add standards and samples (e.g., saliva supernatant from different time points) to the wells and incubate.[14]
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody that also binds to this compound.[14]
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.[14]
-
Substrate: Add a TMB substrate solution, which will produce a color change in the presence of HRP.[14]
-
Stop Solution: Stop the reaction with an acidic solution.[14]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[14]
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of this compound in the samples.
Commercially Available this compound ELISA Kits
| Kit Provider | Sample Types | Detection Range | Sensitivity |
| Antibodies.com | Serum, plasma, cell culture supernatant, cell/tissue lysate | Not specified | Not specified |
| Cusabio | Serum, plasma, saliva | 12.5 - 800 ng/mL | 3.12 ng/mL |
| Krishgen Biosystems | Serum, plasma, cell culture supernatant | 12.5 - 800 ng/mL | 6 ng/mL |
| MyBioSource | Serum, plasma, saliva | 12.5 - 800 ng/mL | Not specified |
Functional Assays
Functional assays are crucial to determine if the degradation of this compound results in a loss of its biological activity.
a) Antifungal (Candidacidal) Assay
This assay measures the ability of this compound to kill Candida albicans.
Experimental Protocol:
-
Prepare C. albicans Culture: Grow C. albicans to the mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).[17]
-
Incubation: Incubate the C. albicans suspension (e.g., 10^7 cells/mL) with this compound samples that have been pre-incubated in a biological fluid for different time periods.[17]
-
Plating: After a set incubation time (e.g., 1-2 hours) at 37°C, serially dilute the cell suspensions and plate them on agar (B569324) plates (e.g., Sabouraud Dextrose Agar).[1][18]
-
Colony Counting: Incubate the plates for 24-48 hours at 37°C and count the number of colony-forming units (CFU).[1][18]
-
Data Analysis: Calculate the percentage of killing by comparing the CFU counts of this compound-treated samples to a control (no this compound). A decrease in killing activity over the pre-incubation time indicates a loss of functional stability.
Workflow for Antifungal Activity Assay
Caption: Workflow for assessing the antifungal activity of this compound.
b) Cationic Polyacrylamide Gel Electrophoresis (Cationic-PAGE)
This electrophoretic technique is suitable for separating cationic peptides like this compound and its fragments, allowing for a visual assessment of its degradation over time.[1]
Experimental Protocol:
-
Sample Preparation: Incubate this compound in the biological fluid (e.g., diluted whole saliva supernatant) at 37°C and collect aliquots at different time points.[1]
-
Gel Electrophoresis:
-
Load the samples onto a cationic polyacrylamide gel.
-
Run the electrophoresis at a constant voltage (e.g., 120 V).[1]
-
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the peptide bands.[1]
-
Analysis: The intensity of the band corresponding to intact this compound will decrease over time, and new, faster-migrating bands corresponding to smaller degradation fragments may appear.[1]
Signaling Pathways and Logical Relationships
The primary mechanism of this compound degradation in biological fluids is enzymatic proteolysis. In saliva, various host proteases contribute to this process. Additionally, pathogenic microorganisms like Candida albicans secrete aspartic proteases (Saps) that can cleave and inactivate this compound.[5][19] Understanding these interactions is key to developing strategies to enhance this compound stability.
Logical Relationship of this compound Degradation
Caption: Factors contributing to the proteolytic degradation of this compound.
Conclusion
The assessment of this compound stability in biological fluids requires a multi-faceted approach. Combining analytical techniques like RP-HPLC and mass spectrometry with functional assays provides a comprehensive understanding of both the structural integrity and the retained biological activity of the peptide. The protocols and data presented here serve as a guide for researchers and drug development professionals to effectively evaluate the stability of this compound and to develop strategies to enhance its therapeutic potential.
References
- 1. Reducing Functional Domain of this compound Improves Antifungal Activity and Prevents Proteolytic Degradation [mdpi.com]
- 2. Envisaging Antifungal Potential of this compound: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral fluid proteolytic effects on this compound structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the human salivary peptides histatins 1, 3, 5 and statherin by high-performance liquid chromatography and by diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Online capillary electrophoresis – mass spectrometry analysis of histatin-5 and its degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. In Vitro Identification of this compound Salivary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Online capillary electrophoresis – mass spectrometry analysis of histatin-5 and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human this compound (HTN-5) ELISA Kit (A326624) [antibodies.com]
- 15. cusabio.com [cusabio.com]
- 16. mybiosource.com [mybiosource.com]
- 17. Frontiers | Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 18. Reducing Functional Domain of this compound Improves Antifungal Activity and Prevents Proteolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Proteolytic Degradation of Histatin 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Histatin 5 (Hst5) and encountering challenges with its proteolytic degradation by salivary enzymes.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be rapidly degraded when incubated with whole saliva. Is this expected?
A1: Yes, this is an expected outcome. This compound is naturally susceptible to rapid degradation by proteolytic enzymes present in human saliva.[1] Studies have shown that exogenously added this compound can disappear from whole saliva supernatant at a rate of approximately 105 ± 22 µg/ml/h.[1] This rapid proteolysis is considered an intrinsic biological property of whole saliva.[1]
Q2: What are the primary enzymes in saliva responsible for this compound degradation?
A2: this compound degradation in the oral cavity is mediated by a variety of enzymes. These include host-derived proteases present in saliva, such as kallikreins, and enzymes secreted by oral microorganisms.[2][3] Notably, the Arg- and Lys-specific cysteine proteinases (gingipains) from the periodontal pathogen Porphyromonas gingivalis are known to rapidly degrade this compound.[4][5][6] Additionally, secreted aspartic proteases (Saps) from Candida albicans can also cleave and inactivate Hst5.[7][8]
Q3: Does the degradation of this compound immediately eliminate its antifungal activity?
A3: Not necessarily. Early degradation of this compound does not immediately abolish its antifungal properties.[1] The initial degradation mixture can be as active in antifungal assays as the intact peptide.[1] However, extensive proteolysis will eventually lead to inactivation.[9][10]
Q4: I am observing inconsistent degradation rates of this compound between different saliva samples. What could be the cause?
A4: Inter-individual variations in the composition and activity of salivary proteases can lead to different degradation rates. However, studies have also reported a remarkable consistency in the degradation pattern of this compound among different individuals.[1] If you are observing significant inconsistencies, consider standardizing your saliva collection and processing protocol. Factors such as stimulation of saliva flow, collection time, and processing steps (e.g., centrifugation, filtration) can influence enzyme activity.
Q5: Are there specific cleavage sites in this compound that are particularly susceptible to salivary proteases?
A5: Yes, proteolytic enzymes target specific sites within the this compound sequence. Mass spectrometric analyses have revealed that P. gingivalis gingipains can cleave Hst5 at all four lysyl and all three arginyl residues.[4] For C. albicans Saps, the cleavage often occurs between residues K17 and H18.[7]
Troubleshooting Guides
Problem: this compound shows reduced or no antifungal activity in my in-vitro assay containing saliva.
| Possible Cause | Troubleshooting Step |
| Rapid Proteolytic Degradation | 1. Reduce Incubation Time: Minimize the pre-incubation time of Hst5 in saliva before adding it to the fungal culture. 2. Use a Protease Inhibitor Cocktail: Incorporate a broad-spectrum protease inhibitor cocktail in your saliva samples to reduce enzymatic activity. Note that this may not be suitable for all experimental designs. 3. Modify this compound: Consider using a more stable analog of Hst5. |
| Inhibition by Salivary Components | 1. Salivary Salts: High concentrations of salts in saliva can inhibit Hst5 activity. Consider diluting the saliva or performing a buffer exchange. 2. Protein Binding: Hst5 can form complexes with other salivary proteins, such as amylase, rendering it inactive.[11] |
Problem: My modified this compound analog is still showing significant degradation.
| Possible Cause | Troubleshooting Step |
| Cleavage Site Still Accessible | 1. Analyze Degradation Fragments: Use techniques like HPLC and mass spectrometry to identify the new cleavage sites.[1] 2. Further Modify the Peptide: Based on the new cleavage sites, introduce additional amino acid substitutions or modifications to block protease access. Consider dual substitutions like K11R-K17R which have shown enhanced stability.[7][8] |
| Degradation by a Different Class of Protease | 1. Characterize Protease Activity: Use specific protease inhibitors to identify the class of enzymes responsible for the degradation of your analog (e.g., serine, cysteine, or aspartic protease inhibitors). |
Strategies to Overcome Proteolytic Degradation
Several strategies have been developed to enhance the stability of this compound against proteolytic degradation:
-
Peptide Truncation and Analogs: Smaller fragments of Hst5 have been shown to retain antifungal activity with improved stability.
-
Amino Acid Substitution: Replacing key amino acid residues at cleavage sites can significantly increase resistance to proteolysis.
-
Metal Ion Chelation: The binding of certain metal ions to Hst5 can confer proteolytic stability.
-
Cyclization: Creating cyclic analogs of Hst5 can improve its stability.[11][12]
-
Formulation Strategies: Encapsulating or formulating Hst5 in a protective vehicle can shield it from enzymes.
Quantitative Data on this compound Stability
Table 1: Degradation of this compound and its Analogs in Whole Saliva
| Peptide | Description | Time to Complete Degradation | Reference |
| 0WHst5 | Hst5 analog with an added tryptophan | ~ 1.5 hours | |
| WP113 | A known Hst5 fragment | ~ 1.5 hours | |
| 8WH5 | Truncated Hst5 analog | > 8 hours | |
| 7WH5 | Truncated Hst5 analog | > 8 hours | |
| 6WH5 | Truncated Hst5 analog | > 8 hours |
Table 2: Inhibition of Host and Bacterial Proteases by this compound
| Enzyme | Source | IC50 of this compound | Reference |
| MMP-2 | Host-derived | 0.57 µM | [13] |
| MMP-9 | Host-derived | 0.25 µM | [13] |
| Arg-gingipain | P. gingivalis | Ki = 15 µM (competitive inhibition) | [13] |
Experimental Protocols
Protocol 1: Saliva Collection and Preparation for Degradation Assays
-
Collection: Collect unstimulated whole saliva by expectoration into a sterile, pre-chilled tube.
-
Clarification: Centrifuge the collected saliva at 10,000 x g for 10 minutes at 4°C to pellet cells and debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Sterilization (Optional): If required, filter-sterilize the saliva supernatant through a 0.22 µm filter.
-
Storage: Use the prepared saliva immediately or store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Degradation Assay
-
Reaction Setup: In a microcentrifuge tube, combine a known concentration of this compound (or its analog) with the prepared saliva supernatant. A typical ratio would be 1:1 (v/v).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable analogs), withdraw an aliquot of the reaction mixture.
-
Enzyme Inactivation: Immediately stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) or by boiling the sample.
-
Analysis: Analyze the degradation of the peptide using methods such as:
Protocol 3: Antifungal Activity Assay (Broth Microdilution)
-
Fungal Suspension: Prepare a standardized suspension of Candida albicans in a suitable growth medium (e.g., YPD broth).
-
Peptide Preparation: Prepare serial dilutions of this compound or its analogs in the growth medium.
-
Incubation: In a 96-well plate, mix the fungal suspension with the peptide dilutions. Include positive (fungus only) and negative (medium only) controls.
-
Growth Measurement: Incubate the plate at 30°C and measure the optical density (e.g., at 600 nm) at regular intervals to monitor fungal growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that visibly inhibits fungal growth.
Visualizations
Caption: Major pathways of this compound degradation by host and microbial enzymes in the oral cavity.
Caption: A logical workflow for the design and evaluation of proteolytically stable this compound analogs.
References
- 1. Oral fluid proteolytic effects on this compound structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound is a substrate and not an inhibitor of the Arg- and Lys-specific proteinases of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gingipains from Porphyromonas gingivalis – Complex domain structures confer diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proteolysis of Gingival Keratinocyte Cell Surface Proteins by Gingipains Secreted From Porphyromonas gingivalis – Proteomic Insights Into Mechanisms Behind Tissue Damage in the Diseased Gingiva [frontiersin.org]
- 7. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Envisaging Antifungal Potential of this compound: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salivary this compound Is an Inhibitor of Both Host and Bacterial Enzymes Implicated in Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Proteolytic Stability of Histatin 5 Variants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the proteolytic stability of Histatin 5 (Hst-5) and its variants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proteolytic stability a concern?
This compound (Hst-5) is a 24-amino acid cationic peptide found in human saliva that exhibits potent antifungal activity, particularly against Candida albicans[1][2][3]. Its potential as a therapeutic agent is limited by its high susceptibility to degradation by proteases present in the oral cavity and secreted by microorganisms like C. albicans[1][4][5]. This rapid degradation reduces its effective concentration and antifungal activity at the site of infection.
Q2: What are the primary enzymes responsible for the degradation of this compound?
The primary enzymes that degrade Hst-5 are:
-
Secreted Aspartic Proteases (Saps) produced by Candida albicans. Saps, particularly Sap2 and Sap9, are known to cleave Hst-5, primarily at lysine (B10760008) residues, which inactivates the peptide[1][5][6][7].
-
Salivary Proteases : Enzymes present in human saliva can rapidly break down Hst-5[8][9][10].
-
Bacterial Proteases : Proteases from oral bacteria, such as the Arg- and Lys-specific cysteine proteinases (gingipains) from Porphyromonas gingivalis, can also degrade Hst-5[11][12][13][14].
Q3: What are the main strategies to improve the proteolytic stability of this compound variants?
Several strategies have been successfully employed to enhance the resistance of Hst-5 to proteolytic degradation:
-
Amino Acid Substitution : Replacing key amino acid residues at cleavage sites can significantly increase stability. Substituting lysine (K) residues, which are primary targets for Saps, with arginine (R) or leucine (B10760876) (L) has been shown to be effective. For instance, the K17R and K17L modifications dramatically reduce degradation by Sap2 and Sap9[1][6][7][15]. The double variant K11R-K17R exhibits both improved proteolytic resistance and enhanced antifungal activity[1][5].
-
Peptide Truncation : Shortening the peptide to its core functional domain can remove protease cleavage sites while retaining antifungal activity. A 12-amino-acid fragment of Hst-5, known as P-113, and even smaller fragments have demonstrated potent antifungal effects and improved stability[4][9][10].
-
Cyclization : Head-to-tail cyclization of Hst-5 can improve its stability. While this modification may not significantly alter its antimicrobial potency, it can confer greater resistance to exoproteases[16][17][18][19].
Q4: How does improving proteolytic stability affect the antifungal activity of this compound variants?
Enhancing proteolytic stability generally helps maintain or even increase the antifungal efficacy of Hst-5 variants in a proteolytic environment. For example, the K11R-K17R variant not only shows reduced degradation by Saps but also exhibits improved antifungal activity against both planktonic C. albicans cells and biofilms[1][5]. Similarly, smaller, more stable fragments of Hst-5 have been shown to have potent candidacidal effects[9][10]. However, it is crucial to test each new variant, as some modifications that improve stability might negatively impact biological activity.
Troubleshooting Guides
Problem 1: My this compound variant shows rapid degradation in saliva.
-
Possible Cause : Your variant may still contain cleavage sites for common salivary proteases.
-
Troubleshooting Steps :
-
Identify Cleavage Sites : Use mass spectrometry to analyze the degradation products and identify the specific cleavage sites in your variant when incubated with saliva[8][15].
-
Site-Directed Mutagenesis : If specific cleavage sites are identified, perform amino acid substitutions at these positions. Consider replacing susceptible residues with less preferred ones for salivary proteases.
-
Truncation : If degradation occurs near the termini, consider synthesizing a truncated version of your peptide that removes these sites, provided the core functional domain remains intact[9].
-
Cyclization : A head-to-tail cyclized version of your peptide may offer protection against exoproteases present in saliva[16][18].
-
Problem 2: My this compound variant is stable against purified Saps but is still inactivated by C. albicans culture supernatant.
-
Possible Cause : C. albicans secretes a variety of Sap enzymes (Sap1-10), and your variant might be stable against the specific Saps you tested (e.g., Sap2, Sap9) but susceptible to others present in the supernatant[1][15].
-
Troubleshooting Steps :
-
Broader Protease Panel : Test the stability of your variant against a wider range of purified Saps if available.
-
Mass Spectrometry Analysis : Incubate your variant with the C. albicans culture supernatant and analyze the degradation products by mass spectrometry to identify the cleavage sites and infer which Saps might be responsible[15].
-
Rational Design of Substitutions : Based on the identified cleavage sites, design new variants with substitutions that are likely to confer resistance to a broader range of Saps. For example, if cleavage is still occurring at a lysine residue, consider substituting it with arginine or a non-basic amino acid[6][15].
-
Problem 3: My modified this compound variant shows increased stability but reduced antifungal activity.
-
Possible Cause : The modification, while conferring proteolytic resistance, may have altered the peptide's structure, charge, or ability to interact with its fungal target.
-
Troubleshooting Steps :
-
Structural Analysis : Use techniques like Circular Dichroism (CD) spectroscopy to determine if the modification has significantly altered the secondary structure of the peptide in a membrane-mimicking environment[17].
-
Evaluate Different Substitutions : Test alternative amino acid substitutions at the same position. For example, if an arginine substitution reduced activity, a leucine substitution might preserve it while still providing stability[6][15].
-
Functional Domain Mapping : Ensure that your modifications are outside the minimal functional domain required for antifungal activity. The C-terminal region of Hst-5 is known to be crucial for its candidacidal effects[10].
-
Cellular Uptake Assay : Investigate if the modified peptide is still efficiently taken up by C. albicans cells, as intracellular action is required for its antifungal effect[20].
-
Quantitative Data Summary
Table 1: Proteolytic Stability of this compound Variants against C. albicans Secreted Aspartic Proteases (Saps)
| Peptide Variant | % Intact Peptide after Incubation with Sap9 | % Intact Peptide after Incubation with Sap2 | Reference |
| This compound (WT) | 47% | 61% | [6] |
| K17R | >77% | N/A | [6] |
| K17L | >77% | 100% | [6] |
| K11R | N/A | N/A | [6] |
| K11R-K17R | Markedly resistant | Markedly resistant | [5] |
| K11L | <13% | N/A | [7] |
| K13L | 0% | N/A | [7] |
| K13R | <13% | N/A | [7] |
N/A: Data not available in the cited source.
Table 2: Proteolytic Stability of Truncated this compound Variants in Whole Saliva
| Peptide Variant | Time for Complete Degradation | Reference |
| 0WHst5 (Full-length analog) | 1.5 hours | [9] |
| WP113 (P-113 analog) | 1.5 hours | [9] |
| 8WH5 (8-mer) | > 8 hours | [9] |
| 7WH5 (7-mer) | > 8 hours | [9] |
| 6WH5 (6-mer) | > 8 hours | [9] |
Experimental Protocols
Protocol 1: Proteolytic Stability Assay Using Purified Proteases
This protocol assesses the stability of Hst-5 variants when incubated with specific purified proteases (e.g., Sap2, Sap9).
Materials:
-
This compound variant peptide (lyophilized)
-
Purified protease (e.g., recombinant Sap9)
-
Incubation buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid, TFA)
-
RP-HPLC system
-
Mass spectrometer
Methodology:
-
Peptide Preparation : Dissolve the lyophilized Hst-5 variant in the incubation buffer to a final concentration of 1 mg/mL.
-
Incubation : Mix the peptide solution with the purified protease in a specific molar ratio (e.g., 2:1 peptide to protease). Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours)[15].
-
Reaction Quenching : Stop the enzymatic reaction by adding the quenching solution.
-
Analysis by RP-HPLC : Analyze the samples using an RP-HPLC system with a C18 column. Elute the peptide and its fragments using a gradient of acetonitrile (B52724) in water with 0.1% TFA. Monitor the absorbance at 214 nm or 280 nm[8][21][22].
-
Quantification : Determine the percentage of intact peptide remaining by integrating the area of the corresponding peak in the chromatogram relative to a control sample incubated without the enzyme[6].
-
Fragment Identification (Optional) : Collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to identify the cleavage sites[15][23].
Protocol 2: Proteolytic Stability Assay in Human Saliva
This protocol evaluates the stability of Hst-5 variants in a more physiologically relevant environment.
Materials:
-
This compound variant peptide (lyophilized)
-
Whole human saliva (collected from healthy donors, pooled, and centrifuged to remove debris)
-
Incubation buffer (e.g., phosphate-buffered saline, PBS)
-
Boiling water bath
-
RP-HPLC system
Methodology:
-
Saliva Preparation : Collect unstimulated whole saliva, keep it on ice, and then centrifuge to obtain a clear supernatant (whole saliva supernatant, WSS)[8].
-
Incubation : Add the Hst-5 variant to the WSS to a final concentration (e.g., 400 µg/mL). Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours)[9][22].
-
Enzyme Inactivation : Immediately inactivate the proteases in the collected aliquots by boiling for 5-10 minutes[8][22].
-
Analysis by RP-HPLC : Centrifuge the boiled samples to pellet any precipitates and analyze the supernatant by RP-HPLC as described in Protocol 1.
-
Data Analysis : Plot the percentage of intact peptide remaining as a function of time to determine the degradation kinetics[9].
Visualizations
Caption: Strategies to mitigate this compound degradation.
Caption: Workflow for proteolytic stability assessment.
Caption: Antifungal mechanism of this compound.
References
- 1. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Histatin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering improved variants of the antifungal peptide this compound with reduced susceptibility to Candida albicans secreted aspartic proteases and enhanced antimicrobial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering this compound for improved resistance to secreted aspartic proteases [morressier.com]
- 8. Oral fluid proteolytic effects on this compound structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reducing Functional Domain of this compound Improves Antifungal Activity and Prevents Proteolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a substrate and not an inhibitor of the Arg- and Lys-specific proteinases of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Human α- and β-Defensins by Culture Supernatants of Porphyromonas gingivalis Strain 381 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salivary this compound Is an Inhibitor of Both Host and Bacterial Enzymes Implicated in Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Proteolysis of Gingival Keratinocyte Cell Surface Proteins by Gingipains Secreted From Porphyromonas gingivalis – Proteomic Insights Into Mechanisms Behind Tissue Damage in the Diseased Gingiva [frontiersin.org]
- 15. Role of amino acid substitutions on proteolytic stability of this compound in the presence of secreted aspartyl proteases and salivary proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Envisaging Antifungal Potential of this compound: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, biological activity and conformational analysis of head-to-tail cyclic analogues of LL37 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of head-to-tail cyclization on conformation of histatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Online capillary electrophoresis – mass spectrometry analysis of histatin-5 and its degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
Impact of salts and metal ions on Histatin 5 efficacy
Welcome to the technical support center for researchers working with Histatin 5 (Hst 5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning the impact of salts and metal ions on the peptide's antifungal activity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not showing the expected candidacidal activity?
A1: Several factors can diminish the antifungal efficacy of this compound. A primary reason is the composition of your buffer or medium. This compound's activity is highly sensitive to the presence of certain salts and metal ions.
-
High Ionic Strength: The initial binding of the cationic this compound to the Candida albicans cell wall is an electrostatic interaction.[1] High concentrations of salts, such as physiological levels of NaCl (150 mM), can mask this charge interaction, thereby inhibiting the peptide's binding and subsequent internalization.[1][2] In some cases, activity can be completely abolished at this concentration.[2]
-
Presence of Divalent Cations: Divalent cations, especially Ca²⁺, are potent inhibitors of this compound activity.[3][4] These ions can directly compete with this compound for binding sites on the fungal cell surface.[3]
Q2: I'm observing contradictory results when using Zinc (Zn²⁺) in my experiments. Sometimes it inhibits, and sometimes it enhances Hst 5 activity. Why?
A2: The effect of Zn²⁺ on this compound is complex and appears to be dependent on the experimental conditions and the specific mechanism of action being favored.
-
Inhibition of Uptake: Some studies have shown that extracellular Zn²⁺ can inhibit the antifungal activity of this compound by preventing its internalization into the C. albicans cell.[5][6] In this scenario, equimolar concentrations of Zn²⁺ cause the peptide to remain localized on the cell periphery, thus preventing it from reaching its intracellular targets.[6][7] This can lead to a significant increase in the concentration of Hst 5 required to achieve cell killing.[6]
-
Promotion of Membrane Disruption: Conversely, other research suggests that Zn²⁺ can enhance the candidacidal activity of this compound.[8][9] This is proposed to occur through a different mechanism where Zn²⁺ binding to specific motifs on the peptide (like the HExxH motif) promotes dimerization.[9][10] This dimerized form may then be capable of forming membrane-disrupting pores, leading to rapid cell death.[8][9] This represents a shift from an intracellular targeting mechanism to a membrane-disruption mechanism.
Q3: Which metal ions are known to enhance this compound activity?
A3: Copper (Cu²⁺) has been consistently shown to enhance the antifungal efficacy of this compound.[11] Co-treatment of C. albicans with this compound and Cu²⁺ can significantly lower the effective concentration (EC₅₀) required for killing.[11] this compound has a high-affinity copper-binding site known as the ATCUN motif at its N-terminus.[12][13] The interaction with copper is believed to promote the generation of reactive oxygen species (ROS), contributing to its fungicidal effect.[4][10]
Q4: Are there any ions I should be particularly careful to exclude from my buffers?
A4: Yes, Calcium (Ca²⁺) is a strong inhibitor and should be used with caution. At physiological concentrations found in saliva, calcium can be the primary inhibitor of this compound activity.[3][4] Studies have shown that as little as 2 mM CaCl₂ can inhibit 80-90% of this compound's killing activity by preventing the peptide from binding to the fungal cells.[3] Magnesium (Mg²⁺) also has an inhibitory effect, though it is less potent than calcium.[3][4]
Q5: Does the presence of Iron (Fe³⁺) affect my results?
A5: Yes, iron binding decreases the direct candidacidal activity of this compound.[11][13] This is primarily because the iron-Histatin 5 complex has a significantly reduced ability to bind to the C. albicans cell surface.[13] However, an interesting trade-off is that iron binding confers almost complete resistance to proteolytic degradation by trypsin.[13] This could be a relevant factor in complex biological environments where proteases are present.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no antifungal activity | Buffer contains high salt concentrations (e.g., 150 mM NaCl). | Perform assays in a low ionic strength buffer, such as 10 mM sodium or potassium phosphate (B84403) buffer (pH 7.4).[2] |
| Buffer contains inhibitory divalent cations. | Chelate divalent cations with EDTA or use a buffer prepared with ion-free water and analytical grade salts. Be aware that Ca²⁺ is a particularly potent inhibitor.[3][6] | |
| Inconsistent results with Zinc | Differing experimental conditions favoring either peptide internalization or membrane disruption. | Carefully control the molar ratio of Zn²⁺ to this compound. To study the internalization-dependent mechanism, minimize or exclude extracellular zinc. To investigate the membrane-disruption mechanism, add Zn²⁺ at a controlled ratio (e.g., 1:2 Zn²⁺ to peptide).[8][9] Note the contradictory literature and define your experimental rationale clearly. |
| Reduced ATP efflux despite cell binding | Presence of certain anions in the buffer. | While anions like Cl⁻ and CO₃²⁻ may not prevent binding, they have been shown to reduce ATP efflux.[3][4] If ATP release is your primary endpoint, consider using alternative buffer systems. |
| Peptide degradation | Proteolytic activity in the experimental medium (e.g., saliva). | If peptide stability is a concern, consider the addition of protease inhibitors. Alternatively, if working with iron, note its protective effect against trypsin-like proteases.[13] |
Quantitative Data Summary
The following tables summarize the quantitative effects of various ions on this compound's function against Candida albicans.
Table 1: Inhibitory Effects of Divalent Cations
| Ion | Concentration | Observed Effect | Reference |
| Calcium (Ca²⁺) | 2 mM | 80-90% inhibition of killing; prevents ATP efflux. | [3] |
| Magnesium (Mg²⁺) | 25 mM | 30-40% inhibition of killing; 40% reduction in ATP efflux. | [3] |
Table 2: Modulatory Effects of Transition Metal Ions
| Ion | Effect on Activity | Quantitative Change | Proposed Mechanism | Reference |
| Copper (Cu²⁺) | Enhancement | EC₅₀ decreased from ~5 µM to ~1 µM. | Interaction with intracellular copper; potential for increased ROS production. | [5][11] |
| Zinc (Zn²⁺) | Inhibition | Dose for >99% killing increased ~16-fold (from 0.8 µM to 12.5 µM). | Prevents peptide internalization by promoting surface adhesion. | [6] |
| Enhancement | Killing increased from 10% to 70% at 0.44 fmol/cell. | Promotes dimerization and membrane pore formation. | [8] | |
| Iron (Fe³⁺) | Inhibition | Killing reduced from ~55% to 25% with 10 equivalents of iron. | Reduced binding of the Fe-Hst 5 complex to the fungal cell (10-fold reduction). | [13] |
Table 3: Metal Ion Binding Affinity
| Ion | Binding Constant (Kₐ) | Reference |
| Copper (Cu²⁺) | 2.6 x 10⁷ M⁻¹ | [12] |
| Zinc (Zn²⁺) | 1.2 x 10⁵ M⁻¹ | [12] |
Experimental Protocols
1. Candidacidal Assay (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) or the percentage of killing of C. albicans by this compound.
-
Culture Preparation: Grow C. albicans overnight in YPD broth at 30°C. Dilute the culture in fresh YPD and grow for an additional 4 hours to obtain mid-log phase cells.[2]
-
Cell Preparation: Harvest cells by centrifugation, wash twice with a low ionic strength buffer (e.g., 10 mM Sodium Phosphate Buffer, pH 7.4). Resuspend the cells in the same buffer to a final concentration of 1 x 10⁶ cells/mL.[2]
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water. Perform serial two-fold dilutions to achieve a range of desired concentrations.
-
Incubation: In a 96-well plate, mix equal volumes of the cell suspension and the peptide dilutions. Include a "no peptide" control (cells with buffer only). Incubate the plate at 30°C for 60-90 minutes with shaking.[2][14]
-
Viability Assessment: After incubation, dilute the cell suspensions in buffer. Plate a known volume (e.g., 50 µL) of the diluted suspension onto YPD agar (B569324) plates. Incubate the plates for 24-48 hours at 30°C.[2][15]
-
Quantification: Count the number of colony-forming units (CFU) on each plate. The percentage of killing is calculated as: [1 - (CFU with peptide / CFU of control)] x 100.
2. ATP Release Assay
This assay measures the non-lytic release of intracellular ATP, a key event in this compound-mediated cell killing.
-
Cell Preparation: Prepare C. albicans cells as described in the candidacidal assay (Steps 1 & 2).
-
Reaction Setup: In a luminometer-compatible microplate, add the prepared cell suspension.
-
Treatment: Add this compound to the wells to achieve the final desired concentration. Include a control with buffer only.
-
ATP Measurement: Immediately after adding the peptide, measure the amount of extracellular ATP using a commercially available luciferin-luciferase ATP determination kit, following the manufacturer's instructions. Measurements can be taken kinetically over time.
-
Data Analysis: Express the results as the concentration of ATP released (e.g., in nM) over time.
Visualized Workflows and Mechanisms
Caption: Workflow for a standard candidacidal (cell killing) assay.
Caption: Impact of ions on the mechanism of action of this compound.
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and Action Mechanism of this compound-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium blocks fungicidal activity of human salivary this compound through disruption of binding with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Zinc binding inhibits cellular uptake and antifungal activity of Histatin-5 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Zinc Binding by this compound Promotes Fungicidal Membrane Disruption in C. albicans and C. glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Histidine Residues Confer Histatin Peptides with Copper-Dependent Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is salivary this compound a metallopeptide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron Binding Modulates Candidacidal Properties of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Reducing Functional Domain of this compound Improves Antifungal Activity and Prevents Proteolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Histatin 5 Antifungal Activity with Zinc Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of zinc co-administration on the antifungal activity of Histatin 5 (Hst 5).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of zinc co-administration on the antifungal activity of this compound?
The effect of zinc on this compound's antifungal activity is complex and can be contradictory, depending on the experimental conditions.[1][2][3] Some studies report that zinc inhibits the antifungal activity of Hst 5, while others have found that it potentiates it.[4][5] A third perspective suggests that zinc can modulate the host-pathogen interaction, promoting a commensal phenotype in Candida albicans.[6][7]
Q2: Why am I observing an inhibition of this compound activity when I add zinc?
An inhibitory effect is often attributed to zinc preventing the cellular uptake of this compound.[1][3][8][9] Studies have shown that at equimolar or higher concentrations of zinc to this compound, the peptide is localized to the cell periphery and does not enter the fungal cell, thus preventing its intracellular antifungal action.[1][8][10] This interaction appears to be concentration-dependent.[1][11]
Q3: Under what conditions does zinc enhance the antifungal activity of this compound?
Enhancement of antifungal activity is often observed at specific zinc-to-peptide ratios, such as 1:2 (zinc:this compound).[2] This potentiation is thought to be due to a shift in the mechanism of action from intracellular targeting to membrane disruption.[12][13] Zinc binding may induce conformational changes in this compound, promoting dimerization or oligomerization, which facilitates the formation of pores in the fungal cell membrane, leading to rapid cell death.[12][13]
Q4: What is the proposed "commensalism" role of the this compound-zinc complex?
Some research suggests that at low doses, the this compound-zinc complex can induce a "survivor" phenotype in C. albicans. These cells exhibit altered cell wall composition, increased adhesion, and reduced invasion of oral epithelial cells, along with a dampened inflammatory response from the host cells.[6][7] This suggests a role for the this compound-zinc complex in maintaining a balanced, commensal relationship with the fungus in the oral cavity.[6]
Q5: What are the known fungal cell targets or pathways affected by the this compound-zinc complex?
When zinc potentiates this compound activity, the primary target appears to be the fungal cell membrane, leading to permeabilization and leakage of intracellular components like ATP.[12][13] In the context of promoting commensalism, the this compound-zinc complex has been shown to activate the Cell Wall Integrity (CWI) signaling pathway in C. albicans.[4][5] This leads to increased levels of cell wall chitin, mannan, and β-1,3 glucan.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent results with zinc co-administration (sometimes inhibition, sometimes enhancement).
-
Possible Cause: Variation in the molar ratio of zinc to this compound.
-
Troubleshooting Step: Carefully control and systematically vary the molar ratio of zinc to this compound in your experiments. Start with ratios reported in the literature, such as 1:2, 1:1, and 2:1 (Zinc:this compound).
-
-
Possible Cause: Differences in buffer composition.
-
Troubleshooting Step: Ensure your buffer is free of trace metals that could interfere with the zinc-Histatin 5 interaction. Use a well-defined buffer system, such as 10 mM sodium phosphate (B84403) buffer (NaPB), as used in several studies.
-
-
Possible Cause: Incubation time.
-
Troubleshooting Step: Standardize the pre-incubation time of this compound with zinc before adding it to the fungal cells, as well as the total treatment time.
-
Issue 2: No observable enhancement of antifungal activity with zinc.
-
Possible Cause: The specific fungal strain or species might be resistant to the membrane-disrupting action of the this compound-zinc complex.
-
Possible Cause: The experimental endpoint is not suitable for detecting membrane disruption.
-
Troubleshooting Step: In addition to standard cell viability assays (e.g., colony-forming unit counts), perform an ATP efflux assay to specifically measure membrane permeabilization.[12]
-
Issue 3: Difficulty reproducing the inhibitory effect of zinc.
-
Possible Cause: Insufficient zinc concentration to prevent peptide uptake.
-
Possible Cause: The method of assessing peptide uptake is not sensitive enough.
Data Summary Tables
Table 1: Effect of Zinc on this compound Antifungal Activity against C. albicans
| This compound Dose (fmol/cell) | Zinc:this compound Ratio | % Killing (without Zinc) | % Killing (with Zinc) | Reference |
| 0.44 | 1:2 | ~10% | ~70% | [13] |
| 7.5 | 1:2 | Not specified | Significantly increased | [13] |
| 30 | Not specified | ~90% | Not specified | [12] |
| 0.8 µM (MIC) | Increasing Zinc Conc. | >99% | MIC increased ~16-fold | [2] |
Table 2: Effect of Zinc on ATP Efflux from C. albicans induced by this compound
| Peptide | Treatment | ATP Efflux at 1 min (pmol) | ATP Efflux at 10 min (pmol) | Reference |
| Hst 5 | Alone | ~150 | ~300 | [12] |
| Hst 5 | + Zinc | ~1000 | ~1500 | [12] |
| P113 | Alone | ~304 | ~582 | [12] |
| P113 | + Zinc | ~300 | ~1471 | [12] |
Experimental Protocols
1. Candidacidal Assay
This protocol is adapted from studies investigating the direct killing activity of this compound with and without zinc.[13]
-
Yeast Preparation: Culture C. albicans or C. glabrata in YPD medium overnight at 30°C with shaking. Dilute the culture and re-grow to an OD₆₀₀ of 0.9–1.0. Wash the cells twice with 10 mM sodium phosphate buffer (NaPB), pH 7.4.
-
Peptide Preparation: Prepare stock solutions of this compound and its derivatives. For experiments with zinc, pre-incubate the peptide with ZnCl₂ at the desired molar ratio in NaPB for 30 minutes at room temperature.
-
Killing Assay: Add the washed yeast cells to the peptide solutions (with or without zinc) at a specific dosage (e.g., 0.44 to 30 fmol peptide/cell). Incubate for 1 hour at 30°C with shaking.
-
Viability Assessment: Serially dilute the cell suspensions and plate them on YPD agar. Incubate for at least 18 hours at 30°C and count the colony-forming units (CFUs) to determine cell viability.
2. ATP Efflux Assay
This protocol measures membrane permeabilization by quantifying the release of intracellular ATP.[12]
-
Yeast and Peptide Preparation: Prepare yeast cells and peptide-zinc solutions as described in the Candidacidal Assay protocol.
-
ATP Measurement: Use a commercially available ATP determination kit.
-
Assay Procedure: Add the peptide solutions (with or without zinc) to the yeast cell suspension. At specific time points (e.g., 1 and 10 minutes), take an aliquot of the cell suspension, centrifuge to pellet the cells, and collect the supernatant.
-
Quantification: Measure the ATP concentration in the supernatant according to the kit manufacturer's instructions using a luminometer.
3. Peptide Uptake Assay using Confocal Microscopy
This protocol visualizes the cellular localization of this compound.[1][3][8]
-
Yeast Preparation: Prepare yeast cells as described above.
-
Fluorescent Peptide: Use a fluorescently labeled this compound analogue (e.g., Hist-5*). Prepare solutions with and without zinc at the desired concentrations.
-
Incubation: Add the fluorescent peptide solution to the yeast cells and incubate for a short period (e.g., 5-30 minutes).
-
Imaging: Wash the cells to remove unbound peptide. Mount the cells on a microscope slide and visualize using a confocal microscope. Acquire images to determine the localization of the fluorescent peptide (e.g., cell surface vs. cytoplasm).
Signaling Pathways and Experimental Workflows
References
- 1. biorxiv.org [biorxiv.org]
- 2. Zinc binding inhibits cellular uptake and antifungal activity of Histatin-5 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Binding Inhibits Cellular Uptake and Antifungal Activity of Histatin-5 in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Role for this compound in Combination with Zinc to Promote Commensalism in C. albicans Survivor Cells [ouci.dntb.gov.ua]
- 5. A Novel Role for this compound in Combination with Zinc to Promote Commensalism in C. albicans Survivor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. [PDF] A Novel Role for this compound in Combination with Zinc to Promote Commensalism in C. albicans Survivor Cells | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Zinc Binding by this compound Promotes Fungicidal Membrane Disruption in C. albicans and C. glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Histatin 5 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Histatin 5 (Hst-5) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vivo antifungal studies?
A1: The optimal concentration of this compound for in vivo antifungal studies, particularly against Candida albicans, is dependent on the delivery method and the specific animal model. For topical applications, a concentration of 2 mg/mL incorporated into a bioadhesive hydrogel has been shown to be effective in a murine model of oral candidiasis[1][2]. In an ex vivo murine model of oral infection, concentrations ranging from 50 to 500 µg/mL were tested, with significant antifungal effects observed within this range[3]. The physiological concentration of Hst-5 in human saliva is reported to be between 50 and 300 µg/mL[3].
Q2: What is a suitable this compound concentration for in vivo wound healing studies?
A2: For wound healing applications, the optimal concentration of Hst-5 may vary depending on the cell type and wound model. In vitro studies on human corneal epithelial cells demonstrated a dose-dependent increase in scratch closure, with a peak effect at 50 µM [4]. Another study using a different human corneal epithelial cell line found a peak effect at 80 µM [4]. For in vivo studies, a topical application of 10 µM Hst-1, a related histatin peptide with wound healing properties, significantly improved wound healing in a mouse model[5]. Based on this, a starting concentration range of 10-80 µM for Hst-5 in wound healing models is a reasonable starting point.
Q3: Why is the in vivo efficacy of this compound sometimes lower than its in vitro activity?
A3: The discrepancy between in vitro and in vivo efficacy of this compound can be attributed to several factors present in the biological environment[6][7]. These include:
-
Proteolytic Degradation: Hst-5 can be cleaved and inactivated by secreted aspartic proteases (Saps) produced by C. albicans[8].
-
Interaction with Salivary Components: The antifungal activity of Hst-5 can be reduced by interactions with proteins, metals (like calcium), and salts found in saliva[6][7].
-
Dynamic Turnover: The natural turnover of salivary proteins can also limit the effective concentration of Hst-5 at the target site[7].
Q4: What are the known signaling pathways activated by this compound?
A4: this compound has been shown to activate specific signaling pathways in target cells. In Candida albicans, Hst-5 initiates an osmotic stress response by activating the Hog1 Mitogen-Activated Protein Kinase (MAPK) pathway [9][10]. In the context of wound healing, histatins can induce migration and angiogenesis in endothelial cells through VEGFR2 signaling [5].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low antifungal efficacy in an oral candidiasis model. | - Insufficient local concentration of Hst-5. - Rapid clearance from the oral cavity. - Degradation by fungal proteases. | - Increase the applied concentration of Hst-5. - Utilize a mucoadhesive delivery system, such as a hydrogel, to prolong contact time[1][2][11]. - Consider co-administration with a protease inhibitor (ensure compatibility and lack of toxicity). |
| Variability in wound healing response. | - Suboptimal Hst-5 concentration. - Inconsistent application or delivery. - Differences in wound severity or animal model. | - Perform a dose-response study to determine the optimal concentration for your specific model (e.g., 20-100 µM range)[4]. - Ensure consistent and standardized application techniques. - Tightly control experimental parameters, including wound creation and animal health. |
| Reduced Hst-5 activity in the presence of biological fluids (e.g., saliva). | - Inhibition by salts and metal ions (e.g., Ca²⁺)[7]. - Binding to other proteins in the fluid. | - If possible, buffer the formulation to maintain an optimal pH and ionic strength. - Consider using a delivery system that protects Hst-5 from inhibitory interactions until it reaches the target site. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Antifungal Studies
| Application | Organism | Model | Effective Concentration | Reference |
| Topical Hydrogel | Candida albicans | Murine Oral Candidiasis (in vivo) | 2 mg/mL | [1] |
| Topical Solution | Candida albicans | Murine Oral Mucosa (ex vivo) | 50 - 500 µg/mL | [3] |
| In Solution | Candida albicans | In vitro Killing Assay | 5 µg/mL (~90% killing) | [12] |
| In Solution | Candida albicans | In vitro MIC₅₀ | 25 µM (K11R–K17R variant) | [8] |
Table 2: Effective Concentrations of this compound in Wound Healing Studies
| Application | Cell Type/Model | Endpoint | Effective Concentration | Reference |
| Topical Solution | Human Corneal Limbal Epithelial Cells (in vitro) | Scratch Closure | 50 µM (peak effect) | [4] |
| Topical Solution | Human Corneal Epithelial Cells (in vitro) | Scratch Closure | 80 µM (peak effect) | [4] |
| Topical Application | Murine Wound Healing Model (in vivo) | Improved Wound Healing | 10 µM (for Hst-1) | [5] |
Experimental Protocols
Protocol 1: In Vivo Murine Model of Oral Candidiasis
This protocol is adapted from studies evaluating Hst-5 hydrogel formulations[1][2].
-
Animal Model: Use immunosuppressed mice (e.g., C57BL/6) to establish a consistent oral infection.
-
Inoculation:
-
Anesthetize the mice.
-
Introduce a swab saturated with a suspension of Candida albicans (e.g., 1x10⁸ cells/mL) into the oral cavity.
-
-
Treatment:
-
Beginning 24 hours post-infection, apply the this compound formulation (e.g., 2 mg/mL in a bioadhesive hydrogel) topically to the tongue and oral mucosa.
-
Apply the treatment daily for a predetermined period (e.g., 3 consecutive days).
-
-
Endpoint Measurement:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tongue and other relevant oral tissues.
-
Homogenize the tissues in sterile saline.
-
Plate serial dilutions of the homogenate on appropriate agar (B569324) plates (e.g., YPD agar) to determine the Colony Forming Units (CFU) of C. albicans.
-
Perform histopathological analysis of the tissues to assess inflammation and fungal invasion.
-
Protocol 2: In Vitro Wound Healing Scratch Assay
This protocol is based on methodologies used to assess the wound healing properties of Hst-5[4].
-
Cell Culture:
-
Plate human corneal epithelial cells in a multi-well plate and grow to confluence.
-
-
Scratch Creation:
-
Create a uniform scratch in the confluent cell monolayer using a sterile pipette tip.
-
Wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing different concentrations of this compound (e.g., 20, 50, 80, 100 µM) to the wells. Include a vehicle control (medium without Hst-5).
-
-
Time-Lapse Microscopy:
-
Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Capture images of the scratch at regular intervals (e.g., every 4 hours) for up to 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of scratch closure over time for each treatment group compared to the initial scratch area.
-
Visualizations
Caption: Antifungal signaling pathway of this compound in Candida albicans.
Caption: Experimental workflow for an in vivo oral candidiasis model.
References
- 1. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance [mdpi.com]
- 7. This compound Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Histatin-5 Mucoadhesive Gel for the Treatment of Oral Mucositis: In Vitro Characterization and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
Histatin 5 aggregation issues and solubility improvement
Welcome to the technical support center for Histatin 5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and application of this compound, with a specific focus on aggregation issues and solubility improvement.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized this compound?
A1: this compound is a cationic peptide and is generally soluble in aqueous solutions. For optimal results, we recommend dissolving lyophilized this compound in sterile, dilute acidic buffers. A common and effective solvent is 1 mM phosphate-buffered saline (PBS).[1] Another suitable option is 10 mM potassium phosphate (B84403) buffer at pH 7.0.[2] For a starting concentration, 2 mg/ml in 1 mM PBS has been successfully used in formulation studies.[1]
Q2: My this compound solution appears cloudy or has visible precipitates. What could be the cause?
A2: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
High Concentration: At very high concentrations (e.g., ≥100 mg/mL), this compound can be prone to self-aggregation.
-
Presence of Divalent Cations: this compound is known to interact with divalent metal ions, particularly zinc (Zn²⁺). This interaction can lead to the formation of peptide-metal complexes and subsequent precipitation, especially under alkaline conditions.[3]
-
pH: The solubility of this compound is pH-dependent. It is more soluble in acidic to neutral conditions. At alkaline pH, its solubility can decrease, increasing the risk of precipitation.
-
Improper Storage: Repeated freeze-thaw cycles can compromise the stability of the peptide in solution, potentially leading to aggregation.
Q3: How can I improve the solubility of my this compound solution?
A3: To improve the solubility of this compound, consider the following strategies:
-
Adjust the pH: Ensure your buffer is within the optimal pH range for this compound solubility (acidic to neutral).
-
Use a Suitable Buffer: Buffers such as 1 mM PBS or 10 mM potassium phosphate buffer (pH 7.0) are recommended.[1][2]
-
Control Metal Ion Concentration: If your experimental system contains divalent cations like zinc, be mindful of their concentration. A molar ratio of one part Zn²⁺ to two parts peptide has been shown to maintain full solubility, whereas a 1:1 or higher ratio can induce precipitation.[4]
-
Work with Lower Concentrations: If possible, prepare and use this compound at lower concentrations to minimize the risk of self-aggregation.
-
Proper Handling: Prepare fresh solutions for each experiment and avoid multiple freeze-thaw cycles. If storage of a stock solution is necessary, aliquot it into smaller volumes and store at -20°C or -80°C.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, lyophilized this compound should be stored at -20°C in a desiccated environment. Once reconstituted in a buffer, it is best to use the solution fresh. If storage is required, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Aggregation
This guide provides a systematic approach to troubleshooting common issues related to this compound aggregation during your experiments.
Problem 1: Visible Precipitates Upon Dissolving Lyophilized Peptide
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure you are using a recommended solvent such as 1 mM PBS or 10 mM potassium phosphate buffer (pH 7.0).[1][2] Avoid using buffers with high concentrations of divalent cations or at an alkaline pH. |
| High Peptide Concentration | Try dissolving the peptide at a lower concentration. A concentration of 2 mg/ml has been shown to be effective.[1] |
| Incomplete Dissolution | Gently vortex or sonicate the solution to aid dissolution. Ensure the entire lyophilized powder has come into contact with the solvent. |
Problem 2: Solution Becomes Cloudy Over Time or After Addition of Other Reagents
| Potential Cause | Troubleshooting Step |
| Zinc Contamination | If your reagents or buffers contain zinc, this can induce precipitation.[3][4] Analyze your reagents for potential sources of zinc contamination. Consider using metal-free buffers if your experiment allows. |
| pH Shift | The addition of other reagents may have shifted the pH of your solution to a more alkaline range. Measure the final pH of your solution and adjust if necessary to maintain a neutral or slightly acidic environment. |
| Temperature Effects | While specific data is limited, drastic temperature changes can affect peptide stability. Maintain a consistent and appropriate temperature for your experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound solubility and its interaction with zinc.
Table 1: this compound Solubility in the Presence of Zinc
| Molar Ratio (this compound : Zn²⁺) | Observation | Reference |
| 2 : 1 | Completely soluble | [4] |
| 1 : 1 | 3% precipitation | [4] |
| 1 : 4 | 68% precipitation | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound aggregation and solubility.
Protocol 1: Thioflavin T (ThT) Assay for this compound Aggregation
This assay is used to detect the formation of amyloid-like fibrillar aggregates. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare this compound Samples: Dissolve this compound in the desired buffer to the target concentration for your experiment. Include a buffer-only control.
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the phosphate buffer to a final working concentration (e.g., 25 µM). Prepare this solution fresh.
-
Set up the Assay Plate:
-
To each well, add your this compound sample or control.
-
Add the ThT working solution to each well.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation and Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to incubate the plate at the desired temperature (e.g., 37°C), with intermittent shaking if required to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of your experiment.
-
-
Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence over time for the this compound samples compared to the control indicates the formation of fibrillar aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for Characterizing this compound Aggregation
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for detecting the formation of aggregates and monitoring changes in particle size over time.
Materials:
-
This compound solution
-
Appropriate buffer (must be filtered through a 0.22 µm filter to remove dust and other particulates)
-
DLS instrument
-
Low-volume cuvettes suitable for DLS measurements
Procedure:
-
Sample Preparation:
-
Prepare your this compound solution in a filtered buffer at the desired concentration.
-
It is crucial that the sample is free of dust and other contaminants that can interfere with the measurement. Centrifuge the sample at high speed (e.g., >10,000 x g) for a few minutes to pellet any large aggregates or contaminants before transferring the supernatant to the DLS cuvette.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Allow the instrument and the sample to equilibrate to the set temperature.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light to generate a size distribution profile of the particles in your sample.
-
Analyze the size distribution to identify the presence of monomeric this compound and any larger aggregates. An increase in the average particle size or the appearance of larger peaks over time indicates aggregation.
-
Visualizations
References
- 1. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing Functional Domain of this compound Improves Antifungal Activity and Prevents Proteolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method for the isolation of histatins 1, 3, and 5 from parotid secretion using zinc precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc Binding by this compound Promotes Fungicidal Membrane Disruption in C. albicans and C. glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Histatin 5 Antifungal Potency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on modifying the Histatin 5 (Hst-5) peptide sequence to enhance its antifungal potency, particularly against Candida albicans.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antifungal activity?
This compound exerts its fungicidal action through a multi-step process that does not involve lysis of the fungal cell membrane. The key steps are:
-
Binding and Internalization: Hst-5, a cationic peptide, initially binds to the negatively charged fungal cell wall. It is then actively transported into the cytoplasm.[1] This process is concentration-dependent, with different uptake mechanisms proposed at varying concentrations.[1]
-
Mitochondrial Targeting: Once inside the cell, Hst-5 specifically targets the mitochondria.[2][3]
-
Inhibition of Respiration & ROS Generation: The peptide disrupts mitochondrial function, inhibiting respiration. This leads to the generation of reactive oxygen species (ROS).[2][3][4][5]
-
Ion and ATP Efflux: Hst-5 causes an efflux of intracellular contents, including potassium ions (K+) and ATP, leading to ionic imbalance and volume dysregulation.[1][6]
-
Cell Death: The accumulation of ROS and the loss of essential ions and ATP ultimately trigger fungal cell death.[2][3]
Q2: Which regions or residues of this compound are most critical for its antifungal function?
The C-terminal fragment of this compound is crucial for its antifungal activity. Specifically, the 14-residue fragment known as dh-5 (residues 11-24) contains the primary candidacidal domain.[1][6] Cationic residues, such as lysine (B10760008) and arginine, within this and other regions are fundamental for its activity, as they are critical for the initial electrostatic attraction to the fungal cell surface and subsequent translocation into the cytoplasm.[1][7]
Q3: My modified this compound peptide shows reduced antifungal activity. What are the potential reasons?
Several factors could lead to a decrease in the antifungal potency of a modified Hst-5 peptide:
-
Reduced Cationic Charge: The net positive charge of Hst-5 is critical for its initial binding to the fungal cell and its translocation into the cytoplasm.[7] Substitutions that decrease the overall positive charge, such as replacing a lysine with a glutamic acid (K13E), can significantly reduce killing ability.[7][8]
-
Disruption of Critical Residues: Substitution of specific residues essential for the antifungal mechanism can impair activity. For example, replacing key lysine or arginine residues with glutamine has been shown to reduce the fungicidal activity of Hst-5 variants like P113.[6]
-
Increased Susceptibility to Proteolysis: C. albicans secretes aspartic proteases (Saps) that can cleave and inactivate Hst-5, primarily at lysine residues.[8][9][10] If your modification inadvertently creates a new protease cleavage site or makes an existing one more accessible, the peptide could be rapidly degraded.
-
Altered Secondary Structure: While Hst-5 has a flexible structure, modifications that significantly alter its conformation could affect its ability to interact with intracellular targets.[1]
Q4: How can I improve the proteolytic resistance of my this compound variant?
A key strategy to enhance the therapeutic potential of Hst-5 is to improve its stability against fungal proteases.[4][8] A successful approach is the substitution of lysine residues, the primary targets for Saps, with other amino acids.[10]
-
Lysine-to-Arginine Substitution: Replacing lysine with arginine maintains the positive charge while significantly increasing resistance to proteolysis. For example, the K17R substitution enhances resistance to degradation by Sap2 and Sap9 without reducing antifungal activity.[8][11] Combining beneficial mutations, such as in the K11R-K17R variant, can further improve both proteolytic resistance and antifungal potency.[8][9][11]
-
Truncation: Smaller fragments of Hst-5, such as 8WH5, 7WH5, and 6WH5, have shown slower degradation in saliva compared to the full-length peptide, while retaining potent antifungal action.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution / Next Step |
| Low yield during peptide synthesis. | Inefficient coupling during solid-phase peptide synthesis (SPPS). | Optimize coupling times and reagents. Consider using a different resin or protecting group strategy. Ensure high-purity reagents.[4][12] |
| Peptide is insoluble or aggregates. | Hydrophobicity of the modified sequence. Incorrect pH or salt concentration of the buffer. | Test a range of solvents and buffers (e.g., with varying pH, salt concentrations, or organic modifiers like acetonitrile). TFA salts from HPLC purification can sometimes affect solubility.[13] |
| Inconsistent results in antifungal susceptibility assays. | Variation in fungal cell density or growth phase. Inconsistent incubation times or temperatures. Peptide degradation in the assay medium. | Standardize the inoculum preparation to ensure a consistent starting cell density. Use cells from the same growth phase for all experiments. Follow a validated protocol, such as the broth microdilution method.[14][15][16] |
| High MIC value for a supposedly potent variant. | The modification negatively impacted a key functional aspect (e.g., charge, structure). The peptide is being degraded by fungal proteases. | Re-evaluate the design of your peptide. Consider substitutions that preserve positive charge. Test the stability of your peptide in the presence of C. albicans or purified Saps.[8][10] |
| Modified peptide is effective against planktonic cells but not biofilms. | The peptide may not effectively penetrate the biofilm's extracellular matrix. Cells within the biofilm exhibit increased resistance. | Test the peptide at higher concentrations. Evaluate the peptide in combination with other antifungal agents. Modify the peptide to enhance its ability to disrupt the biofilm matrix.[9] |
Quantitative Data on this compound Variants
The following tables summarize the antifungal activity of various Hst-5 modifications against Candida albicans. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible fungal growth.
Table 1: Single and Double Amino Acid Substitutions
| Peptide | Sequence Modification | Key Finding | Reference |
| Hst-5 (Parent) | DSHAKRHHGYKRKFHEKHHSHRGY | Baseline antifungal activity. | [13][17] |
| K11R | Lysine at position 11 replaced by Arginine | Enhanced antifungal activity. | [8][11] |
| K17R | Lysine at position 17 replaced by Arginine | Increased resistance to proteolysis without reducing antifungal activity. | [8][11] |
| K11R-K17R | Double substitution | Improved proteolytic resistance and enhanced antifungal activity. | [8][9][11] |
| F14A/H15A | Phe14 and His15 replaced by Ala-Ala | Important for candidacidal activity. | [18] |
| H18A/H19A | His18 and His19 replaced by Ala-Ala | Important for candidacidal activity. | [18] |
Table 2: Truncated and Other this compound Derivatives
| Peptide | Description | MIC against C. albicans | Reference |
| P113 | 12-amino acid fragment (residues 4-15) | Potent activity against various Candida species. | [4][6][13] |
| Dh-5 | 14-amino acid C-terminal fragment (residues 11-24) | Represents the active domain of Hst-5. | [12] |
| Dhvar4 | KRLFKKLLFSLRKY | Active against fungi and bacteria. | [12][13] |
| Dhvar5 | LLLFLLKKRKKRKY | Active against fungi and bacteria. | [12][13] |
| 6WH5, 7WH5, 8WH5 | Smaller fragments of Hst-5 | Demonstrated greatest antifungal action and slower degradation. | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Variants
This protocol outlines the general steps for synthesizing Hst-5 variants using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or similar resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Ether (cold)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and a base in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by incubating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][19]
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry.[12]
Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide against Candida albicans.[14][15][16]
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast nitrogen base (YNB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Synthesized peptide, stock solution prepared in sterile water or appropriate buffer
-
Spectrophotometer or microplate reader
Methodology:
-
Inoculum Preparation: Culture C. albicans overnight in a suitable broth. Dilute the culture to achieve a standardized final concentration of approximately 0.5-2.5 x 10³ cells/mL in the wells.
-
Peptide Dilution Series: Prepare serial twofold dilutions of the peptide in the growth medium directly in the 96-well plate. Concentrations may range from 250 µM down to ~0.5 µM.[17]
-
Controls: Include a positive control well (cells with no peptide) and a negative control well (medium only, no cells).
-
Inoculation: Add the standardized fungal inoculum to each well containing the peptide dilutions and the positive control well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which there is a significant reduction (often ≥50% or 100%, depending on the endpoint definition) in growth compared to the positive control.[16] Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.[14][15]
Visualizations
Caption: Antifungal mechanism of this compound against C. albicans.
Caption: Experimental workflow for developing improved this compound variants.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Reducing Functional Domain of this compound Improves Antifungal Activity and Prevents Proteolytic Degradation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Envisaging Antifungal Potential of this compound: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antimicrobial Peptide Histatin-5 Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering improved variants of the antifungal peptide this compound with reduced susceptibility to Candida albicans secreted aspartic proteases and enhanced antimicrobial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
- 12. This compound-Derived Peptide with Improved Fungicidal Properties Enhances Human Immunodeficiency Virus Type 1 Replication by Promoting Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. human this compound peptide [novoprolabs.com]
- 14. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The P-113 Fragment of this compound Requires a Specific Peptide Sequence for Intracellular Translocation in Candida albicans, Which Is Independent of Cell Wall Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies of the mechanism of human salivary histatin-5 candidacidal activity with histatin-5 variants and azole-sensitive and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new method for the isolation of histatins 1, 3, and 5 from parotid secretion using zinc precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing Histatin 5 in mucoadhesive gel formulations for sustained release
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the stabilization and sustained release of Histatin 5 (Hst-5) from mucoadhesive gel formulations. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to formulate? A1: this compound is a 24-amino acid, histidine-rich peptide found in human saliva with potent antifungal activity, particularly against Candida albicans.[1][2][3] The primary challenge in its formulation is its high susceptibility to proteolytic degradation by enzymes present in saliva and those secreted by pathogens.[2][4][5][6] This rapid breakdown can inactivate the peptide, limiting its therapeutic efficacy.
Q2: What are mucoadhesive gels and why are they suitable for this compound delivery? A2: Mucoadhesive gels are semi-solid formulations designed to adhere to mucosal surfaces, such as the oral cavity. They are advantageous for this compound delivery because they can prolong the contact time of the peptide at the site of action, provide a protective barrier against enzymatic degradation, and facilitate a sustained, controlled release of the therapeutic agent.[7]
Q3: Which polymers are commonly used for these formulations? A3: The most common mucoadhesive polymers include polyacrylates like Carbopol® (carbomers), cellulose (B213188) derivatives such as hydroxypropyl methylcellulose (B11928114) (HPMC), and natural polymers like chitosan (B1678972).[7][8][9][10] Often, combinations of these polymers are used to optimize mucoadhesion, viscosity, and drug release characteristics.[10]
Q4: Can the bioactivity of this compound be preserved within a gel formulation? A4: Yes. Studies have successfully developed HPMC and Carbopol/HPMC-based gels that maintain the antimicrobial and candidacidal activity of this compound.[1][9][11][12] The key is to ensure the formulation provides a stable environment that protects the peptide until its release.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Category 1: Formulation and Stability Issues
Q: My this compound shows rapid degradation after being incorporated into the gel. What can I do? A: This is a primary challenge. Consider the following causes and solutions:
-
Cause 1: Proteolytic Activity. Salivary enzymes or proteases from microbial contamination can degrade Hst-5.[4][6]
-
Solution A: Incorporate Protease Inhibitors. Add a commercially available protease inhibitor cocktail to your formulation to block enzymatic activity.[13] Ensure the inhibitor is compatible with your gel components and intended application.
-
Solution B: Optimize pH. The activity of proteases is highly pH-dependent. Adjust the pH of your gel to a range that minimizes the activity of relevant proteases while maintaining Hst-5 stability.
-
Solution C: Modify the Peptide. If feasible, consider using synthetic analogs of Hst-5 with amino acid substitutions at known cleavage sites (e.g., K17R or K17L) which have shown increased resistance to proteolysis.[5][6]
-
-
Cause 2: Formulation Incompatibility. Components of your gel or the storage conditions may be destabilizing the peptide.
-
Solution A: Check Excipient Compatibility. Ensure all excipients are compatible with peptides. Avoid reactive species or impurities that could lead to chemical degradation.
-
Solution B: Optimize Storage Conditions. Formulations containing Hst-5 should be stored at recommended temperatures (e.g., 4°C) to maintain stability.[1] Perform a formal stability study to determine the optimal storage conditions.
-
Q: The viscosity of my gel is too low or too high. How can I adjust it? A: Gel viscosity is critical for both application and retention.
-
For Low Viscosity:
-
Solution: Increase Polymer Concentration. Gradually increase the concentration of your mucoadhesive polymer (e.g., HPMC, Carbopol). Be aware that this will also likely affect the drug release rate.
-
Solution: Use a Gelling Agent. Incorporate a secondary gelling agent or use a polymer blend known to have synergistic effects on viscosity.
-
-
For High Viscosity:
-
Solution: Decrease Polymer Concentration. Reduce the amount of polymer in your formulation.
-
Solution: Adjust pH for Carbomers. For Carbopol-based gels, viscosity is highly dependent on pH. Neutralizing the acidic Carbopol with a base (like triethanolamine) will cause it to swell and thicken. Fine-tuning the pH can help you achieve the target viscosity.
-
Category 2: Performance and Testing Issues
Q: The mucoadhesion of my gel is poor. How can I improve it? A: Mucoadhesion depends on polymer characteristics and testing conditions.
-
Cause 1: Inappropriate Polymer Choice or Concentration.
-
Solution A: Use High-Adhesion Polymers. Polymers like Carbopol and chitosan generally exhibit strong mucoadhesive properties.[7][8][14] Thiolated polymers have also shown exceptionally high mucoadhesion.[15]
-
Solution B: Optimize Polymer Concentration. The mucoadhesive force generally increases with polymer concentration, but a plateau or decrease can occur at very high concentrations. Experiment with a range of concentrations.
-
Solution C: Use Polymer Blends. Combining polymers, such as Carbopol 974P and HPMC, can significantly improve mucoadhesive strength.[10]
-
-
Cause 2: Incorrect Testing Methodology.
-
Solution: Refine Your Method. Ensure your mucoadhesion test (e.g., tensile test) is properly configured.[16] Key parameters include contact time, contact force, and the hydration level of the mucosal tissue. The method should be validated for reproducibility.
-
Q: The release of this compound from the gel is too fast (burst release) or too slow. How can I modulate it? A: The drug release profile is mainly controlled by the polymer matrix.
-
For a High Initial Burst Release:
-
Solution A: Increase Polymer Concentration/Viscosity. A denser polymer network will slow the diffusion of the peptide.
-
Solution B: Increase Cross-linking. For polymers that can be cross-linked, increasing the cross-link density will create a tighter matrix and slow down drug release.
-
-
For an Excessively Slow Release:
-
Solution A: Decrease Polymer Concentration/Viscosity. A less dense polymer network will allow for faster diffusion.
-
Solution B: Incorporate a Release Enhancer. Add hydrophilic excipients that can create pores or channels within the gel matrix as they dissolve, facilitating drug release.
-
Solution C: Adjust Polymer Ratio. In a blended gel system (e.g., Carbopol/HPMC), altering the ratio of the polymers can significantly change the release kinetics.[10]
-
Data Summaries
Table 1: Comparison of Common Mucoadhesive Polymers
| Polymer | Type | Mucoadhesive Properties | Key Characteristics |
| Carbopol® (Carbomer) | Anionic (Polyacrylic Acid) | Excellent | High viscosity upon neutralization; pH-dependent properties.[7] |
| Chitosan | Cationic (Polysaccharide) | Good to Excellent | Biodegradable; can enhance transmucosal transport.[7][8][14][17] |
| HPMC | Non-ionic (Cellulose Ether) | Moderate | Forms clear, stable gels; widely used in controlled release.[1][18] |
| Sodium CMC | Anionic (Cellulose Ether) | Moderate | Good swelling properties; often used in combination with other polymers.[10] |
Table 2: Example In Vitro Release Data for this compound
| Formulation Base | Time Point | Cumulative Release (%) | Reference |
| HPMC Hydrogel | 0.5 hours | ~50% | [12] |
| HPMC Hydrogel | 1.0 hour | 85% | [12] |
| HPMC Hydrogel | 2.0 hours | >90% | [12] |
| Carbopol/HPMC Blend | Varies | Release can be sustained over several hours depending on the polymer ratio.[10] | [10] |
Visual Guides: Diagrams and Workflows
Caption: Experimental workflow for developing and testing a this compound mucoadhesive gel.
Caption: Troubleshooting logic for common issues in this compound gel formulation.
Caption: Key proteolytic degradation pathways affecting this compound stability.
Key Experimental Protocols
Protocol 1: Preparation of a Carbopol/HPMC Mucoadhesive Gel
This protocol is adapted from methodologies used in the development of mucoadhesive gels.[10]
-
Materials & Equipment:
-
Carbopol 974P, Hydroxypropyl methylcellulose (HPMC K100M)
-
This compound (lyophilized powder)
-
Glycerin (plasticizer/humectant)
-
Triethanolamine (B1662121) (neutralizing agent)
-
Purified water
-
Magnetic stirrer and overhead mechanical stirrer
-
pH meter, analytical balance
-
-
Procedure:
-
Disperse HPMC: Slowly sprinkle the required amount of HPMC into a vortex of purified water under constant magnetic stirring. Continue stirring until a homogenous dispersion is formed.
-
Disperse Carbopol: In a separate beaker, slowly disperse the required amount of Carbopol 974P in purified water using an overhead mechanical stirrer, avoiding clump formation. Allow it to hydrate (B1144303) completely (this may take several hours or overnight).
-
Combine Polymers: Slowly add the HPMC dispersion to the Carbopol dispersion under continuous stirring.
-
Add Excipients: Add glycerin to the polymer mixture and stir until uniform.
-
Incorporate this compound: Dissolve the pre-weighed this compound powder in a small amount of purified water and add it to the gel, stirring gently to ensure uniform distribution.
-
Neutralize the Gel: Slowly add triethanolamine dropwise while monitoring the pH. Continue until the desired pH (e.g., 6.8-7.2) is reached and a transparent, viscous gel is formed.
-
Final Mixing & Degassing: Stir the final gel gently to ensure homogeneity. Let it stand or centrifuge at low speed to remove any entrapped air bubbles.
-
Protocol 2: Evaluation of Mucoadhesive Strength (Tensile Test)
This protocol describes the widely used detachment force measurement method.[16][19]
-
Materials & Equipment:
-
Texture analyzer or universal testing machine with a suitable probe (e.g., 10 mm diameter cylindrical probe).
-
Porcine or bovine mucosal tissue (e.g., buccal or intestinal mucosa).
-
Phosphate buffered saline (PBS, pH 6.8) to simulate saliva.
-
Cyanoacrylate adhesive or double-sided tape.
-
-
Procedure:
-
Prepare Mucosal Tissue: Excise fresh mucosal tissue and equilibrate it in PBS at 37°C for 10-15 minutes. Securely attach the tissue to a fixed platform on the texture analyzer.
-
Apply Gel: Apply a standardized amount of the this compound gel formulation to the surface of the probe.
-
Initiate Test:
-
Lower the probe at a pre-defined speed (e.g., 0.5 mm/s) until it makes contact with the mucosal surface.
-
Apply a constant contact force (e.g., 0.5 N) for a set contact time (e.g., 60 seconds) to allow the mucoadhesive bond to form.
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
-
-
Measure Data: The instrument will record the force required to detach the probe from the mucosa as a function of displacement.
-
Calculate Results:
-
Peak Detachment Force (Fadh): The maximum force recorded during probe withdrawal.
-
Work of Adhesion (Wadh): Calculated from the area under the force-distance curve.[16] Higher values for both parameters indicate stronger mucoadhesion.
-
-
Protocol 3: In Vitro Release and Stability Testing (IVRT)
This protocol uses a vertical diffusion cell (Franz cell) to assess the release rate and stability of Hst-5.[12]
-
Materials & Equipment:
-
Vertical diffusion cell apparatus (e.g., Franz cell).
-
Synthetic membrane (e.g., Tuffryn, cellulose acetate) with a suitable pore size.
-
Receiver medium: PBS (pH 6.8) or other appropriate buffer.
-
Thermostatic water bath (37°C).
-
High-Performance Liquid Chromatography (HPLC) system for Hst-5 quantification.[4][20]
-
-
Procedure:
-
Setup Franz Cell: Mount the synthetic membrane between the donor and receiver compartments of the Franz cell. Fill the receiver compartment with pre-warmed (37°C) receiver medium and ensure no air bubbles are trapped beneath the membrane. Place the cell in the water bath and allow the system to equilibrate.
-
Apply Gel: Accurately weigh and apply a standardized amount of the this compound gel onto the membrane in the donor compartment.
-
Collect Samples: At pre-determined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receiver medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Analyze Samples:
-
Quantify Hst-5: Determine the concentration of this compound in each sample using a validated stability-indicating HPLC method.[4][21] This method should be able to separate intact Hst-5 from its degradation products.
-
Assess Stability: The appearance of new peaks corresponding to degradation products in the chromatograms over time indicates instability.
-
-
Calculate Results:
-
Calculate the cumulative amount and percentage of this compound released at each time point.
-
Plot the cumulative percentage of Hst-5 released versus time to obtain the drug release profile.
-
Calculate the percentage of intact Hst-5 remaining in the donor compartment at the end of the study to assess its stability within the formulation.
-
-
References
- 1. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing Functional Domain of this compound Improves Antifungal Activity and Prevents Proteolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of amino acid substitutions on proteolytic stability of this compound in the presence of secreted aspartyl proteases and salivary proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. Mucoadhesive polymers in peroral peptide drug delivery. VI. Carbomer and chitosan improve the intestinal absorption of the peptide drug buserelin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Novel Histatin-5 Mucoadhesive Gel for the Treatment of Oral Mucositis: In Vitro Characterization and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation and In Vitro Release Kinetics of Mucoadhesive Blend Gels Containing Matrine for Buccal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Mucoadhesive Polymers in Peroral Peptide Drug Delivery. VI. Carbomer and Chitosan Improve the Intestinal Absorption of the Peptide Drug Buserelin In Vivo | Semantic Scholar [semanticscholar.org]
- 15. Comparison of the mucoadhesive properties of various polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stablemicrosystems.com [stablemicrosystems.com]
- 20. Determination of the human salivary peptides histatins 1, 3, 5 and statherin by high-performance liquid chromatography and by diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
Technical Support Center: Enhancing Histatin 5 Efficacy Against Candida glabrata
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histatin 5 (Hst 5) and its activity against Candida glabrata. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, along with detailed experimental protocols and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally less effective against Candida glabrata compared to Candida albicans?
A1: The primary reason for the lower efficacy of this compound against C. glabrata is its significantly reduced intracellular uptake by this yeast species.[1][2][3] In C. albicans, Hst 5 is actively transported into the cell by polyamine transporters, specifically Dur3 and Dur31.[1][3][4][5] C. glabrata appears to lack a comparable efficient transport system for Hst 5, which is a critical rate-limiting step for its antifungal activity.[1][2][3] While Hst 5 can bind to the cell surface of C. glabrata, its inability to efficiently translocate into the cytoplasm, where its primary targets reside, leads to the observed resistance.[1][6]
Q2: My candidacidal assay shows minimal killing of C. glabrata even at high concentrations of this compound. Is this expected?
A2: Yes, this is a widely reported observation. Studies have consistently shown that C. glabrata is significantly more resistant to Hst 5 than C. albicans. For instance, at a concentration of 31 µM Hst 5, one study observed 65% killing of C. albicans, whereas the most susceptible C. glabrata strain tested only showed 22% killing, with other strains exhibiting as low as 8-10% killing.[1][2] Another study reported that 50 µM of Hst 5 killed a mean of only 62.9% of C. glabrata isolates, while being highly effective against other non-albicans Candida species.[7]
Q3: I am observing variability in this compound susceptibility among different C. glabrata strains. What could be the reason for this?
A3: Strain-dependent variability in Hst 5 susceptibility is expected and has been documented.[1][2] This variation can be attributed to differences in the low levels of Hst 5 uptake that do occur among strains.[8] Although the primary mechanism of resistance (inefficient uptake) is common across C. glabrata, subtle differences in cell wall composition or other uncharacterized transport mechanisms may contribute to these variations in susceptibility.
Q4: Does the cell wall of C. glabrata play a role in its resistance to this compound?
A4: While the cell wall is the initial point of interaction for Hst 5, its composition in C. glabrata does not appear to be the primary reason for resistance. Interestingly, C. glabrata has been found to have a higher surface level of β-1,3-glucans, a known binding moiety for Hst 5, compared to C. albicans.[1][2][3] However, this increased binding capacity does not translate to increased uptake and killing, further emphasizing that the critical step for Hst 5 efficacy is intracellular translocation.[1][2]
Q5: Are there any known strategies to increase the susceptibility of C. glabrata to this compound?
A5: Yes, several strategies are being explored to overcome the innate resistance of C. glabrata to Hst 5:
-
Genetic Engineering: Expression of the C. albicans polyamine transporters, CaDUR3 and CaDUR31, in C. glabrata has been shown to significantly increase Hst 5 uptake and result in a two-fold increase in killing.[1][2][3]
-
Peptide Conjugation: Conjugating Hst 5 or its active fragments to spermidine, a natural substrate for polyamine transporters, has been shown to enhance its uptake and fungicidal activity against C. glabrata.[4][8]
-
Combination with Zinc: The presence of zinc ions (Zn²⁺) can alter the mechanism of action of Hst 5. Instead of relying on intracellular targets, Zn²⁺-bound Hst 5 appears to form pores in the fungal membrane, leading to rapid cell death.[9][10] This zinc-potentiated activity is also effective against C. glabrata.[9]
Troubleshooting Guides
Problem 1: Inconsistent results in this compound killing assays with C. glabrata.
| Possible Cause | Troubleshooting Step |
| Variability in cell preparation | Ensure consistent growth phase of C. glabrata (mid-log phase is recommended). Wash cells thoroughly to remove any residual growth medium that might interfere with Hst 5 activity. |
| Peptide degradation | Use freshly prepared this compound solutions. Avoid repeated freeze-thaw cycles. Consider potential degradation by proteases if using complex media. |
| Inaccurate cell counting | Verify cell counts using multiple methods (e.g., hemocytometer and plating for CFU). |
| Strain contamination | Regularly check the purity of your C. glabrata strain. |
Problem 2: Difficulty in measuring this compound uptake in C. glabrata.
| Possible Cause | Troubleshooting Step |
| Low uptake levels | Increase the concentration of labeled Hst 5 (e.g., FITC-Hst 5 or biotinylated Hst 5). Increase the incubation time to allow for maximal uptake, although it will still be low compared to C. albicans. |
| High background fluorescence/signal | Include appropriate controls, such as cells incubated without labeled Hst 5 and cells incubated with labeled Hst 5 at 4°C to inhibit active transport. |
| Inefficient cell lysis for intracellular quantification | Use a robust lysis method (e.g., enzymatic digestion followed by mechanical disruption) to ensure complete release of intracellular Hst 5. |
Data Presentation
Table 1: Comparative Candidacidal Activity of this compound against C. albicans and C. glabrata
| Species | Strain | Hst 5 Concentration (µM) | % Killing | Reference |
| C. albicans | CAI4 | 31 | 65% | [1][2] |
| C. glabrata | Cg 931010 | 31 | 22% | [1][2] |
| C. glabrata | Cg 90030 | 31 | 8% | [1][2] |
| C. glabrata | Cg 90032 | 31 | 10% | [1][2] |
| C. glabrata | (mean of isolates) | 50 | 62.9% | [7] |
Table 2: Effect of CaDUR3 and CaDUR31 Expression on this compound Efficacy in C. glabrata
| Strain | Hst 5 Uptake | Hst 5 Killing | Reference |
| C. glabrata (wild-type) | Low | Low | [1][3] |
| C. glabrata expressing CaDUR3 and CaDUR31 | Increased | ~2-fold increase | [1][3] |
Table 3: Impact of Zinc on this compound Killing Activity against C. glabrata
| Condition | % Killing of C. glabrata | Reference |
| This compound alone (7.5 fmol/cell) | 30% | [9] |
| This compound (7.5 fmol/cell) + Zn²⁺ | Nearly 100% | [9] |
Experimental Protocols
1. Candidacidal Assay (Broth Microdilution Method)
This protocol is adapted from standard antifungal susceptibility testing methods.[11]
-
Microorganism Preparation: Culture C. glabrata in a suitable broth (e.g., YPD) overnight at 30°C. Dilute the overnight culture in fresh broth and grow to mid-log phase (OD₆₀₀ ≈ 0.8).[12] Wash the cells twice with a low-salt buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4). Resuspend the cells in the same buffer to a final concentration of 1 x 10⁶ cells/mL.[12]
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable buffer. Perform serial dilutions of Hst 5 in the assay buffer.
-
Assay: In a 96-well microtiter plate, add 50 µL of the cell suspension to 50 µL of the serially diluted Hst 5 solutions. Include a positive control (cells with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[11]
-
Viability Assessment: After incubation, serially dilute the cell suspensions from each well in buffer. Plate 100 µL of appropriate dilutions onto YPD agar (B569324) plates. Incubate the plates at 30°C for 24-48 hours.
-
Data Analysis: Count the number of colony-forming units (CFUs) on each plate. Calculate the percentage of killing for each Hst 5 concentration relative to the positive control.
2. This compound Uptake Assay (Using Fluorescently Labeled Hst 5)
This protocol is a general guide for assessing peptide uptake using flow cytometry.
-
Cell Preparation: Prepare C. glabrata cells as described in the candidacidal assay protocol.
-
Labeling: Use a fluorescently labeled Hst 5 derivative (e.g., FITC-Hst 5).
-
Uptake Experiment: Incubate the washed C. glabrata cells (1 x 10⁷ cells/mL) with the fluorescently labeled Hst 5 at a desired concentration (e.g., 15 µM) at 37°C for various time points (e.g., 5, 15, 30 minutes).[2] To distinguish between cell surface binding and internalization, run a parallel experiment at 4°C, which inhibits energy-dependent uptake.
-
Washing: After incubation, wash the cells twice with ice-cold buffer to remove unbound peptide.
-
Flow Cytometry Analysis: Resuspend the cells in buffer and analyze them using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.
-
Data Interpretation: Compare the MFI of cells incubated at 37°C to those incubated at 4°C to determine the extent of internalization.
Mandatory Visualizations
Caption: this compound mechanism and resistance in C. glabrata.
Caption: Workflow for a standard candidacidal assay.
Caption: Strategies to overcome C. glabrata resistance to this compound.
References
- 1. This compound Resistance of Candida glabrata Can Be Reversed by Insertion of Candida albicans Polyamine Transporter-Encoding Genes DUR3 and DUR31 | PLOS One [journals.plos.org]
- 2. This compound Resistance of Candida glabrata Can Be Reversed by Insertion of Candida albicans Polyamine Transporter-Encoding Genes DUR3 and DUR31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound resistance of Candida glabrata can be reversed by insertion of Candida albicans polyamine transporter-encoding genes DUR3 and DUR31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The Antimicrobial Peptide Histatin-5 Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of histatin-5 against non-albicans Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Spermidine Conjugates Have Enhanced Fungicidal Activity and Efficacy as a Topical Therapeutic for Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc Binding by this compound Promotes Fungicidal Membrane Disruption in C. albicans and C. glabrata [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reducing Functional Domain of this compound Improves Antifungal Activity and Prevents Proteolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Activity and Action Mechanism of this compound-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
Loss of Histatin 5 activity when complexed with other salivary proteins like amylase
Welcome to the technical support center for researchers working with Histatin 5 (Hst 5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning the loss of Hst 5 activity upon complexation with other salivary proteins like amylase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a 24-amino acid, histidine-rich cationic peptide found in human saliva.[1][2] It is one of the most potent members of the histatin family of salivary peptides and exhibits strong antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][3][4] Its primary biological role is considered to be a key component of the innate immune system in the oral cavity, helping to control fungal populations.
Q2: My this compound shows reduced antifungal activity in my experiments. What could be the cause?
A2: Several factors can lead to a reduction in this compound activity. These include:
-
Complexation with other proteins: Hst 5 is known to form complexes with other salivary proteins, such as amylase. This interaction can mask the active sites of Hst 5, leading to a decrease in its antifungal potency.[5][6][7]
-
Proteolytic degradation: Saliva contains proteases that can degrade Hst 5, reducing its effective concentration. C. albicans itself also secretes aspartyl proteases that can cleave and inactivate Hst 5.[3][4]
-
High ionic strength: The antifungal activity of Hst 5 can be diminished in buffers with high ionic strength, which may interfere with its initial electrostatic interaction with the fungal cell surface.[8]
-
Interaction with metal ions: Hst 5 can bind to metal ions such as iron, which has been shown to significantly decrease its candidacidal ability.[9][10]
Q3: How does the complexation of this compound with salivary amylase affect its function?
A3: Studies have demonstrated that when this compound forms a complex with salivary amylase, its antifungal activity against C. albicans is significantly reduced.[5][6][7] The exact mechanism is not fully elucidated, but it is hypothesized that the binding of the larger amylase protein to Hst 5 sterically hinders the interaction of Hst 5 with its target on the fungal cell surface.
Q4: Have the binding affinity (K_d) and IC50 for the this compound-amylase interaction been determined?
A4: To date, specific quantitative data for the binding affinity (K_d) and the half-maximal inhibitory concentration (IC50) of amylase on this compound's antifungal activity have not been extensively reported in the literature. While studies confirm the inhibitory effect of this complexation, they primarily present this as a qualitative or semi-quantitative reduction in fungal killing at various concentrations.[5][6][7]
Troubleshooting Guides
This section provides guidance on common issues encountered during key experimental procedures involving this compound.
Issue 1: Inconsistent or Low Antifungal Activity of this compound in C. albicans Killing Assays
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh this compound solutions for each experiment. - If working with saliva samples, consider adding protease inhibitors. Note that some inhibitors may affect C. albicans viability, so appropriate controls are necessary. - Minimize the duration of incubation in environments containing proteases. |
| Incorrect Buffer Conditions | - Use a low ionic strength buffer, such as 10 mM sodium phosphate (B84403) buffer (pH 7.4), for the assay. High salt concentrations can inhibit Hst 5 activity.[8] - Ensure the pH of the buffer is stable throughout the experiment, as pH changes can affect the charge of Hst 5 and its interaction with the fungal cell.[2] |
| Presence of Inhibitory Proteins | - If using a protein mixture (e.g., saliva), be aware that proteins like amylase can complex with and inhibit Hst 5.[5][6][7] - To confirm Hst 5-specific activity, consider purifying Hst 5 from the mixture or using a synthetic version. |
| Interaction with Metal Ions | - If your experimental system contains metal ions, particularly iron, be aware that they can bind to Hst 5 and reduce its activity.[9][10] - Use buffers and reagents with minimal metal contamination. |
| C. albicans Growth Phase | - Use C. albicans cells from the mid-logarithmic growth phase for consistent results, as their susceptibility to Hst 5 may vary with the growth stage. |
Issue 2: Poor Yield or Non-specific Binding in Co-Immunoprecipitation (Co-IP) of this compound and its Binding Partners
| Potential Cause | Troubleshooting Steps |
| Inefficient Antibody Binding | - Ensure the antibody is specific to this compound and has a high affinity. - Optimize the antibody concentration; too little will result in low yield, while too much can increase non-specific binding. - Choose the appropriate bead type (e.g., Protein A or Protein G) based on the antibody's isotype and origin. |
| Weak or Transient Protein-Protein Interaction | - Perform the Co-IP under conditions that stabilize the interaction. This may include using buffers with physiological salt concentrations and pH. - Consider using a cross-linking agent to stabilize the complex before cell lysis, but be aware that this can create artificial interactions and may require optimization. |
| High Background/Non-specific Binding | - Pre-clear the cell lysate with beads before adding the specific antibody to reduce non-specific binding. - Increase the number and stringency of washes after immunoprecipitation. You can optimize the wash buffer by slightly increasing the detergent or salt concentration. - Include a negative control using a non-specific IgG antibody to assess the level of non-specific binding. |
| Disruption of the Protein Complex | - Use a mild lysis buffer to maintain the integrity of the protein complex. Buffers with high concentrations of harsh detergents can disrupt protein-protein interactions. - Perform all steps at 4°C to minimize protease activity and maintain protein stability. |
Experimental Protocols
Protocol 1: Candida albicans Killing Assay
This protocol is a standard method to assess the antifungal activity of this compound.
-
C. albicans Culture Preparation:
-
Inoculate C. albicans in a suitable liquid medium (e.g., YPD broth) and grow overnight at 30°C with shaking.
-
The following day, dilute the overnight culture into fresh medium and grow for another 3-4 hours to reach the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with a low ionic strength buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4), and resuspend in the same buffer to a final concentration of approximately 1 x 10^6 cells/mL.
-
-
Incubation with this compound:
-
In a microtiter plate or microcentrifuge tubes, mix the C. albicans cell suspension with various concentrations of this compound (and/or the Hst 5-amylase complex).
-
Include a control with no this compound.
-
Incubate the mixture for 60-90 minutes at 37°C with gentle shaking.
-
-
Determination of Cell Viability:
-
After incubation, serially dilute the cell suspensions in the phosphate buffer.
-
Plate a known volume of the appropriate dilutions onto agar (B569324) plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 37°C for 24-48 hours until colonies are visible.
-
Count the number of colony-forming units (CFUs) on each plate.
-
Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU_treated / CFU_control)] * 100
-
Protocol 2: Co-Immunoprecipitation (Co-IP) of this compound and Salivary Amylase
This protocol outlines the steps to identify the interaction between this compound and other salivary proteins like amylase.[5][6][7]
-
Preparation of Saliva Sample:
-
Collect whole saliva and clarify it by centrifugation to remove cells and debris.
-
Determine the total protein concentration of the saliva supernatant.
-
-
Antibody-Bead Conjugation:
-
Resuspend Protein A/G magnetic beads in a binding buffer.
-
Add a specific anti-Histatin 5 antibody and incubate to allow the antibody to bind to the beads.
-
Wash the beads to remove any unbound antibody.
-
-
Immunoprecipitation:
-
Incubate the antibody-conjugated beads with the clarified saliva sample for several hours to overnight at 4°C with gentle rotation. This allows the antibody to capture this compound and any interacting proteins.
-
Include a negative control with a non-specific IgG antibody.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with a wash buffer (e.g., PBS with a low concentration of non-ionic detergent) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-amylase antibody to confirm the presence of amylase in the complex. Alternatively, the eluted proteins can be identified using mass spectrometry.
-
Visualizations
Caption: Mechanism of this compound antifungal activity and its inhibition by amylase.
Caption: Workflow for studying Hst 5-protein interactions and functional consequences.
Caption: Troubleshooting logic for reduced this compound antifungal activity.
References
- 1. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antimicrobial Peptide Histatin-5 Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Identification of this compound Salivary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Identification of this compound Salivary Complexes | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 9. Iron binding modulates candidacidal properties of salivary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron Binding Modulates Candidacidal Properties of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Histatin 5 and Its Synthetic Derivatives: Unveiling Enhanced Antifungal Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal properties of the naturally occurring human salivary peptide, Histatin 5, and its rationally designed synthetic derivatives. Through a detailed examination of experimental data, this document highlights the advancements in peptide engineering aimed at augmenting the therapeutic potential of this promising antifungal agent.
This compound (Hst 5), a 24-amino acid cationic peptide found in human saliva, plays a crucial role in the innate immune defense against fungal pathogens, most notably Candida albicans. Its inherent antifungal activity has spurred significant interest in its development as a novel therapeutic. However, challenges such as susceptibility to proteolytic degradation have driven the creation of synthetic derivatives with improved stability and enhanced candidacidal effects. This guide delves into a comparative analysis of these next-generation peptides, presenting quantitative data on their antifungal efficacy and detailing the experimental methodologies used for their evaluation.
Quantitative Comparison of Antifungal Activity
The antifungal potency of this compound and its derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in viable organisms. The following tables summarize the available quantitative data from various studies, offering a side-by-side comparison of the antifungal activity of this compound and its key synthetic derivatives against pathogenic Candida species.
| Peptide/Derivative | Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference(s) |
| This compound (Hst 5) | Candida albicans | 8 - 16 | - | [1][2] |
| Candida glabrata | >50 | - | [3][4] | |
| Candida krusei | - | - | [5][6] | |
| Cryptococcus neoformans | - | - | [5][6] | |
| P113 | Candida albicans | 2 - 4 | - | [7][8] |
| Candida albicans (Fluconazole-resistant) | - | - | [9] | |
| Candida glabrata | - | - | [2] | |
| Candida parapsilosis | - | - | [2] | |
| Candida tropicalis | - | - | [2] | |
| K11R-K17R Hst 5 | Candida albicans | Enhanced activity compared to Hst 5 | - | [10][11][12] |
| Hst 54–15-Spermidine | Candida albicans | Significantly more effective than Hst 5 | - | [3][4][13] |
| Candida glabrata | Significantly more effective than Hst 5 | - | [3][4][13] | |
| di-PH2 (Hst 5-Halocidin Hybrid) | Candida spp. | 1 - 2 | - | [7][8] |
| di-WP2 (Hst 5-Halocidin Hybrid) | Candida spp. | 2 - 4 | - | [7][8] |
| HHP1 (Hst 5-Halocidin Hybrid) | Candida spp. | 2 - 4 | - | [7][8] |
Note: "-" indicates data not available in the cited sources. The activity of some derivatives is described qualitatively as "enhanced" or "more effective" in the literature, without providing specific MIC/MFC values.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antifungal activity of this compound and its derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antimicrobial peptides.[14][15][16][17]
-
Preparation of Fungal Inoculum: Fungal colonies are suspended in a sterile broth medium and the concentration is adjusted to a standard density (typically 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Peptide Preparation and Serial Dilution: The peptide is dissolved in an appropriate solvent and serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate also includes a positive control (fungus without peptide) and a negative control (broth only). The plate is then incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[15][16]
Minimum Fungicidal Concentration (MFC) Assay
The MFC assay is performed to determine whether a peptide is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Subculturing from MIC Wells: Following the MIC determination, a small aliquot (e.g., 10-20 µL) is taken from each well that showed no visible growth.
-
Plating and Incubation: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated at 35-37°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the peptide that results in no colony growth or a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[18]
Radial Diffusion Assay
This assay provides a measure of the antimicrobial activity of a peptide by observing the zone of growth inhibition in an agar gel.[19]
-
Preparation of Agar Plates: A molten agar medium is seeded with a standardized concentration of the fungal inoculum and poured into petri dishes.
-
Application of Peptide: Once the agar has solidified, small wells are punched into the agar, and a known concentration of the peptide solution is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: The antifungal activity is quantified by measuring the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their antifungal effects through a multi-step process that involves binding to the fungal cell surface, internalization, and interaction with intracellular targets.[5][20][21][22] The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound and its derivatives.
Caption: General workflow for MIC and MFC determination.
Conclusion
The development of synthetic derivatives of this compound represents a significant advancement in the quest for novel antifungal therapeutics. By modifying the peptide's structure, researchers have successfully created analogues with enhanced stability and superior candidacidal activity compared to the parent molecule. Derivatives such as P113, the K11R-K17R variant, and this compound-conjugates have demonstrated promising results, including efficacy against drug-resistant fungal strains and improved performance in biofilm models.[3][4][9][11] The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued exploration and optimization of this compound-based peptides as a potent new class of antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound-Spermidine Conjugates Have Enhanced Fungicidal Activity and Efficacy as a Topical Therapeutic for Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Envisaging Antifungal Potential of this compound: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Activity and Action Mechanism of this compound-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity and Action Mechanism of this compound-Halocidin Hybrid Peptides against Candida ssp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
- 13. This compound-spermidine conjugates have enhanced fungicidal activity and efficacy as a topical therapeutic for oral candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
Histatin 5: A Comparative Analysis of its Efficacy Against Oral Candidiasis In Vitro and In Vivo
A comprehensive review of the potent antifungal peptide Histatin 5, detailing its performance in laboratory settings versus live models in the fight against oral candidiasis. This guide synthesizes key experimental data, outlines methodologies, and visualizes the mechanisms of action for researchers and drug development professionals.
This compound (Hst-5), a naturally occurring histidine-rich cationic peptide found in human saliva, has emerged as a promising therapeutic agent against oral candidiasis, primarily caused by the opportunistic yeast Candida albicans.[1][2] Its potent antifungal activity, coupled with a low propensity for inducing resistance, makes it an attractive alternative to conventional antifungal drugs, which are increasingly challenged by resistance.[1][2] This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and protocols.
Quantitative Efficacy: A Tale of Two Environments
The effectiveness of this compound has been demonstrated in both controlled laboratory settings (in vitro) and in living organisms (in vivo). While in vitro studies provide a foundational understanding of its direct antifungal activity, in vivo models offer crucial insights into its therapeutic potential in a complex biological system.
| Parameter | In Vitro Findings | In Vivo Findings (Murine Model) | Reference |
| Concentration for Efficacy | A concentration-dependent killing effect is observed. 5 µg/ml of purified Hst-5 can result in 90% killing of C. albicans. The median lethal dose (LD50) has been determined to be between 15 µM and 20 µM. | A hydrogel formulation with Hst-5 applied topically three times daily was effective in protecting against the development of oral candidiasis. In some instances, it cleared existing lesions. | [1][3][4] |
| Fungal Burden Reduction | Not directly applicable. Efficacy is measured by percentage of killing or inhibition of growth. | In a mouse model of oral candidiasis, a high level of C. albicans was recovered from untreated mice, whereas in the Hst-5 treated group, no C. albicans was recovered from 19 of 41 mice, with low-level recovery from 11 of 41 mice. | [1] |
| Effect on Host Tissue | Studies using reconstructed human oral epithelium show that Hst-5 can reduce the adhesion and growth of C. albicans without causing significant cytotoxicity to the epithelial cells. | Histopathological analysis of tongue tissue from treated mice confirmed the clearance of lesions and a reduction in associated tissue inflammation. Hst-5 also exhibits anti-inflammatory and wound-healing properties. | [1][5] |
Mechanism of Action: An Intracellular Assault
Unlike many conventional antifungal agents that target the cell membrane, this compound exerts its candidacidal effect through a multi-step intracellular process. It does not cause pore formation or membrane lysis.[6][7]
The proposed mechanism involves:
-
Binding and Entry: Hst-5 initially binds to C. albicans cell wall proteins (Ssa1/2) and is then actively transported into the fungal cell via polyamine transporters in an energy-dependent manner.[6][7]
-
Intracellular Targeting: Once inside, Hst-5 targets mitochondria, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[1][7]
-
Induction of Osmotic Stress: The ultimate cause of cell death is believed to be volume dysregulation and ion imbalance triggered by osmotic stress.[6][7] This is supported by the observation that Hst-5 treatment leads to the phosphorylation of the Hog1 stress-activated MAPK.[2][6]
-
ATP Efflux: Hst-5 also induces a non-lytic release of intracellular ATP, which may act as a signal for cytotoxicity by binding to membrane purinergic receptors.[2][6][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound.
In Vitro Killing Assay
This assay quantifies the direct candidacidal activity of this compound.
-
Candida albicans Culture: C. albicans strains are grown in a suitable broth (e.g., Sabouraud Dextrose Broth) overnight at 37°C. The cells are then harvested, washed with a buffer (e.g., PBS), and resuspended to a specific concentration (e.g., 1 x 10^6 cells/mL).
-
Incubation with this compound: The fungal suspension is incubated with varying concentrations of this compound for a defined period (e.g., 1 hour) at 37°C. A control group with buffer only is included.
-
Quantification of Viable Cells: After incubation, the mixture is serially diluted and plated on agar (B569324) plates (e.g., Sabouraud Dextrose Agar).
-
Colony Forming Unit (CFU) Counting: The plates are incubated for 24-48 hours, and the resulting colonies are counted. The percentage of killing is calculated by comparing the CFU counts of the this compound-treated groups to the control group.[1]
In Vivo Murine Model of Oral Candidiasis
This model assesses the therapeutic efficacy of this compound in a living organism.
-
Immunosuppression (Optional but common): Mice (e.g., C57BL/6) are often immunosuppressed to facilitate a robust and reproducible infection. This can be achieved through the administration of agents like cortisone (B1669442) acetate.
-
Infection: A cotton swab saturated with a high concentration of C. albicans is placed sublingually for a set duration (e.g., 75 minutes).
-
Treatment: One day post-infection, a hydrogel formulation containing this compound is applied topically to the oral cavity of the mice. Treatment is typically administered daily for several days. A control group receives the hydrogel vehicle without this compound.[1][9]
-
Assessment of Fungal Burden: At the end of the treatment period, mice are euthanized, and their tongues are excised. The tongues are homogenized, and the homogenate is plated to determine the number of viable C. albicans (CFU/gram of tissue).[1]
-
Histopathological Analysis: Tongue tissues may also be fixed, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize fungal hyphae and assess tissue inflammation.[1]
References
- 1. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | this compound inhibits adhesion of C. albicans to Reconstructed Human Oral Epithelium [frontiersin.org]
- 6. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and In Vivo Evaluation of a Novel Histatin-5 Bioadhesive Hydrogel Formulation against Oral Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Histatin 5 as a Therapeutic Agent for Fluconazole-Resistant Candida auris: A Comparative Guide
An objective comparison of Histatin 5's performance with alternative antifungal agents against the multidrug-resistant pathogen, Candida auris.
The emergence of fluconazole-resistant Candida auris poses a significant global health threat, necessitating the exploration of novel therapeutic agents. This guide provides a comparative analysis of this compound, a naturally occurring human salivary peptide, against established antifungal drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Performance Comparison: Planktonic and Biofilm Susceptibility
The following tables summarize the in vitro efficacy of this compound and current frontline antifungal agents against fluconazole-resistant Candida auris. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Susceptibility of Planktonic Fluconazole-Resistant Candida auris
| Antifungal Agent | Class | MIC Range (µg/mL) against Fluconazole-Resistant C. auris | Killing Percentage | Citation(s) |
| This compound | Antimicrobial Peptide | Not typically measured by MIC; activity assessed by killing assays | 55-90% killing at 7.5 µM (approximately 25 µg/mL) | [1][2][3] |
| Anidulafungin | Echinocandin | 0.5 - ≥4 | Not specified | [4][5][6][7] |
| Caspofungin | Echinocandin | MICs can be inconsistent due to paradoxical growth | Not specified | [8][9] |
| Micafungin | Echinocandin | 0.125 - ≥4 | Potent fungicidal effect at MICs <4 µg/mL | [9][10][11] |
| Amphotericin B | Polyene | 0.25 - ≥2 (Resistance breakpoint ≥2 µg/mL) | Not specified | [10][12][13][14] |
Note: Fluconazole resistance in C. auris is defined by a Minimum Inhibitory Concentration (MIC) of ≥32 µg/mL.[15]
Table 2: Efficacy Against Candida auris Biofilms
Biofilms are a major concern in clinical settings as they exhibit increased resistance to antifungal treatments.
| Antifungal Agent | Biofilm Inhibition/Disruption | Citation(s) |
| This compound | Inhibited C. auris biofilm formation and reduced metabolic activity of mature biofilms by up to 76% and 66% respectively at 25 µg/mL. | [16][17] |
| Echinocandins | Generally considered first-line therapy, but some isolates show reduced susceptibility. Caspofungin has been reported as ineffective against some C. auris biofilms. | [9][18][19] |
| Amphotericin B | Variable efficacy; some isolates exhibit resistance. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are protocols for key experiments cited in this guide.
Protocol 1: Antifungal Susceptibility Testing of Planktonic C. auris
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M27-S4 guidelines for yeast broth microdilution.[20][21][22][23]
-
Inoculum Preparation: C. auris isolates are cultured on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared C. auris suspension.
-
Incubation: The plates are incubated at 35°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.
Protocol 2: C. auris Biofilm Formation and Disruption Assay
This protocol outlines a common method for assessing the anti-biofilm activity of a compound.[24][25][26]
-
Biofilm Formation: C. auris cells are suspended in RPMI 1640 medium and added to the wells of a 96-well flat-bottom plate. The plate is incubated for 24 hours at 37°C to allow for biofilm formation.
-
Biofilm Washing: After incubation, the supernatant is removed, and the biofilms are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Treatment: The antifungal agent, diluted in fresh RPMI 1640 medium, is added to the wells containing the pre-formed biofilms. The plate is then incubated for another 24 hours.
-
Viability Assessment (XTT Assay): The viability of the biofilm is quantified using the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The metabolic activity of the cells reduces XTT to a formazan (B1609692) product, which can be measured colorimetrically. The reduction in color intensity in treated wells compared to untreated controls indicates the efficacy of the antifungal agent in disrupting the biofilm.
Visualizing Mechanisms and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key biological processes and experimental workflows.
Conclusion
The data presented in this guide suggest that this compound is a promising therapeutic candidate against fluconazole-resistant Candida auris. Its distinct mechanism of action, targeting intracellular components and inducing osmotic stress, circumvents the common resistance pathways developed against azoles.[1][3] Furthermore, its efficacy against biofilms, a significant challenge in treating C. auris infections, warrants further investigation. While echinocandins remain the first-line treatment, the emergence of resistance underscores the need for alternative therapies like this compound.[9][19] The provided experimental protocols offer a standardized framework for researchers to validate and compare the efficacy of novel antifungal agents against this formidable pathogen.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole-Resistant Candida auris Is Susceptible to Salivary this compound Killing and to Intrinsic Host Defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Minimum Inhibitory Concentrations of Anidulafungin as a Potential Predictor of Biocide Susceptibility of Clade 1 Candidozyma (Candida) auris Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heightened Efficacy of Anidulafungin When Used in Combination with Manogepix or 5-Flucytosine against Candida auris In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Candida auris: Epidemiology, Diagnosis, Pathogenesis, Antifungal Susceptibility, and Infection Control Measures to Combat the Spread of Infections in Healthcare Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Candida auris and multidrug resistance: Defining the new normal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic Optimization for Treatment of Invasive Candida auris Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo emergence of high-level resistance during treatment reveals the first identified mechanism of amphotericin B resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 15. Candida auris Isolates Resistant to Three Classes of Antifungal Medications â New York, 2019 | MMWR [cdc.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Combined Antifungal Resistance and Biofilm Tolerance: the Global Threat of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Labs Can Help Fight Candida Auris With Guidelines | CLSI [clsi.org]
- 22. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 23. standards.globalspec.com [standards.globalspec.com]
- 24. This compound variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of Candida auris Biofilm Formation on Medical and Environmental Surfaces by Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. "Susceptibility of Candida biofilms to this compound and fluconazole" by Krystyna Konopka, Barbara Dorocka-Bobkowska et al. [scholarlycommons.pacific.edu]
Histatin 5: A Salivary Peptide's Potent Bactericidal Activity Against ESKAPE Pathogens
A comprehensive comparison of the bactericidal spectrum and mechanisms of action of Histatin 5, a naturally occurring human salivary peptide, against the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). This guide provides researchers, scientists, and drug development professionals with a detailed analysis of its efficacy, supported by experimental data and methodologies.
This compound (Hst 5), a 24-amino acid histidine-rich peptide found in human saliva, is emerging as a promising candidate in the search for novel antimicrobial agents. Primarily known for its potent antifungal activity against Candida albicans, recent studies have unveiled its significant bactericidal effects against five of the six ESKAPE pathogens, a group of multidrug-resistant bacteria that are a leading cause of hospital-acquired infections.[1][2][3] This guide synthesizes the current understanding of this compound's effectiveness against these formidable pathogens, detailing its bactericidal spectrum, mechanisms of action, and the experimental protocols used to elucidate these properties.
Quantitative Bactericidal Spectrum of this compound
The bactericidal activity of this compound against ESKAPE pathogens varies, with distinct mechanisms of killing observed for different species. The following table summarizes the available quantitative data on the efficacy of this compound. It is important to note that standard minimum inhibitory concentration (MIC) values could not be determined for E. faecium and S. aureus using conventional broth microdilution methods due to the inactivation of this compound by media components.[3]
| Pathogen | Percent Killing (30 µM Hst 5) | MIC (µM) | Primary Mechanism of Action |
| Enterococcus faecium | 20-60% (in 10 mM NaPB)[1][2][3] | Not Determined | Energy-dependent internalization[1][3] |
| Staphylococcus aureus | 60-70% (in 10 & 100 mM NaPB)[1][2][3] | Not Determined | Non-lytic and energy-independent[1][3] |
| Klebsiella pneumoniae | No activity against planktonic cells; 20% killing of biofilm cells[1][3] | Not Applicable | Lack of sustained binding to planktonic cells[3] |
| Acinetobacter baumannii | 85-90% (in 10 & 100 mM NaPB)[1][2][3] | 38 | Membrane disruption[1][3] |
| Pseudomonas aeruginosa | >99% (in 10 mM NaPB)[1][2][3] | 47 | Membrane disruption[1][3] |
| Enterobacter cloacae | 60-80% (in 10 mM NaPB)[1][2][3] | 90 | Energy-dependent internalization[1][3] |
Mechanisms of Action: A Dichotomous Approach
This compound employs at least two distinct strategies to kill ESKAPE pathogens, highlighting its versatility as an antimicrobial peptide.
1. Rapid Membrane Disruption: Against Gram-negative pathogens Pseudomonas aeruginosa and Acinetobacter baumannii, this compound acts swiftly by disrupting the bacterial membrane.[1][3] This lytic mechanism is energy-independent and leads to rapid cell death.
2. Energy-Dependent Internalization: For Enterococcus faecium and Enterobacter cloacae, the killing process is more intricate, requiring the peptide to be internalized by the bacterial cell in an energy-dependent manner.[1][3] Once inside, it is presumed to interact with intracellular targets, leading to cell death. The precise intracellular targets in these bacteria are yet to be fully elucidated.[4]
A Unique Case: Staphylococcus aureus : The mechanism of killing for the Gram-positive bacterium Staphylococcus aureus is distinct from the others. It is a non-lytic and energy-independent process, suggesting a different mode of action that does not rely on membrane disruption or active uptake.[1][3]
The Resistant Outlier: Klebsiella pneumoniae : In its free-floating, planktonic form, Klebsiella pneumoniae is resistant to this compound. This resistance is attributed to the peptide's inability to maintain a stable binding to the bacterial surface.[3] Interestingly, this compound does exhibit some activity against K. pneumoniae within a biofilm structure.[1][3]
A spermidine-conjugated derivative of this compound, Hst5-Spd, has been shown to have improved killing activity against E. faecium, E. cloacae, and A. baumannii.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the bactericidal spectrum and mechanisms of action of this compound.
Bactericidal Assay (Time-Kill Assay)
This assay is used to determine the rate and extent of bacterial killing by an antimicrobial agent over time.
-
Bacterial Culture Preparation: Grow bacterial strains to the mid-logarithmic phase in an appropriate broth medium (e.g., Tryptic Soy Broth for E. faecium and S. aureus; Luria-Bertani broth for others) at 37°C.
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them twice with 10 mM sodium phosphate (B84403) buffer (NaPB), pH 7.4.
-
Incubation with this compound: Resuspend the washed cells in 10 mM NaPB to a final concentration of approximately 1-2 x 10^6 colony-forming units (CFU)/mL. Add this compound to the desired final concentration (e.g., 30 µM).
-
Time-Point Sampling: Incubate the mixture at 37°C. At specific time points (e.g., 1, 60, and 300 minutes), withdraw aliquots of the suspension.
-
Viable Cell Counting: Serially dilute the aliquots in NaPB and plate them on appropriate agar (B569324) plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL.
-
Data Analysis: Calculate the percentage of killing by comparing the CFU/mL of the this compound-treated samples to the CFU/mL of an untreated control at each time point.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and dilute it in a suitable broth (e.g., 10% Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of this compound in the same broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control well (bacteria without peptide) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed.
Visualizing the Science
To better illustrate the experimental processes and the proposed mechanisms of action, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 2. Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Salivary Protein this compound Has Potent Bactericidal Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salivary Antimicrobial Peptide Histatin-5 Does Not Display Zn(II)-Dependent or -Independent Activity against Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Histatin 5 and Other Natural Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of histatin 5 with two other prominent natural antimicrobial peptides: lactoferrin and human neutrophil defensin (B1577277) 1 (HNP-1). The information presented herein is supported by experimental data to assist researchers and professionals in the field of drug development in making informed decisions.
Quantitative Antimicrobial Efficacy
The antimicrobial activities of this compound, lactoferrin, and human neutrophil defensin 1 (HNP-1) have been evaluated against a range of pathogens. The following tables summarize their minimum inhibitory concentrations (MICs), which represent the lowest concentration of the peptide that inhibits the visible growth of a microorganism. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Antifungal Activity against Candida albicans
| Antimicrobial Peptide | MIC (µg/mL) | Relevant Findings |
| This compound | 10 - 20 | Potent activity against various Candida species. Its action is non-lytic and involves intracellular targets.[1][2][3] |
| Lactoferrin | 8 - 100+ | Broadly active against yeast. Its efficacy is influenced by iron saturation.[4][5][6][7] |
| Human Neutrophil Defensin 1 (HNP-1) | 7.8 - 62.5 | Exhibits a similar mechanism of action against C. albicans as this compound, involving non-lytic ATP efflux.[8][9] |
Table 2: Antibacterial Activity against Various Pathogens
| Antimicrobial Peptide | Target Pathogen | MIC (µg/mL) | Relevant Findings |
| This compound (Dhvar-5, a synthetic analogue) | Staphylococcus aureus (MRSA) | Starting at 6 | Effective against methicillin-resistant S. aureus.[10] |
| Lactoferrin (hLF1-11, a peptide derivative) | Staphylococcus aureus (MRSA) | Starting at 6 | Demonstrates dose-dependent killing of various bacterial strains.[10] |
| Human Neutrophil Defensin 1 (HNP-1) | Staphylococcus aureus | Not specified in direct comparison | Potent against Gram-positive bacteria.[11] |
| This compound | Streptococcus mutans | >50 | Shows limited activity against several oral streptococci under conditions mimicking saliva. |
| Lactoferrin (hLF1-11) | Streptococcus mutans | Potent bactericidal activity | Acts via an intracellular mechanism that may involve DNA binding.[12] |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of this compound, lactoferrin, and HNP-1 are distinct, targeting different cellular processes and structures.
This compound
This compound's primary mechanism, particularly against Candida albicans, is non-lytic and involves a multi-step process. It begins with binding to the fungal cell wall, followed by translocation into the cytoplasm in an energy-dependent manner.[1][2][13] Once inside, it targets intracellular components, leading to the efflux of ATP and potassium ions, which causes a fatal ionic imbalance and volume dysregulation.[3][13]
Signaling Pathway of this compound against Candida albicans
Lactoferrin
Lactoferrin employs a dual-action mechanism. Firstly, it sequesters iron, an essential nutrient for microbial growth, thereby creating a bacteriostatic or fungistatic environment.[4][7] Secondly, it can directly interact with the microbial cell surface, leading to membrane disruption and cell lysis.[5][7][14] This direct interaction is often mediated by lactoferricin, a peptide derived from lactoferrin.
Mechanism of Action of Lactoferrin
Human Neutrophil Defensin 1 (HNP-1)
Against C. albicans, HNP-1's mechanism is remarkably similar to that of this compound, involving a non-lytic release of cellular ATP.[8][9] This suggests that both peptides may interact with shared components on the yeast cell surface.[8][9] In addition to its direct antimicrobial effects, HNP-1 can also modulate the host immune response by activating signaling pathways such as NF-κB and IRF1 in immune cells.[15]
Signaling Pathway of Human Neutrophil Defensin 1
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of these antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial peptide that prevents the visible growth of a microorganism.[16][17][18][19][20]
Experimental Workflow for MIC Determination
Protocol:
-
Peptide Preparation: A two-fold serial dilution of the antimicrobial peptide is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The target microorganism is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the peptide dilutions is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
ATP Efflux Assay
This assay measures the release of intracellular ATP from microbial cells upon treatment with an antimicrobial peptide, indicating membrane disruption or altered cellular processes.[21]
Protocol:
-
Cell Preparation: Microbial cells are grown to the mid-log phase, harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Treatment: The cell suspension is incubated with various concentrations of the antimicrobial peptide for a defined period (e.g., 30-60 minutes).
-
Sample Collection: After incubation, the cell suspension is centrifuged to pellet the cells. The supernatant, containing the released ATP, is collected.
-
ATP Measurement: The amount of ATP in the supernatant is quantified using a luciferin-luciferase-based ATP assay kit. The luminescence produced is proportional to the ATP concentration and is measured using a luminometer.
-
Data Analysis: The results are typically expressed as the percentage of total intracellular ATP released, which is determined by lysing an untreated cell sample to measure the maximum possible ATP release.
Hemolysis Assay
This assay assesses the cytotoxicity of antimicrobial peptides by measuring their ability to lyse red blood cells.[22][23][24][25]
Protocol:
-
Red Blood Cell (RBC) Preparation: Freshly obtained red blood cells (typically from human or sheep) are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended to a specific concentration (e.g., 2-4% v/v).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide in a microtiter plate for a set time (e.g., 1 hour) at 37°C.
-
Controls: Positive (100% hemolysis, e.g., using Triton X-100) and negative (0% hemolysis, e.g., buffer alone) controls are included.
-
Centrifugation: After incubation, the plate is centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The supernatant, containing the released hemoglobin from lysed RBCs, is transferred to a new plate. The absorbance of the supernatant is measured at a specific wavelength (e.g., 414 or 540 nm) using a microplate reader.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Conclusion
This compound, lactoferrin, and human neutrophil defensin 1 are all potent natural antimicrobial peptides with distinct mechanisms of action. This compound and HNP-1 show particular promise against fungal pathogens like Candida albicans through a shared, non-lytic mechanism. Lactoferrin exhibits broad-spectrum activity through both iron sequestration and direct membrane disruption. The choice of peptide for a specific therapeutic application will depend on the target pathogen, the desired mechanism of action, and considerations of potential cytotoxicity. The data and protocols presented in this guide are intended to provide a solid foundation for further research and development in this promising field.
References
- 1. journals.asm.org [journals.asm.org]
- 2. How does it kill?: understanding the candidacidal mechanism of salivary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salivary this compound and Human Neutrophil Defensin 1 Kill <i>Candida albicans</i> via Shared Pathways [ouci.dntb.gov.ua]
- 9. Salivary this compound and human neutrophil defensin 1 kill Candida albicans via shared pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histatin and lactoferrin derived peptides: antimicrobial properties and effects on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Interaction of Human Neutrophil Peptide-1 with the cell wall precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and DNA-binding activities of the peptide fragments of human lactoferrin and this compound against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review of the biological activities of lactoferrin: mechanisms and potential applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. pnas.org [pnas.org]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 20. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 21. Antimicrobial peptides enhance the candidacidal activity of antifungal drugs by promoting the efflux of ATP from Candida cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Histatin 5: A Comparative Analysis of Cross-Reactivity and Cytotoxicity on Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Histatin 5 (Hst 5), a naturally occurring human salivary peptide, concerning its cross-reactivity and cytotoxic effects on human cells. The information presented herein is supported by experimental data to offer an objective evaluation for researchers and professionals in drug development.
Executive Summary
This compound is a histidine-rich antimicrobial peptide found in human saliva, primarily known for its potent antifungal activity, particularly against Candida albicans. A key attribute of Hst 5 for therapeutic consideration is its remarkably low cytotoxicity towards human cells at physiologically effective concentrations. This contrasts with some other antimicrobial peptides, such as LL-37, which can exhibit greater toxicity to host cells. Experimental evidence indicates that Hst 5's mechanism of action is targeted towards fungal cell processes, leading to cell death without significant damage to human cell membranes. Furthermore, studies have revealed beneficial effects of Hst 5 on human cells, including the promotion of wound healing and modulation of inflammatory responses.
Data Presentation: Cytotoxicity of this compound and Comparators
The following tables summarize the quantitative data on the cytotoxicity of this compound and the common comparator antimicrobial peptide, LL-37, on various human cell lines.
Table 1: Cytotoxicity of this compound on Human Cells
| Cell Line | Assay Type | Concentration | Incubation Time | % Cell Viability/Non-viability | Reference |
| Human Gingival Fibroblasts | MTT Assay | 50 µg/mL | Not Specified | 91% Viability (9% inhibition)[1] | [1] |
| Human Gingival Fibroblasts | MTT Assay | 6.25 - 800 µg/mL | Not Specified | Considered non-cytotoxic[1] | [1] |
| Human Gingival Fibroblasts | MTT Assay | 3200 - 12800 µg/mL | Not Specified | Up to 94% reduction in viability[2] | [2] |
| HEK293T | Propidium (B1200493) Iodide Staining & Flow Cytometry | Not Specified | Not Specified | 7.22 ± 1.03% Non-viable (no significant difference from buffer control)[3] | [3] |
Table 2: Cytotoxicity of LL-37 on Human Cells
| Cell Line | Assay Type | Concentration | % Cell Viability/Effect | Reference |
| Vascular Smooth Muscle Cells | LDH Release, Caspase-3 Activity | 1-10 µM | Cytotoxic and pro-apoptotic[4] | [4] |
| Human Leukocytes | Not Specified | Not Specified | Toxic[5] | [5] |
| T-lymphocytes | Not Specified | Not Specified | Toxic[5] | [5] |
| NIH-3T3 Fibroblasts | MTT Assay | < 75 µg/mL (for derivative GF-17) | Non-toxic[5] | [5] |
| NIH-3T3 Fibroblasts | MTT Assay | < 150 µg/mL (for derivative FK-16) | Non-toxic[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cytotoxicity Assay using MTT
This protocol is based on the methodology used to assess the effect of this compound on human gingival fibroblast viability[1].
-
Cell Culture: Human gingival fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained at 37°C in a 5% CO₂ incubator until they reach approximately 90% confluence.
-
Cell Seeding: Cells are detached using trypsin/EDTA, counted, and seeded into 96-well plates at a predetermined density to ensure they form a confluent monolayer within 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6.25 to 12800 µg/mL). Control wells receive medium without the peptide.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C.
-
MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Cytotoxicity Assay using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is based on the methodology used to evaluate the cytotoxicity of this compound and its variants on HEK293T cells[3].
-
Cell Culture and Treatment: HEK293T cells are cultured under standard conditions. Cells are then incubated with this compound or its variants at the desired concentrations. A buffer solution is used as a negative control.
-
Cell Staining: Following incubation, cells are harvested and washed with phosphate-buffered saline (PBS). The cells are then resuspended in a binding buffer containing propidium iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for non-viable cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument excites the PI and detects the emitted fluorescence.
-
Data Analysis: The percentage of PI-positive cells is quantified, representing the proportion of non-viable cells in the population. Statistical analysis is performed to compare the percentage of non-viable cells in the peptide-treated groups to the buffer control.
In Vitro Wound Healing (Scratch) Assay
This protocol is based on the methodology used to assess the migratory effects of this compound on human corneal epithelial cells[6].
-
Cell Seeding: Human corneal epithelial cells (HCECs) are seeded in a 24-well plate and grown to confluence.
-
Creating the Scratch: A sterile 200 µL pipette tip is used to create a uniform scratch down the center of the cell monolayer.
-
Treatment: The cells are washed with PBS to remove dislodged cells, and then fresh medium containing different concentrations of this compound (e.g., 20, 50, 80, and 100 µM) is added. Control wells receive medium without the peptide.
-
Image Acquisition: The scratch is imaged at different time points (e.g., 0, 24, 48, 72 hours) using a phase-contrast microscope.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups to determine the effect of this compound on cell migration.
Mandatory Visualization
Signaling Pathways
Caption: this compound signaling in human cells.
Experimental Workflows
Caption: Workflow for a scratch wound healing assay.
References
- 1. Frontiers | this compound inhibits adhesion of C. albicans to Reconstructed Human Oral Epithelium [frontiersin.org]
- 2. This compound inhibits adhesion of C. albicans to Reconstructed Human Oral Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human antimicrobial/host defense peptide LL-37 may prevent the spread of a local infection through multiple mechanisms: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antifungal Effects of Histatin 5 with Conventional Drugs: A Comparative Guide
For Immediate Release
BUFFALO, NY – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of Histatin 5 (Hst 5), a naturally occurring human salivary peptide, with conventional antifungal drugs. This guide provides an objective overview of the enhanced efficacy of these combination therapies against pathogenic fungi, particularly Candida species, supported by available experimental data.
Introduction
The rise of antifungal drug resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the combination of existing antifungal agents with sensitizing compounds that can enhance their efficacy. This compound, a histidine-rich peptide found in human saliva, has demonstrated potent antifungal properties and, more importantly, synergistic activity when combined with conventional antifungal drugs. This guide summarizes the current understanding of these synergistic interactions, providing valuable insights for the development of more effective antifungal therapies.
Comparative Efficacy of this compound Combination Therapy
The synergistic potential of this compound has been most notably observed in combination with the polyene antifungal, Amphotericin B. Studies have also suggested synergistic interactions with azoles, such as fluconazole. However, quantitative data on the synergistic effects with echinocandins remains limited in the currently available literature.
Synergism with Amphotericin B
Strong synergistic activity has been reported when this compound and its analogues are combined with Amphotericin B against a range of fungal pathogens, including various species of Aspergillus, Candida, and Cryptococcus.[1] This synergy is significant as it allows for the use of lower concentrations of Amphotericin B, potentially reducing its associated toxicity. While specific Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays are not consistently reported across studies, the qualitative evidence for synergy is compelling.
Interaction with Fluconazole
This compound has shown efficacy against fluconazole-resistant Candida strains, suggesting a different mechanism of action that can bypass existing resistance pathways.[2] Some studies indicate a synergistic relationship between histatin-derived peptides and fluconazole.[3] The proposed mechanism involves this compound disrupting the fungal cell membrane, thereby facilitating the entry of fluconazole.
Efficacy Against Biofilms
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to antifungal agents. This compound has been shown to be effective against Candida albicans and Candida glabrata biofilms.[4][5][6] One study reported that this compound at a concentration of 150 µg/mL could reduce the metabolic activity of a fluconazole-resistant C. albicans biofilm by 41% and decrease its thickness by 41.2%.[7] While direct quantitative comparisons of biofilm reduction between this compound monotherapy and combination therapies are not extensively available, the potent anti-biofilm activity of this compound suggests its potential to enhance the efficacy of conventional antifungals against these resilient structures.
Data Presentation
Table 1: In Vitro Activity of this compound and Conventional Antifungals against Candida Biofilms
| Antifungal Agent | Fungal Species | Concentration | Biofilm Metabolic Activity Reduction | Source |
| This compound | C. albicans (Fluconazole-resistant) | 150 µg/mL | 41% | [7] |
| This compound | C. albicans | 50 µM | 40% | [3] |
| This compound | C. albicans | 100 µM | 60% | [3] |
| Amphotericin B | C. albicans | 1 µg/mL | 56% | [3] |
| Nystatin | C. albicans | 1 µg/mL | 85% | [3] |
| Fluconazole | C. albicans | 1-64 µg/mL | Highly resistant | [3] |
Note: This table presents data from different studies and is intended for comparative purposes. Direct comparison of efficacy should be made with caution due to variations in experimental conditions.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of drug combinations.
-
Preparation of Antifungal Agents: Stock solutions of this compound and the conventional antifungal drug are prepared and serially diluted in a liquid growth medium (e.g., RPMI 1640).
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of the conventional antifungal are added. Along the y-axis, decreasing concentrations of this compound are added. This creates a matrix of wells with various combinations of the two agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal test organism.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined visually or by spectrophotometry. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Biofilm Formation and Susceptibility Assay
-
Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a microtiter plate and incubated to allow for cell adherence and biofilm formation.
-
Treatment: After a specified period of biofilm formation, the planktonic cells are removed, and fresh medium containing various concentrations of this compound, the conventional antifungal, or their combination is added to the wells.
-
Incubation: The plate is incubated for a further period to allow the antifungal agents to act on the biofilm.
-
Quantification of Biofilm Viability: The viability of the biofilm is assessed using a metabolic assay, such as the XTT reduction assay. The absorbance is read using a microplate reader, and the percentage of biofilm reduction is calculated relative to the untreated control.
Visualization of Mechanisms and Pathways
Proposed Mechanism of Synergistic Action
The synergy between this compound and conventional antifungals is thought to arise from their distinct but complementary mechanisms of action.
References
- 1. "Effects of antifungals and this compound on Candida albicans biofilms" by J. Wilson, Senait Gebremedhin et al. [scholarlycommons.pacific.edu]
- 2. Fluconazole-Resistant Candida auris Is Susceptible to Salivary this compound Killing and to Intrinsic Host Defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing Susceptibility of Drug-Resistant Candida albicans to Fluconazole and Terbinafine by 2(5H)-Furanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Envisaging Antifungal Potential of this compound: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Susceptibility of Candida biofilms to histatin-5 and fluconazole" by Krystyna Konopka, Barbara Dorocka-Bobkowska et al. [scholarlycommons.pacific.edu]
- 7. mdpi.com [mdpi.com]
Unraveling the Wound Healing Potential: A Comparative Analysis of Histatin 5 and Histatin 1
Historically recognized for its potent antifungal properties, Histatin 5 has recently emerged as a significant player in wound healing, a role traditionally attributed to Histatin 1. This guide provides a detailed comparison of the wound healing domains of these two salivary peptides, presenting experimental data, methodologies, and the signaling pathways involved. This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their therapeutic potential.
While Histatin 1 has long been acknowledged for its wound healing capabilities, recent studies have revealed that this compound also possesses robust properties that promote wound closure, mediated by a newly identified functional domain.[1][2] In contrast, the wound-healing properties of Histatin 1, along with Histatin 2 and 3, are generally associated with their C-terminal regions.[3]
Comparative Efficacy in Wound Healing Processes
The effectiveness of Histatin 1 and this compound in promoting various stages of wound healing has been evaluated through numerous in vitro and in vivo studies. The following table summarizes their comparative performance based on available experimental data.
| Feature | Histatin 1 | This compound |
| Wound Healing Domain | The minimal active wound healing domain is identified as the 13-amino acid sequence SHREFPFYGDYGS at residues 20-32.[3][4][5] | A functional domain necessary and sufficient for promoting wound healing has been identified, distinct from the C-terminal domain of Histatin 1.[1][2] The C-terminal of this compound only retains the "SHR" portion of the wound healing domain found in Histatin 1.[1] |
| Cell Migration | Actively promotes the migration of epithelial cells, fibroblasts, and endothelial cells.[4][5][6][7] | Demonstrates robust induction of cell migration in multiple cell types.[1][2] |
| Cell Adhesion & Spreading | Enhances endothelial cell adhesion and spreading on fibronectin.[8] It also promotes the adhesion and spreading of epithelial cells.[4][5] | Supports cell spreading and attachment to the extracellular matrix.[3] |
| Angiogenesis | Promotes angiogenesis by inducing endothelial cell adhesion, migration, and signaling.[3][8][9][10] In vivo studies show an increase in CD31-positive blood vessels.[9] | The direct role in angiogenesis is less characterized compared to Histatin 1, but it is known to influence endothelial cells.[3] |
| Re-epithelialization | Significantly promotes re-epithelialization in acute skin wound healing models.[4][5] | Shown to promote wound healing in a murine corneal wound healing model, which involves re-epithelialization.[1][2] |
| Anti-inflammatory Effects | Suppresses inflammation, including the expression of pro-inflammatory cytokines.[4][5] | Exhibits immunomodulatory effects and can inhibit periodontal inflammation.[3] |
| Collagen Deposition | Improves collagen deposition during and after wound healing.[6] | The direct effect on collagen deposition is not as extensively documented as for Histatin 1. |
Signaling Pathways in Histatin-Mediated Wound Healing
The pro-healing effects of Histatin 1 and this compound are mediated through the activation of distinct intracellular signaling pathways.
Histatin 1: In fibroblasts, Histatin 1 is thought to activate G protein-coupled receptors, which in turn activates the PI3K/Akt/mTOR signaling pathway to promote cell migration and the transformation of fibroblasts into myofibroblasts.[6] In endothelial cells, its pro-angiogenic effects are mediated through the RIN2/Rab5/Rac1 signaling axis.[8][11] Furthermore, in skin keratinocytes, Histatin 1 has been shown to alleviate high-glucose-induced injury through the MAPK signaling pathway.[12] It has also been identified as an endogenous ligand for the sigma-2 receptor (TMEM97), which is required for its promotion of cell migration.[13]
References
- 1. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wound Healing Properties of Histatin-5 and Identification of a Functional Domain Required for Histatin-5-Induced Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The minimal active domain of human salivary histatin 1 is efficacious in promoting acute skin wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The minimal active domain of human salivary histatin 1 is efficacious in promoting acute skin wound healing - ProQuest [proquest.com]
- 6. Histatin 1 enhanced the speed and quality of wound healing through regulating the behaviour of fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histatins, wound healing, and cell migration [repositorio.uchile.cl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Human Salivary Histatin-1 Is More Efficacious in Promoting Acute Skin Wound Healing Than Acellular Dermal Matrix Paste [frontiersin.org]
- 12. Histatin-1 alleviates high-glucose injury to skin keratinocytes through MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histatin-1 is an endogenous ligand of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Recombinant and Synthetic Histatin 5 Efficacy
An objective evaluation of the biological activities of recombinantly produced and chemically synthesized Histatin 5, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a 24-amino acid cationic peptide found in human saliva, is a promising therapeutic agent due to its potent antifungal, antibacterial, and wound-healing properties. The production of this compound for research and clinical applications relies on two primary methods: recombinant expression and chemical synthesis. This guide provides a detailed comparison of the biological activity of this compound derived from these two sources, supported by experimental data to aid in the selection of the most suitable product for specific research needs.
Comparative Biological Activity: A Data-Driven Overview
The primary function of this compound, and the most extensively studied, is its candidacidal activity, particularly against Candida albicans. Studies have demonstrated that both recombinant and synthetic this compound exhibit potent antifungal effects.
Notably, research has shown that recombinant this compound (re-Hst5) displays a dose-dependent candidacidal activity that is nearly identical to that of native this compound purified from human salivary secretions.[1] This suggests that the recombinant production process yields a biologically active peptide that faithfully mimics the natural molecule.
Synthetic this compound and its analogues have also been shown to possess broad-spectrum antimicrobial activity.[2][3] Modified synthetic analogues have even exhibited enhanced activity compared to the native peptide fragments.[2][3]
The following table summarizes the key biological activities and provides a comparative overview of recombinant and synthetic this compound.
| Biological Activity | Recombinant this compound | Synthetic this compound & Analogues | Key Findings |
| Antifungal Activity (Candida albicans) | High candidacidal activity, nearly identical to native this compound.[1] | Potent fungicidal effects.[2][3] Multi-site substituted analogues showed a 6-fold increased activity over a key active fragment of this compound.[2][3] | Both forms are highly effective against C. albicans. Synthetic analogues offer the potential for enhanced activity through modification. |
| Antibacterial Activity | Possesses bactericidal activities.[4][5] | Broad-spectrum activity against oral and non-oral pathogens.[3] | Both forms exhibit antibacterial properties, with synthetic analogues demonstrating a broad spectrum of action. |
| Wound Healing | Promotes cell migration and re-epithelialization, indicating a role in wound healing.[6][7] | Implicated in wound healing processes.[6][7] | The wound-healing properties are a key feature of the Histatin family, and both forms are expected to contribute to this activity. |
| Mechanism of Action | Induces non-lytic release of ATP from Candida albicans, leading to cell death.[8] | The proposed mechanism involves pore formation in the membrane of the target organism.[2] | While the precise mechanisms may be described differently, both forms target the fungal cell membrane and disrupt cellular integrity. |
Experimental Methodologies
To ensure a comprehensive understanding of the data presented, detailed protocols for key experiments are provided below.
Candidacidal Activity Assay
This assay is fundamental to determining the antifungal efficacy of this compound.
Objective: To quantify the killing of Candida albicans by recombinant or synthetic this compound.
Protocol:
-
Candida albicans Preparation: C. albicans cells are grown in a suitable broth medium (e.g., Sabouraud Dextrose Broth) overnight at 37°C. The cells are then harvested by centrifugation, washed with a low-ionic-strength buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4), and resuspended in the same buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Peptide Incubation: The C. albicans cell suspension is incubated with various concentrations of recombinant or synthetic this compound (typically ranging from 1 to 50 µM) at 37°C for a defined period (e.g., 1-3 hours). A control group with no peptide is included.
-
Viability Assessment: After incubation, the cell suspensions are serially diluted in the buffer. Aliquots of the dilutions are plated on agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubated at 37°C for 24-48 hours.
-
Data Analysis: The number of colony-forming units (CFUs) on the plates is counted. The percentage of killing is calculated by comparing the CFU counts of the peptide-treated groups to the control group.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in this compound activity and its production, the following diagrams are provided.
Caption: Proposed mechanism of this compound's candidacidal activity.
Caption: Experimental workflow for the candidacidal activity assay.
Conclusion
Both recombinant and synthetic this compound are potent antimicrobial agents with significant therapeutic potential. The choice between the two will likely depend on the specific application, desired purity, and the need for modified analogues with potentially enhanced activities. Recombinant this compound offers a biologically active form that closely mimics the native peptide.[1] Synthetic chemistry, on the other hand, provides a powerful platform for generating this compound analogues with improved stability and efficacy.[2][3] The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their work with this versatile and promising peptide.
References
- 1. Candidacidal activity of human salivary histatin recombinant variants produced by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthetic histatin analogues with broad-spectrum antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidacidal activity of recombinant human salivary histatin-5 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects and mechanisms of histatins as novel skin wound-healing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Differential Susceptibility of Non-Albicans Candida Species to Histatin 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the susceptibility of various non-albicans Candida species to Histatin 5 (Hst 5), a naturally occurring human salivary peptide with potent antifungal properties. The increasing prevalence of infections caused by non-albicans Candida species, coupled with rising antifungal resistance, has spurred research into alternative therapeutic agents like Hst 5. This document summarizes key experimental data on the differential candidacidal activity of this compound, details the underlying mechanisms of susceptibility and resistance, and provides standardized experimental protocols for in vitro assessment.
Quantitative Susceptibility of Non-Albicans Candida Species to this compound
The in vitro efficacy of this compound varies significantly among different Candida species. The following table summarizes the available quantitative data on the susceptibility of several non-albicans Candida species to this compound.
| Candida Species | Susceptibility Metric | Result | Reference |
| Candida tropicalis | % Killing (at 50 µM Hst 5) | >95% | [1][2] |
| Candida guilliermondii | % Killing (at 50 µM Hst 5) | >95% | [1][2] |
| Candida parapsilosis | % Killing (at 50 µM Hst 5) | >90% | [1][2] |
| MIC₅₀ | 10-20 µg/mL | ||
| Candida krusei | % Killing (at 50 µM Hst 5) | >90% | [1][2] |
| MIC₅₀ | 10-20 µg/mL | [3] | |
| Candida glabrata | % Killing (at 50 µM Hst 5) | ~62.9% | [1][2] |
| IC₅₀ (planktonic cells) | >100 µM | [4] | |
| Candida kefyr | MIC₅₀ | 10-20 µg/mL | [3] |
| Candida dubliniensis | No specific data for this compound found. | - | |
| Candida lusitaniae | No specific data for this compound found. | - |
Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates) and IC₅₀ (50% inhibitory concentration) values provide a measure of the peptide concentration required to inhibit fungal growth, while percentage killing indicates the direct fungicidal effect at a specific concentration. The data indicates high susceptibility for C. tropicalis, C. guilliermondii, C. parapsilosis, and C. krusei, and notably lower susceptibility for C. glabrata.
Mechanism of Differential Susceptibility
The primary determinant of a Candida species' susceptibility to this compound is the efficiency of its intracellular uptake. This compound exerts its antifungal effect through intracellular action, necessitating its transport across the fungal cell wall and membrane.[3]
Susceptible Species: In susceptible species like Candida albicans, this compound is actively transported into the cytoplasm by polyamine transporters, specifically Dur3 and Dur31. Once inside the cell, it disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS), and causes an imbalance of intracellular ions, ultimately resulting in cell death.
Resistant Species: The resistance of Candida glabrata to this compound is primarily attributed to a lack of these specific polyamine transporters, leading to significantly reduced uptake of the peptide.[1] This intrinsic resistance mechanism highlights the importance of the transport system in mediating the candidacidal activity of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its antifungal activity.
Caption: Mechanism of this compound action in susceptible Candida species.
Caption: Experimental workflow for a fungicidal activity assay.
Experimental Protocols
Fungicidal Activity Assay (Colony Forming Unit - CFU)
This protocol is adapted from methodologies described in the literature for determining the direct killing effect of this compound.[1]
a. Preparation of Candida Inoculum:
-
Culture Candida species on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 37°C.
-
Inoculate a single colony into Yeast Nitrogen Base (YNB) medium supplemented with glucose and grow overnight at 37°C with shaking.
-
Harvest the cells by centrifugation, wash twice with a low ionic strength buffer (e.g., 1 mM phosphate (B84403) buffer, pH 7.4), and resuspend in the same buffer.
-
Adjust the cell density to approximately 1 x 10⁶ cells/mL.
b. Fungicidal Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate or microcentrifuge tubes, mix equal volumes of the Candida cell suspension and the this compound dilutions. Include a control with buffer only.
-
Incubate the mixture for 90 minutes at 37°C with shaking.
-
After incubation, serially dilute the samples in buffer and plate a defined volume onto SDA plates.
-
Incubate the plates for 24-48 hours at 37°C.
c. Data Analysis:
-
Count the number of colonies (CFU) on each plate.
-
Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU in this compound treated sample / CFU in control sample)] x 100
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing, adapted for antimicrobial peptides.
a. Preparation of Reagents and Inoculum:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Culture and prepare the Candida inoculum as described in the fungicidal assay protocol, but resuspend the final cell pellet in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).
-
Adjust the final inoculum concentration to 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
b. Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium.
-
Add the standardized Candida inoculum to each well.
-
Include a positive control (no peptide) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
c. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
References
- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 2. Antifungal activity of histatin-5 against non-albicans Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Susceptibility of Candida biofilms to this compound and fluconazole" by Krystyna Konopka, Barbara Dorocka-Bobkowska et al. [scholarlycommons.pacific.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of Histatin 5
This document provides comprehensive, step-by-step guidance for the safe and proper disposal of Histatin 5, a naturally occurring antimicrobial peptide found in human saliva. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with waste disposal regulations. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper handling and disposal are crucial to maintain a safe laboratory environment.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Handle powdered forms of this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.[3]
-
Step-by-Step Disposal Procedures
All waste must be managed in accordance with local, state, and federal regulations.[3] The following are general guidelines for the disposal of this compound.
For Solid this compound Waste (e.g., expired powder, contaminated consumables):
-
Collection: Carefully collect all solid waste material, including any unused or expired this compound powder and contaminated items such as weigh boats, pipette tips, and microfuge tubes.
-
Containment: Place all collected solid waste into a designated, leak-proof, and clearly labeled waste container. The label should include "this compound Waste," the date, and the primary hazard (if any, as per institutional guidelines for non-hazardous chemical waste).
-
Storage: Store the sealed waste container in a designated area away from incompatible materials.
-
Disposal: Dispose of the container through your institution's chemical waste management program.
For Liquid this compound Waste (e.g., unused solutions, contaminated buffers):
-
Aqueous Solutions:
-
For aqueous solutions of this compound, consult your institution's guidelines for the disposal of non-hazardous aqueous chemical waste. In many cases, this may be permissible for drain disposal with copious amounts of water, but this must be verified with your local safety office.
-
If drain disposal is not permitted, collect the liquid waste in a sealed, labeled, and leak-proof container.
-
-
Organic Solvent Solutions:
-
This compound can be dissolved in organic solvents such as DMSO, ethanol, and DMF.[4]
-
Do not dispose of solutions containing organic solvents down the drain.
-
Collect this waste in a designated, sealed, and properly labeled hazardous waste container. The label must clearly indicate the solvent and the presence of this compound.
-
Arrange for pickup and disposal through your institution's hazardous waste management program.
-
Spill and Exposure Procedures
In the event of a spill or accidental exposure, follow these immediate steps:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of running water. Seek medical attention if irritation occurs.[3] |
| Eye Contact | Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention if pain or irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or discomfort continues.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and then have the person drink water comfortably. Seek medical advice.[3] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Histatin 5
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Histatin 5, a naturally occurring human salivary peptide with potent antimicrobial properties. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental protocols.
Immediate Safety and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) do not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to treat all synthetic peptides as potentially hazardous materials.[1][2] The primary risks associated with handling this compound, particularly in its lyophilized (powder) form, are inhalation, and dermal or eye contact.[3]
A tiered approach to Personal Protective Equipment (PPE) is recommended based on the nature of the procedure and the quantity of the peptide being handled.
| Tier | Activity | Required Personal Protective Equipment (PPE) |
| 1 | Routine handling of solutions and small quantities (milligram scale). | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. |
| 2 | Weighing of lyophilized powder, reconstituting the peptide, or procedures with a potential for aerosol generation. | Gloves: Nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. Respiratory Protection: Use of a certified chemical fume hood or biosafety cabinet is required. For larger quantities, a NIOSH-approved N95 dust mask or higher-level respirator should be considered.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
For long-term storage, maintain the lyophilized peptide at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant.[1][5]
-
Short-term storage of the lyophilized powder at 4°C is acceptable for days to weeks.[1]
Preparation for Use (Reconstitution)
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This crucial step prevents condensation from forming on the peptide, which can compromise its stability.[1][5]
-
Weighing: Conduct all weighing of the lyophilized powder within a chemical fume hood or a biosafety cabinet to minimize the risk of inhalation.[3]
-
Solubilization: The choice of solvent for reconstitution depends on the experimental requirements. This compound is soluble in 1% acetic acid.[4]
-
Use sterile, high-purity solvents.
-
Avoid vigorous vortexing which can cause peptide aggregation. Gentle swirling or inversion is recommended.[3]
-
-
Solution Storage:
-
For short-term storage (up to a few days), peptide solutions can be kept at 2-8°C.[3]
-
For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles which can degrade the peptide.[1][3]
-
Experimental Use
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle all solutions containing this compound with standard good laboratory practices for chemical solutions.
-
Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.
Disposal Plan
The disposal of this compound and all contaminated materials must be carried out in accordance with local, state, and federal regulations for chemical waste. As a precautionary measure, treat all this compound waste as potentially hazardous.
Waste Segregation:
-
Solid Waste:
-
Includes: Contaminated PPE (gloves, masks), weighing papers, and empty vials.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes: Unused this compound solutions and solvents used for rinsing contaminated glassware.
-
Procedure: Collect all liquid waste in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour down the drain. [3]
-
-
Sharps Waste:
-
Includes: Needles, syringes, or any other sharp objects that have come into contact with this compound.
-
Procedure: Dispose of all sharps immediately in a designated, puncture-resistant sharps container.
-
Biological Safety Level (BSL)
There is no officially assigned Biological Safety Level (BSL) specifically for this compound. However, given its potent biological activity as an antimicrobial peptide, a cautious approach is warranted. It is recommended to handle this compound under BSL-1 conditions. For procedures involving high concentrations or the potential for aerosol generation, incorporating practices from BSL-2 , such as working in a biosafety cabinet, is strongly advised.
Experimental Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
